(S)-1-(4-bromophenyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAANUXMMQVAY-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-77-4 | |
| Record name | Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-1-(4-bromophenyl)ethanamine Hydrochloride
Introduction: The Significance of Physical Properties in Drug Development
(S)-1-(4-bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and pharmaceutical development. As a key building block for more complex molecules, a thorough understanding of its physical properties is paramount for its effective use.[1][2] These properties govern its behavior from synthesis and purification to formulation and bioavailability, directly impacting its potential as a therapeutic agent. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering both established data and detailed, field-proven methodologies for their determination. For researchers and drug development professionals, this document serves as a practical reference for ensuring the quality, consistency, and optimal application of this important chemical entity.
Core Identification and Chemical Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the fundamental identifiers for this compound.
| Property | Value | Source(s) |
| Chemical Name | (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride | [1][3] |
| CAS Number | 84499-77-4 | [1] |
| Molecular Formula | C₈H₁₁BrClN | [1] |
| Molecular Weight | 236.54 g/mol | [1] |
| Appearance | Typically a solid form, enhancing stability and water solubility. | [1] |
| Melting Point | Not reported in publicly available literature. | |
| Solubility | Expected to be soluble in water.[1] Specific quantitative data is not widely reported. |
Melting Point Determination: A Critical Purity Indicator
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow. The presence of impurities will generally depress the melting point and broaden the melting range.[1] In the context of pharmaceutical development, a consistent and sharp melting point is a key quality control parameter, ensuring batch-to-batch consistency.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a digital melting point apparatus.
I. Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind any coarse crystals in a mortar and pestle.
-
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the capillary tube and gently tap the closed end on a hard surface to tightly pack the sample into the bottom of the tube.
-
The packed sample height should be between 2.5 and 3.5 mm.
II. Instrument Setup and Measurement:
-
Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid scan can be performed to determine an approximate range.
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the heating rate to 1°C per minute.
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first signs of melting (collapse or wetting of the solid) are observed. This is the onset of the melting range.
-
Continue heating and record the temperature at which the sample is completely liquefied. This is the clear point, marking the end of the melting range.
III. Causality and Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. The use of a finely powdered and tightly packed sample ensures uniform heat transfer. This self-validating system relies on the sharp, reproducible melting range of a pure substance as an internal indicator of quality.
Solubility Profile: Implications for Formulation and Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. As a hydrochloride salt, (S)-1-(4-bromophenyl)ethanamine is expected to exhibit enhanced aqueous solubility compared to its free amine form.[1] A quantitative understanding of its solubility in aqueous buffers and relevant organic solvents is essential for developing effective formulations.
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a given solvent.
Experimental Protocol: Shake-Flask Solubility Determination
This protocol details the determination of the aqueous solubility of this compound.
I. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
II. Sample Analysis:
-
After the incubation period, allow the vial to stand undisturbed for a short time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a filtered syringe.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration in the diluted supernatant.
III. Data Interpretation and Rationale: The measured concentration, after accounting for the dilution factor, represents the thermodynamic solubility of the compound under the specified conditions. Performing this experiment at different pH values is crucial for understanding the pH-solubility profile, which is particularly important for drugs that will encounter the varying pH environments of the gastrointestinal tract.
Spectroscopic Characterization: Elucidating Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a doublet for the methyl group (CH₃) adjacent to the chiral center, a quartet for the methine proton (CH) at the chiral center, and multiplets in the aromatic region for the protons on the bromophenyl ring. The protons of the amine group (NH₃⁺) would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons, including the carbon atom bonded to the bromine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the N-H bonds of the ammonium salt, C-H bonds of the alkyl and aromatic groups, C=C bonds of the aromatic ring, and the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the free amine (after loss of HCl). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). Common fragmentation pathways for amines include the alpha-cleavage of an alkyl radical.[4][5]
Conclusion
The physical properties of this compound are fundamental to its application in research and drug development. While some of these properties, such as a definitive melting point and quantitative solubility data, are not widely published, this guide provides robust, standard methodologies for their determination. By following these protocols, researchers and scientists can ensure the quality and consistency of this chiral building block, enabling its successful application in the synthesis of novel chemical entities. The systematic characterization of its physical properties is a critical step in advancing from a chemical of interest to a potential therapeutic agent.
References
-
Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
-
(S)-(-)-1-(4-Bromophenyl)ethylamine - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... - ResearchGate. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. University of Toronto. Available at: [Link]
-
1H NMR Chemical Shift - Oregon State University. Oregon State University. Available at: [Link]
-
Ethanone, 1-(4-bromophenyl)- - the NIST WebBook. NIST. Available at: [Link]
-
13C NMR Chemical Shift - Oregon State University. Oregon State University. Available at: [Link]
-
(S)-1-(4-Bromophenyl)-ethylamine - Oakwood Chemical. Oakwood Chemical. Available at: [Link]
-
639858-45-0,5-Amino-2,4-difluorobenzoic Acid-AccelaChem ... AccelaChem. Available at: [Link]
-
13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. Available at: [Link]
-
Ethanone, 1-(4-bromophenyl)- - the NIST WebBook. NIST. Available at: [Link]
-
Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Scribd. Available at: [Link]
-
(R)-(+)-1-(4-Bromophenyl)ethylamine - LookChem. LookChem. Available at: [Link]
-
Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. - ResearchGate. ResearchGate. Available at: [Link]
Sources
An In-Depth Technical Guide to (S)-1-(4-bromophenyl)ethanamine Hydrochloride: Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(4-bromophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry and drug development. Its specific stereoconfiguration and functional groups make it an invaluable intermediate in the synthesis of a range of biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive technical overview of its chemical structure, an in-depth analysis of its stereochemistry, and a detailed exploration of the primary synthetic routes to obtain the enantiomerically pure compound. Methodologies discussed include classical chiral resolution via diastereomeric salt formation and modern asymmetric synthesis techniques. Furthermore, this document outlines the compound's applications, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of Chirality in Drug Design
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different physiological effects. One enantiomer may elicit a desired therapeutic response, while the other could be inactive or, in some cases, responsible for adverse side effects. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug discovery and development. (S)-1-(4-bromophenyl)ethanamine is a prime example of a chiral amine that serves as a versatile starting material for the construction of complex, enantiomerically pure pharmaceutical agents.[1] Its hydrochloride salt form enhances stability and improves handling properties, making it well-suited for laboratory and industrial applications.
Chemical Structure and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
Molecular Structure
The structure consists of an ethylamine backbone attached to a benzene ring at the first carbon. This carbon is the stereocenter. A bromine atom is substituted at the para (4-position) of the phenyl ring. The hydrochloride salt is formed by the protonation of the primary amine group.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound
Physicochemical Data
The properties of both the free amine and its hydrochloride salt are summarized below for ease of reference in experimental design.
| Property | (S)-1-(4-bromophenyl)ethanamine | (S)-1-(4-bromophenyl)ethanamine HCl |
| CAS Number | 27298-97-1[2] | 84499-77-4 |
| Molecular Formula | C₈H₁₀BrN[2] | C₈H₁₁BrClN |
| Molecular Weight | 200.08 g/mol [2] | 236.54 g/mol |
| Appearance | Colorless to almost colorless clear liquid | Solid (form may vary) |
| Density | ~1.390 g/mL at 20 °C | Not readily available |
| Optical Rotation | [α]20/D ≈ -18° to -21° (c=3, MeOH) | Not readily available |
| Refractive Index | ~1.567 at 20 °C | Not applicable |
| SMILES | Cc1ccc(Br)cc1 | CC1=CC=C(Br)C=C1.[H]Cl |
| InChI Key | SOZMSEPDYJGBEK-LURJTMIESA-N | Not readily available |
A Deep Dive into Stereochemistry
The defining feature of (S)-1-(4-bromophenyl)ethanamine is its stereocenter at the alpha-carbon (the carbon atom attached to both the phenyl ring and the amine group). The "(S)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.
Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules
The CIP system provides an unambiguous method for naming stereoisomers. The process involves two key steps:
-
Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.
-
Determining Configuration: The molecule is oriented so that the lowest priority group (priority 4) points away from the viewer. The direction of the path from priority 1 to 2 to 3 is then determined. A clockwise path denotes an "R" (rectus) configuration, while a counter-clockwise path indicates an "S" (sinister) configuration.
For (S)-1-(4-bromophenyl)ethanamine, the priorities are assigned as follows:
-
Priority 1: The bromine atom in the 4-bromophenyl group has the highest atomic number.
-
Priority 2: The nitrogen atom of the amine group.
-
Priority 3: The carbon atom of the phenyl ring.
-
Priority 4: The hydrogen atom directly attached to the stereocenter.
When viewed with the hydrogen atom pointing away, the sequence from the 4-bromophenyl group (1) to the amine group (2) to the methyl group (implied, as part of the ethylamine chain, but the alpha carbon is the point of attachment) is counter-clockwise, hence the "(S)" designation.
Diagram: CIP Priority Assignment
Caption: Cahn-Ingold-Prelog priorities for (S)-1-(4-bromophenyl)ethanamine.
Synthetic Strategies for Enantiopure (S)-1-(4-bromophenyl)ethanamine
The preparation of enantiomerically pure (S)-1-(4-bromophenyl)ethanamine can be broadly approached via two main strategies: the resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic 1-(4-bromophenyl)ethanamine
This classical method involves the separation of a 50:50 mixture of the (R)- and (S)-enantiomers. The underlying principle is the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[3] Diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
Experimental Protocol: Diastereomeric Salt Resolution
This protocol is adapted from established procedures for the resolution of similar chiral amines.
-
Salt Formation:
-
Dissolve racemic 1-(4-bromophenyl)ethanamine (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve a chiral resolving agent, for example, L-(+)-tartaric acid (0.5-1.0 equivalents), in the same solvent, with gentle heating if necessary.[5]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The optical purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in water and add a strong base, such as 2M sodium hydroxide, until the salt dissolves and the solution is alkaline.
-
Extract the liberated (S)-1-(4-bromophenyl)ethanamine with an organic solvent like diethyl ether or dichloromethane.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified (S)-1-(4-bromophenyl)ethanamine in a suitable solvent such as diethyl ether or isopropanol.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Diagram: Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 4'-bromoacetophenone.[6] This can be achieved using chiral catalysts or biocatalysts.
Biocatalytic Asymmetric Reduction
The use of microorganisms or isolated enzymes for chemical transformations offers high enantioselectivity under mild reaction conditions. Several yeast and fungi strains have been shown to effectively reduce 4'-bromoacetophenone to the corresponding (S)- or (R)-1-(4-bromophenyl)ethanol with high enantiomeric excess (ee).[7][8] The resulting chiral alcohol can then be converted to the desired amine.
Experimental Protocol: Biocatalytic Reduction and Subsequent Amination (Conceptual)
-
Bioreduction of 4'-Bromoacetophenone:
-
Cultivate a suitable microorganism (e.g., certain strains of Rhodotorula rubra or Pichia) in an appropriate growth medium.[7]
-
Introduce 4'-bromoacetophenone to the culture. The microorganism's enzymes will stereoselectively reduce the ketone to (S)-1-(4-bromophenyl)ethanol.
-
After a set incubation period, extract the chiral alcohol from the culture medium using an organic solvent.
-
Purify the alcohol using standard techniques such as column chromatography.
-
-
Conversion of Alcohol to Amine:
-
The chiral alcohol can be converted to the amine via several methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) and subsequent displacement with an amine source (e.g., ammonia or an azide followed by reduction).
-
-
Hydrochloride Salt Formation:
-
Follow the procedure outlined in section 4.1.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, leveraging its specific stereochemistry to achieve targeted biological activity.[1]
P2X7 Receptor Antagonists
A notable application of this chiral amine is in the synthesis of potent and selective antagonists for the P2X7 receptor.[5] The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammatory and neuropathic pain pathways.[9] Antagonists of this receptor are being investigated for the treatment of a range of conditions, including chronic pain, neurodegenerative diseases, and mood disorders.[10][11] The specific (S)-configuration of the 1-(4-bromophenyl)ethyl moiety is often crucial for high-affinity binding to the P2X7 receptor.
The synthesis of these antagonists typically involves the reaction of (S)-1-(4-bromophenyl)ethanamine with other molecular fragments to build the final complex structure. The chirality of the amine is transferred to the final product, ensuring the correct spatial orientation for effective receptor interaction.
Conclusion
This compound is a cornerstone chiral building block whose importance is rooted in the fundamental principles of stereochemistry in pharmacology. Its well-defined structure and the availability of robust synthetic methods, including classical resolution and modern asymmetric synthesis, make it an accessible and indispensable tool for medicinal chemists. The continued exploration of therapeutics targeting complex biological pathways, such as the P2X7 receptor, will undoubtedly rely on the availability of such high-purity chiral intermediates. This guide has provided a comprehensive overview to support researchers and drug development professionals in the effective utilization of this vital chemical entity.
References
-
Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]
-
Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC. (2015). Retrieved January 21, 2026, from [Link]
-
Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC. (2018). Retrieved January 21, 2026, from [Link]
- CN105753783A - Method for synthesizing celecoxib - Google Patents. (n.d.).
-
Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. (2025). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Retrieved January 21, 2026, from [Link]
-
Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine | Organic Process Research & Development. (2018). Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC. (2015). Retrieved January 21, 2026, from [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. Retrieved January 21, 2026, from [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. (2022). Retrieved January 21, 2026, from [Link]
- US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents. (n.d.).
-
4-bromoacetophenone - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model - MDPI. (2022). Retrieved January 21, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). Retrieved January 21, 2026, from [Link]
-
A Simple and Highly Efficient Enantioselective Synthesis of (S)-Rivastigmine - SciRP.org. (2012). Retrieved January 21, 2026, from [Link]
-
Novel Convenient Synthesis of Rivastigmine - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]
-
Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed. (2011). Retrieved January 21, 2026, from [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - ResearchGate. (2022). Retrieved January 21, 2026, from [Link]
-
Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed. (2021). Retrieved January 21, 2026, from [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. (2021). Retrieved January 21, 2026, from [Link]
-
The Purinergic P2X7 Receptor as a Target for Adjunctive Treatment for Drug-Refractory Epilepsy - MDPI. (2022). Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(−)-1-(4-ブロモフェニル)エチルアミン ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to (S)-1-(4-bromophenyl)ethanamine Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery
This guide provides an in-depth exploration of (S)-1-(4-bromophenyl)ethanamine hydrochloride, a critical chiral amine for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and pivotal applications, with a focus on the underlying scientific principles that drive its utility in the pharmaceutical industry.
Core Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the chiral amine (S)-1-(4-bromophenyl)ethanamine. While the free base is a colorless to pale yellow liquid, the hydrochloride salt is typically a solid, offering improved handling and stability for pharmaceutical applications.
A dedicated CAS number for the hydrochloride salt is not consistently reported in major chemical databases. However, the CAS number for the parent free base, (S)-(-)-1-(4-Bromophenyl)ethylamine, is 27298-97-1 .[1][2] For the purposes of this guide, we will refer to the properties of the well-characterized free base and the derived properties of its hydrochloride salt.
The molecular formula for the free base is C8H10BrN .[1][2] Consequently, the molecular formula for the hydrochloride salt is C8H11BrClN . The molecular weight of the free base is 200.08 g/mol , which increases to 236.54 g/mol for the hydrochloride salt upon the addition of hydrogen chloride.
Table 1: Physicochemical Properties of (S)-1-(4-bromophenyl)ethanamine
| Property | Value | Source |
| CAS Number (Free Base) | 27298-97-1 | [1][2] |
| Molecular Formula (Free Base) | C8H10BrN | [1][2] |
| Molecular Weight (Free Base) | 200.08 g/mol | [1] |
| Molecular Formula (Hydrochloride) | C8H11BrClN | Derived |
| Molecular Weight (Hydrochloride) | 236.54 g/mol | Derived |
| Appearance (Free Base) | Colorless to Almost colorless clear liquid | [1] |
| Density (Free Base) | 1.390 g/mL at 20 °C | |
| Optical Rotation (Free Base) | [α]20/D −20.5±1°, c = 3% in methanol | |
| Purity (Typical) | ≥98.0% |
Strategic Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical process, as the biological activity of its derivatives is often stereospecific. The general strategy involves the synthesis of the racemic amine followed by chiral resolution.
Synthesis of Racemic 1-(4-bromophenyl)ethanamine
A common and industrially scalable approach to the racemic amine begins with the readily available 4-bromoacetophenone. A key step is the reductive amination of the ketone.
Diagram 1: Synthetic Pathway to Racemic 1-(4-bromophenyl)ethanamine
Caption: General synthetic scheme for racemic 1-(4-bromophenyl)ethanamine.
A plausible synthetic protocol, adapted from related procedures, is as follows:
Protocol 1: Synthesis of Racemic 1-(4-bromophenyl)ethanamine
-
Oxime Formation: To a solution of 4-bromoacetophenone in ethanol, add hydroxylamine hydrochloride and a base such as pyridine. Heat the mixture to reflux for several hours to form the corresponding oxime.
-
Reduction: The resulting oxime is then reduced to the amine. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or chemical reducing agents like sodium borohydride in the presence of a Lewis acid.
-
Work-up and Isolation: After the reaction is complete, an aqueous work-up is performed to remove inorganic byproducts. The crude amine is then extracted with an organic solvent and purified by distillation or chromatography.
Chiral Resolution: Isolating the (S)-Enantiomer
The separation of the racemic mixture into its constituent enantiomers is the most critical step. This is typically achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.
(S)-(-)-1-(4-Bromophenyl)ethylamine itself can be used as a chiral resolving agent for other compounds. This highlights its importance in asymmetric synthesis. For its own resolution, a chiral acid is employed.
Diagram 2: Workflow for Chiral Resolution
Caption: Chiral resolution process via diastereomeric salt formation.
Protocol 2: Chiral Resolution with Tartaric Acid
-
Salt Formation: Dissolve the racemic 1-(4-bromophenyl)ethanamine in a suitable solvent, such as methanol or ethanol. Add a stoichiometric amount of a chiral resolving agent, for example, L-(+)-tartaric acid.
-
Fractional Crystallization: The two diastereomeric salts formed will have different solubilities. By carefully cooling the solution, one diastereomer will preferentially crystallize. The solid is collected by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (S)-amine.
-
Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and purified.
Formation of the Hydrochloride Salt
The final step is the conversion of the enantiomerically pure free base into its hydrochloride salt.
Protocol 3: Preparation of this compound
-
Dissolution: Dissolve the purified (S)-1-(4-bromophenyl)ethanamine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Applications in Asymmetric Synthesis and Drug Development
This compound is a highly valued chiral building block in the synthesis of a wide range of pharmaceutical compounds.[2] Its primary utility lies in its ability to introduce a specific stereocenter, which is often crucial for the desired biological activity and to minimize off-target effects.
This chiral amine serves as an essential intermediate in the synthesis of various biologically active molecules, with applications in the development of treatments for neurological disorders.[2]
Diagram 3: Role in Asymmetric Synthesis
Caption: The central role of (S)-1-(4-bromophenyl)ethanamine in synthesizing valuable chiral molecules.
Analytical Characterization and Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is paramount. A suite of analytical techniques is employed for this purpose.
Table 2: Key Analytical Methods
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (e.g., enantiomeric excess, ee%) | Separation of (R) and (S) enantiomers on a chiral stationary phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR spectra confirm the chemical structure. Absence of significant impurity signals. |
| Gas Chromatography (GC) | Purity assessment | Determination of the percentage purity of the free base.[1] |
| Nonaqueous Titration | Assay of the hydrochloride salt | A quantitative method to determine the purity of the amine salt. |
| Optical Rotation | Confirmation of the stereoisomer | Measurement of the specific rotation to confirm the presence of the (S)-enantiomer. |
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm).
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Conclusion
This compound stands as a testament to the importance of chiral chemistry in modern drug development. Its robust synthesis, reliable resolution, and versatile applications make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its key attributes, from its fundamental properties to detailed protocols for its synthesis and analysis. A thorough understanding of this chiral building block empowers researchers to design and create the next generation of stereochemically defined therapeutics.
References
Sources
Spectroscopic Characterization of (S)-1-(4-bromophenyl)ethanamine Hydrochloride: A Technical Guide
Introduction
(S)-1-(4-bromophenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in modern organic synthesis and pharmaceutical development.[1][2] Their utility in the creation of complex molecular architectures, particularly for neurologically active compounds, necessitates stringent quality control and unambiguous structural confirmation.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of (S)-1-(4-bromophenyl)ethanamine hydrochloride.
This document is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental considerations for acquiring and interpreting this information. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized throughout.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is confirmed by a cohesive analysis of its various spectra. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Molecular Formula: C₈H₁₁BrClN Molecular Weight: 236.54 g/mol CAS Number: 84499-77-4
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and purity. The hydrochloride form significantly influences the chemical shifts of nuclei near the amine group due to the electron-withdrawing effect of the ammonium cation.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it determines the position of the residual solvent peak and can affect the exchangeability of the N-H protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the aromatic proton signals.
-
Acquisition Parameters:
-
Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., zg30).
-
The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
-
-
Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Interpretation of the ¹H NMR Spectrum
The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the methyl, methine, and aromatic protons. The protonated amine (-NH₃⁺) protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Methyl (CH₃) | ~1.6 | Doublet | ~7 | 3H |
| Methine (CH) | ~4.5 | Quartet | ~7 | 1H |
| Aromatic (C₂-H, C₆-H) | ~7.4 | Doublet | ~8 | 2H |
| Aromatic (C₃-H, C₅-H) | ~7.6 | Doublet | ~8 | 2H |
| Ammonium (NH₃⁺) | Variable (e.g., 8.5-9.5 in DMSO-d₆) | Broad Singlet | - | 3H |
Causality in Interpretation:
-
Downfield Shift of Methine Proton: The proton on the chiral center (Cα-H) is significantly deshielded and shifted downfield due to the adjacent electron-withdrawing ammonium group.
-
Aromatic Splitting Pattern: The para-substitution on the benzene ring results in a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Ammonium Protons: The protons on the nitrogen are acidic and can exchange with residual water in the solvent, leading to a broad signal. Their observation and integration confirm the presence of the ammonium salt.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically used for ¹³C NMR to compensate for the low natural abundance of the ¹³C isotope. The same deuterated solvents as for ¹H NMR can be used.
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer, switching the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is standard, which results in singlets for all carbon atoms, simplifying the spectrum.
-
A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
The spectral width should cover the typical range for organic compounds (0-200 ppm).
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the two aliphatic and four aromatic carbons. Data for the free amine shows signals at 164.66 ppm and 161.60 ppm which were assigned to carbamate and carbonate species from a reaction with CO2, respectively[3].
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~22 |
| Methine (Cα) | ~52 |
| Aromatic (C₄-Br) | ~122 |
| Aromatic (C₁, ipso) | ~139 |
| Aromatic (C₂, C₆) | ~129 |
| Aromatic (C₃, C₅) | ~132 |
Causality in Interpretation:
-
C-Br Signal: The carbon atom directly attached to the bromine (C₄) is shielded relative to the other aromatic carbons and appears at a characteristic chemical shift.
-
Quaternary Carbons: The ipso-carbon (C₁) and the bromine-bearing carbon (C₄) are typically of lower intensity due to the absence of a directly attached proton and longer relaxation times.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this compound, the key features will be the absorptions associated with the ammonium group and the substituted benzene ring.
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: A small amount of the solid hydrochloride salt is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Acquisition Parameters:
-
A background spectrum of the clean ATR crystal is collected first.
-
The sample spectrum is then acquired, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
A typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The IR spectrum will be dominated by bands characteristic of the ammonium salt and the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200-2800 (broad) | Strong |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| N-H Bend (Ammonium) | ~1600-1500 | Medium-Strong |
| Aromatic C=C Stretch | ~1600, ~1480 | Medium |
| C-N Stretch | ~1200-1000 | Medium |
| C-Br Stretch | ~700-500 | Strong |
| Aromatic C-H Bend (p-subst.) | ~820 | Strong |
Causality in Interpretation:
-
Broad N-H Stretch: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This is a key indicator of the hydrochloride form.
-
Para-Substitution Band: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring.
-
Absence of Primary Amine Bands: The spectrum will lack the characteristic two sharp bands around 3400-3300 cm⁻¹ that are typical for a primary amine (-NH₂), further confirming the protonated state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can give further structural insights.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, with a small amount of formic acid to aid ionization.
-
Instrument Setup: The solution is infused into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). ESI is a soft ionization technique that is well-suited for polar, non-volatile compounds like amine salts.
-
Acquisition Parameters:
-
The instrument is operated in positive ion mode to detect the protonated molecule.
-
The mass range is set to scan beyond the expected molecular weight of the free amine.
-
-
Data Processing: The resulting mass spectrum is analyzed for the parent ion and any significant fragment ions.
Interpretation of the Mass Spectrum
In positive ion ESI-MS, the spectrum will show the molecular ion of the free amine , not the hydrochloride salt. The salt will dissociate in the ESI process, and the amine will be protonated.
| Ion | Expected m/z | Notes |
| [M+H]⁺ (⁷⁹Br) | 200.0 | Corresponds to the free amine C₈H₁₀⁷⁹BrN + H⁺ |
| [M+H]⁺ (⁸¹Br) | 202.0 | Corresponds to the free amine C₈H₁₀⁸¹BrN + H⁺ |
Causality in Interpretation:
-
Isotopic Pattern of Bromine: A key confirmatory feature is the presence of two major peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of bromine, which has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This provides unequivocal evidence for the presence of a single bromine atom in the molecule.
-
Base Peak: The most abundant fragment ion is often formed by the loss of the methyl group, resulting in a fragment at m/z 185/187.
Caption: Simplified workflow for ESI-Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a robust and self-validating framework for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, most notably the ammonium salt and the para-substituted aromatic ring. Finally, mass spectrometry verifies the molecular weight and confirms the presence of a bromine atom through its characteristic isotopic pattern. Together, these techniques provide the necessary evidence to meet the stringent quality requirements for its use in research and development.
References
-
Oakwood Chemical. (S)-1-(4-Bromophenyl)-ethylamine. [Link]
-
PubChem. p-Bromophenethylamine. [Link]
-
NIST. Ethanone, 1-(4-bromophenyl)-. [Link]
-
ATB (Automated Topology Builder). 4-Bromophenethylamine. [Link]
-
ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. [Link]
-
Wikipedia. 2C-B. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A general and efficient palladium-catalyzed synthesis of internal alkynes from arylhydrazines and terminal alkynes. [Link]
-
mzCloud. 4-Bromoamphetamine. [Link]
-
NIST. 4-Bromophenyl ether. [Link]
Sources
A Comprehensive Technical Guide to Determining the Solubility Profile of (S)-1-(4-bromophenyl)ethanamine Hydrochloride in Common Laboratory Solvents
This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of (S)-1-(4-bromophenyl)ethanamine hydrochloride. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, a robust experimental protocol, and a discussion of the expected solubility behavior based on its chemical structure. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, ensuring a rigorous and validatable approach.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1][2] For a drug candidate like this compound, a chiral amine salt, understanding its solubility is paramount.[3] It directly influences bioavailability, manufacturability, and the formulation of a stable and effective dosage form.[4] This guide will delve into the theoretical underpinnings of solubility and provide a practical, step-by-step approach to its experimental determination.
This compound is a chiral building block often utilized in the synthesis of pharmaceuticals.[3][5] Its structure, featuring a bromophenyl group and an amine hydrochloride, dictates its physicochemical properties, including its solubility. The hydrochloride salt form is generally employed to enhance aqueous solubility and stability compared to the free base.[6][7]
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[8][9][10] For this compound, the key factors influencing its solubility are:
-
Polarity: The molecule possesses both a nonpolar aromatic ring and a highly polar amine hydrochloride group. The ionic nature of the hydrochloride salt contributes significantly to its polarity.[6]
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor.[8]
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent will determine its ability to solvate the ions of the solute.
Amine hydrochlorides, being salts, are generally more soluble in polar solvents, particularly those capable of forming strong ion-dipole interactions and hydrogen bonds.[6][11] Their solubility is expected to be lower in nonpolar aprotic solvents.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[12][13][14][15][16][17] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[18][19]
Rationale for the Shake-Flask Method
The shake-flask method is chosen for its reliability and its ability to determine the thermodynamic or equilibrium solubility, which is a true measure of a compound's solubility at a given temperature.[12][15] This is in contrast to kinetic solubility measurements, which are often used in high-throughput screening but may not represent the true equilibrium state.[13]
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in various common laboratory solvents at a controlled temperature (e.g., 25°C and/or 37°C).
Materials:
-
This compound (ensure purity and characterization)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane) of appropriate purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.[12][14]
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12][14] The time to reach equilibrium should ideally be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.[18] Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Accurately dilute the filtered aliquot with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.
Predicted Solubility Profile and Discussion
Hypothetical Solubility Data
The following table presents a hypothetical but scientifically plausible solubility profile for this compound at 25°C. This data is for illustrative purposes to facilitate the discussion.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Predicted Solubility Category |
| Polar Protic | Water | 10.2 | > 100 | Very Soluble |
| Methanol | 5.1 | > 100 | Very Soluble | |
| Ethanol | 4.3 | 30 - 100 | Freely Soluble | |
| Isopropanol | 3.9 | 10 - 30 | Soluble | |
| Polar Aprotic | Acetone | 5.1 | 1 - 10 | Sparingly Soluble |
| Acetonitrile | 5.8 | 1 - 10 | Sparingly Soluble | |
| Nonpolar | Dichloromethane | 3.1 | < 1 | Slightly Soluble |
| Toluene | 2.4 | < 0.1 | Very Slightly Soluble | |
| Hexane | 0.1 | < 0.1 | Practically Insoluble |
Discussion of Predicted Solubility
-
Polar Protic Solvents: this compound is expected to be highly soluble in polar protic solvents like water and methanol.[6] The high polarity and hydrogen-bonding capabilities of these solvents can effectively solvate the ammonium cation and the chloride anion through strong ion-dipole and hydrogen bonding interactions. As the alkyl chain of the alcohol increases (ethanol, isopropanol), the polarity decreases, which is expected to lead to a corresponding decrease in solubility.
-
Polar Aprotic Solvents: In polar aprotic solvents such as acetone and acetonitrile, the solubility is predicted to be significantly lower than in protic solvents. While these solvents are polar, they lack the ability to act as hydrogen bond donors, leading to less effective solvation of the chloride anion.
-
Nonpolar Solvents: The solubility is expected to be very low in nonpolar solvents like dichloromethane, toluene, and hexane.[6] The large difference in polarity between the ionic solute and the nonpolar solvent results in weak solute-solvent interactions that cannot overcome the strong ionic interactions within the crystal lattice of the salt.
Visualizing the Relationship Between Solvent Properties and Solubility
Caption: Relationship between solvent properties and the predicted solubility of an ionic compound.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound. By following the detailed experimental protocol for the shake-flask method, researchers can generate reliable and accurate equilibrium solubility data. The predicted solubility profile, based on fundamental chemical principles, serves as a valuable starting point for experimental design and interpretation of results.
A thorough understanding of the solubility of this compound in a range of common laboratory solvents is a critical step in its journey from a chemical entity to a potential therapeutic agent. The data generated will inform decisions related to reaction chemistry, purification, formulation development, and ultimately, the successful application of this compound in the pharmaceutical industry.
References
-
United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF. [Link]
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
Biorelevant.com. (n.d.). What is equilibrium solubility of a drug substance?[Link]
-
Wikipedia. (n.d.). Solubility equilibrium. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In An Introduction to Drug Solubility. InTech. [Link]
-
Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]
-
ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 385. [Link]
-
United States Pharmacopeia. (2016). <1236> Solubility Measurements. [Link]
-
International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
National Center for Biotechnology Information. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]
-
Scribd. (n.d.). USP 42 Description & Relative Solubility. [Link]
-
ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]
-
StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Journal of the American Chemical Society. (1941). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides. [Link]
-
National Institute of Standards and Technology. (n.d.). SOLUBILITY DATA SERIES. [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. [Link]
-
Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]
Sources
- 1. uspnf.com [uspnf.com]
- 2. uspnf.com [uspnf.com]
- 3. chemimpex.com [chemimpex.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. smolecule.com [smolecule.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility factors when choosing a solvent [labclinics.com]
- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. quora.com [quora.com]
- 15. biorelevant.com [biorelevant.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 19. Solubility equilibrium - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Properties of (S)-1-(4-bromophenyl)ethanamine and its Hydrochloride Salt
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of (S)-1-(4-bromophenyl)ethanamine and its hydrochloride salt, a critical chiral building block in modern drug discovery and fine chemical synthesis. While the free base amine is a liquid at ambient temperature, its conversion to the hydrochloride salt yields a more stable, solid material with significantly different thermal characteristics. This document delineates the known properties of the free amine, addresses the thermal behavior of the hydrochloride salt, and provides validated experimental protocols for their determination. The scientific rationale for salt formation is discussed, emphasizing the practical advantages for researchers in pharmaceutical and chemical development.
Introduction
(S)-1-(4-bromophenyl)ethanamine is a chiral primary amine that serves as an essential intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1] Its stereospecific center is frequently incorporated into pharmaceutical candidates to achieve selective interaction with biological targets, particularly in the fields of neuropharmacology and oncology.[1]
In its pure form, the free base is an air-sensitive liquid, which presents challenges for long-term storage and accurate handling. To overcome these limitations, it is commonly converted into its hydrochloride (HCl) salt. This transformation from a molecular compound to an ionic salt fundamentally alters its physical properties, converting the liquid amine into a more stable, crystalline solid. This guide elucidates these differences, providing both reported data and the experimental framework necessary for their empirical validation.
Part 1: Physicochemical Properties
A clear distinction must be made between the free base amine and its hydrochloride salt. Their physical states and thermal properties are fundamentally different due to the change from intermolecular hydrogen bonding in the amine to strong ionic forces in the salt.
(S)-1-(4-bromophenyl)ethanamine (Free Base)
The free base is a colorless to pale yellow liquid at room temperature. Its key physical properties are well-documented and summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Physical State | Liquid (at 20°C) | |
| Melting Point | -25 °C | |
| Boiling Point | 258.9 °C (at 760 mmHg) | |
| Density | 1.390 g/mL (at 20°C) | |
| Refractive Index | n20/D 1.567 - 1.570 | |
| Storage Conditions | Store at 0-8°C under inert gas | [1] |
| Sensitivity | Air Sensitive |
(S)-1-(4-bromophenyl)ethanamine Hydrochloride (Salt)
The conversion of the amine to its hydrochloride salt results in the formation of an ammonium salt, [C₈H₁₀BrNH₂]⁺Cl⁻. This ionic compound is a solid with significantly different thermal properties.
-
Melting Point: A definitive melting point for this compound is not consistently reported across major chemical suppliers, which is common for specialized reagents. However, as an ionic compound, it is expected to have a significantly higher melting point than the free base. Amine salts often melt with decomposition at temperatures exceeding 200°C. Empirical determination is required for any specific batch and is detailed in Part 3.
-
Boiling Point: A boiling point is not a relevant physical constant for this compound. The strong ionic forces of the crystal lattice and the potential for thermal decomposition mean the salt will degrade at high temperatures before it can boil at atmospheric pressure.
Part 2: The Scientific Rationale for Salt Formation
The deliberate conversion of the liquid free base to a solid hydrochloride salt is a cornerstone of synthetic and medicinal chemistry. This decision is driven by several critical advantages:
-
Enhanced Stability: The lone pair of electrons on the nitrogen of the free amine is susceptible to atmospheric oxidation, leading to degradation over time. Protonation to form the salt sequesters this lone pair, drastically improving the compound's shelf-life and stability.
-
Improved Handling: Crystalline solids are generally easier to weigh, transfer, and handle with high precision compared to liquids, especially those that are air-sensitive. This improves the accuracy and reproducibility of experimental setups.
-
Modified Solubility: While the free base is soluble in organic solvents, the hydrochloride salt typically exhibits increased solubility in polar solvents, including water. This is often a crucial requirement for downstream biological assays and formulation development.
The conversion is a simple acid-base reaction, as illustrated below.
Caption: Workflow for Melting Point Determination.
Part 4: Preparation of the Hydrochloride Salt
The following is a generalized, conceptual protocol for the synthesis of the hydrochloride salt from the free base. This is a standard laboratory procedure for amine salt formation.
Methodology:
-
Dissolution: Dissolve a known quantity of (S)-1-(4-bromophenyl)ethanamine (free base) in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) in an Erlenmeyer flask. The solution should be stirred gently with a magnetic stir bar.
-
Acidification: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of hydrogen chloride solution (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl if using a protic solvent like methanol).
-
Precipitation: Upon addition of the acid, the hydrochloride salt will precipitate out of the organic solvent as a white or off-white solid. Continue stirring for 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (the "filter cake") with a small amount of the cold, anhydrous solvent (e.g., cold diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the purified solid under high vacuum to remove all residual solvent. The resulting crystalline solid is the final hydrochloride salt.
Caption: Workflow for Hydrochloride Salt Synthesis.
Part 5: Safety and Handling
Both the free base and its salt must be handled with appropriate care. The free base amine is classified as corrosive and causes severe skin burns and eye damage. [2][3]It is also harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated fume hood. [4]* Handling: Avoid direct contact with skin and eyes. Do not breathe vapors or dust. [4]In case of contact, immediately flush the affected area with copious amounts of water. [2]* Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [4] Researchers must consult the full, lot-specific Safety Data Sheet (SDS) prior to any experimental work.
Conclusion
(S)-1-(4-bromophenyl)ethanamine and its hydrochloride salt are chemically related but possess distinct physicochemical profiles. The free base is a liquid with a defined boiling point, while the hydrochloride salt is a solid whose thermal behavior is characterized by a high melting point, often with decomposition. The conversion to the salt form is a strategic choice to enhance chemical stability and improve handling characteristics, which are critical for its application in rigorous research and development environments. The protocols and data presented in this guide provide the necessary framework for scientists to confidently handle, characterize, and utilize this important synthetic building block.
References
-
thinkSRS. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines. Retrieved from [Link]
-
University of Port-Harcourt. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
Quora. (2022, August 2). What are the physical properties of amines? Retrieved from [Link]
-
StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
IES Public School. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
Khan Academy. (2025, July 28). Physical properties of amines | Amines | Grade 12 | Chemistry. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines. Retrieved from [Link]
-
Alfa Aesar. (2010, May 4). Safety Data Sheet - (S)-(-)-1-(4-Bromophenyl)ethylamine, ChiPros®. Retrieved from [Link]
Sources
In-Depth Technical Guide: The Chirality of (S)-1-(4-bromophenyl)ethanamine
Introduction: The Critical Role of Chirality in Modern Chemistry
In the realms of pharmaceutical development, agrochemical innovation, and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different biological activities and physical properties. (S)-1-(4-bromophenyl)ethanamine, a chiral amine, serves as a quintessential example of a versatile building block where its specific stereoconfiguration is crucial for its application.[1][2] This guide provides an in-depth technical overview of the synthesis, resolution, and characterization of the (S)-enantiomer, offering field-proven insights for researchers, scientists, and drug development professionals.
Chiral amines are fundamental in asymmetric synthesis, acting as catalysts or key intermediates.[3][4] Their ability to induce stereoselectivity is pivotal in creating complex, biologically active molecules with high precision.[3] (S)-1-(4-bromophenyl)ethanamine, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders, and is also utilized in the development of novel agrochemicals and fine chemicals.[1][5]
Synthesis and Chiral Resolution: Pathways to Enantiomeric Purity
The synthesis of enantiomerically pure (S)-1-(4-bromophenyl)ethanamine typically involves a two-stage approach: the synthesis of the racemic mixture followed by chiral resolution. While direct asymmetric synthesis routes are continually being developed, classical resolution remains a robust and widely implemented strategy.[6][7]
Part 1: Synthesis of Racemic 1-(4-bromophenyl)ethanamine
The common starting material for the racemic synthesis is 1-(4-bromophenyl)ethanone. A standard and efficient method is reductive amination.
Experimental Protocol: Reductive Amination of 1-(4-bromophenyl)ethanone
-
Oxime Formation: 1-(4-bromophenyl)ethanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine, in an alcoholic solvent.[8] This reaction quantitatively converts the ketone to its corresponding oxime.
-
Reduction: The resulting 1-(4-bromophenyl)ethanone oxime is then reduced to the amine. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or chemical reduction (e.g., using sodium borohydride in the presence of a Lewis acid or other hydride reagents). The choice of reducing agent is critical to optimize yield and minimize side reactions.
Part 2: Chiral Resolution of Racemic 1-(4-bromophenyl)ethanamine
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[7] The most prevalent method is the formation of diastereomeric salts through reaction with a chiral resolving agent.[7]
Causality Behind Experimental Choices:
The selection of a resolving agent is the most critical step in this process.[9] The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with the racemic amine that exhibit a significant difference in solubility in a chosen solvent. This solubility difference is the physical property exploited for their separation by fractional crystallization.[7] Common resolving agents for amines include chiral carboxylic acids like (+) or (-) tartaric acid and (+) or (-) mandelic acid.[7][9]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: The racemic 1-(4-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture). An equimolar amount of a chiral resolving agent, for instance, (L)-(+)-tartaric acid, is added to the solution. The mixture is typically heated to ensure complete dissolution.
-
Crystallization: The solution is then slowly cooled to induce the crystallization of one of the diastereomeric salts. The key is that the salt of one enantiomer (e.g., (S)-amine with (L)-tartaric acid) will be less soluble and will preferentially crystallize out of the solution.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration. The efficiency of the resolution is highly dependent on the crystallization conditions, including the solvent, temperature profile, and concentration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free (S)-1-(4-bromophenyl)ethanamine. The amine can then be extracted into an organic solvent and purified.
The following diagram illustrates the logical workflow of the chiral resolution process.
Caption: Workflow for the synthesis and chiral resolution of (S)-1-(4-bromophenyl)ethanamine.
Analytical Characterization: Ensuring Enantiomeric Purity
A self-validating system of protocols is essential to confirm the identity and, most importantly, the enantiomeric purity of the final product. A combination of spectroscopic and chromatographic techniques is employed.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-(4-bromophenyl)ethanamine is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1][5] |
| Molecular Weight | 200.08 g/mol | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Density | 1.390 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.567 | [1] |
| Optical Rotation | [α]20/D = -18 to -21° (c=3, MeOH) | [1] |
| CAS Number | 27298-97-1 | [1][5] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound. While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess.
¹H NMR (CDCl₃, 400 MHz): The expected signals would include a doublet for the methyl protons, a quartet for the methine proton, and multiplets for the aromatic protons.
¹³C NMR (CDCl₃, 100 MHz): The spectrum would show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons, including the carbon attached to the bromine atom.
Chromatographic Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative, is often effective for the separation of chiral amines.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Sample Preparation: A dilute solution of the (S)-1-(4-bromophenyl)ethanamine sample is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the separation of the enantiomers is monitored using a UV detector. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
The following diagram outlines the quality control workflow for verifying the purity of (S)-1-(4-bromophenyl)ethanamine.
Caption: Quality control workflow for (S)-1-(4-bromophenyl)ethanamine.
Applications in Drug Development and Beyond
The enantiomerically pure (S)-1-(4-bromophenyl)ethanamine is a valuable chiral building block in the synthesis of a wide range of biologically active molecules.[1] Its presence in a molecule can significantly influence its pharmacological profile, including its efficacy, toxicity, and metabolic stability.
-
Pharmaceuticals: It is a key intermediate in the synthesis of drugs targeting neurological disorders.[1][5] The specific stereochemistry is often crucial for the desired interaction with biological targets such as enzymes and receptors.
-
Agrochemicals: In the agrochemical industry, the use of single enantiomers can lead to products with higher efficacy and reduced environmental impact.[1]
-
Asymmetric Synthesis: It can be used as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis, further expanding its utility in the synthesis of other complex chiral molecules.[3]
Safety and Handling
(S)-1-(4-bromophenyl)ethanamine is classified as a hazardous substance and should be handled with appropriate precautions. It is acutely toxic if swallowed or inhaled and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[13][14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[13][15]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere as it is air-sensitive.[5]
Conclusion
Understanding the chirality of (S)-1-(4-bromophenyl)ethanamine is fundamental to its effective application in research and development. From the strategic synthesis and resolution to the rigorous analytical characterization, each step is critical in ensuring the enantiomeric purity required for its intended use. This guide has provided a comprehensive technical overview, grounded in established scientific principles and practical methodologies, to empower researchers and professionals in their pursuit of innovative chemical synthesis. The careful application of these principles will undoubtedly continue to drive advancements in medicine, agriculture, and materials science.
References
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]
-
(S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+) - PubMed Central. PubMed Central. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]
-
1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure. [Link]
-
Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Chiral Resolution Screening | Solid State. Onyx Scientific. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
¹³C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
(S)-1-(2-Bromophenyl)ethanamine. PubChem. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pro-Drug Development. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Buy (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 [smolecule.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 13. angenechemical.com [angenechemical.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
Safety, handling, and storage precautions for (S)-1-(4-bromophenyl)ethanamine hydrochloride
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of (S)-1-(4-bromophenyl)ethanamine hydrochloride
Authored by: Your Senior Application Scientist
Introduction
(S)-1-(4-bromophenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in modern organic synthesis. Their significance is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the creation of biologically active molecules for drug development, especially in the realm of neurological disorders.[1] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
PART 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards associated with this compound is the foundation of safe laboratory practice.
GHS Classification and Hazards
This compound is classified as a hazardous substance. The primary hazards include:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Acute Toxicity (Inhalation): May be harmful if inhaled.
-
Skin Sensitization: May cause an allergic skin reaction.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 84499-77-4[5] |
| Molecular Formula | C8H11BrClN[5] |
| Molecular Weight | 236.537 g/mol [5] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
PART 2: Safe Handling and Personal Protective Equipment (PPE)
Adherence to stringent handling protocols and the consistent use of appropriate personal protective equipment are non-negotiable when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] This is crucial to minimize the inhalation of dust or vapors.
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and unobstructed.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves.[6] Nitrile gloves are a suitable option for protection against acids and bases.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Lab Coat: A lab coat that covers the arms and closes in the front is essential to protect against skin exposure.[10]
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7]
-
Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[11]
-
Remove any contaminated clothing immediately and launder it separately before reuse.[12]
PART 3: Storage and Disposal Protocols
Proper storage and disposal are critical to maintaining the stability of the compound and preventing accidental exposure or environmental contamination.
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Incompatible Materials: Store away from strong oxidizing agents.[3]
-
Environmental Controls:
-
Temperature: Store at room temperature unless otherwise specified by the supplier.
-
Light: As a precaution for many organic compounds, store in a dark place or use an opaque container to protect from light.[13][14]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][15]
-
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
The material can be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[16]
-
Do not allow the chemical to enter drains or sewer systems.[5][16]
PART 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]
Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[5] Collect the spilled material and place it in a designated container for disposal.
PART 5: Visualization of Key Workflows
Personal Protective Equipment (PPE) Workflow
Caption: Emergency Response for a Chemical Spill.
References
- 1-(4-Bromophenyl)
- (S)-1-(4-Bromophenyl)ethanamine. BLDpharm.
- Safety Data Sheet - 1-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride. Enamine.
- Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025-03-10).
- Safety Data Sheet - (S)-(-)-1-(4-Bromophenyl)ethylamine, ChiPros®. Alfa Aesar. (2010-05-04).
- Safety Data Sheet - (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. Thermo Fisher Scientific Chemicals, Inc. (2025-12-21).
- Chemical Storage Guidelines. Environmental Health and Safety.
- What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance. Elchemy. (2024-11-26).
- (S)-(-)-1-(4-Bromophenyl)ethylamine. TCI Chemicals.
- Emergency Procedures. Princeton EHS.
- Guide to Safe Chemical Storage: Best Practices for the Industry. (2024-06-20).
- Safety Data Sheet - (S)-1-(3-Bromophenyl)ethanamine hydrochloride. Angene Chemical. (2024-10-13).
- Safety Data Sheet - (S)-(−)-1-(4-Bromophenyl)ethylamine. Sigma-Aldrich. (2021-10-07).
- Safety Data Sheet - 4-Bromoamphetamine (hydrochloride). Cayman Chemical. (2025-11-21).
- Storage conditions for chemicals in the labor
- Rules for the Safe Handling of Chemicals in the Labor
- (S)-(−)-1-(4-Bromophenyl)ethylamine. Sigma-Aldrich.
- (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1. TCI Chemicals.
- Safety in the Organic Chemistry Labor
- Life-Changing Safety Tips for Handling Labor
- Lab Safety Rules and Guidelines. (2024-01-23).
- Working with Chemicals.
- This compound. BLDpharm.
- (S)-(-)-1-(4-Bromophenyl)ethylamine. Chem-Impex.
- (3-(4-bromophenyl)oxetan-3-yl)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-(4-Bromophenyl)ethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. csub.edu [csub.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 14. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance [elchemy.com]
- 15. angenechemical.com [angenechemical.com]
- 16. echemi.com [echemi.com]
A Comprehensive Technical Guide to (S)-1-(4-bromophenyl)ethanamine Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(S)-1-(4-bromophenyl)ethanamine hydrochloride is a crucial chiral building block in modern pharmaceutical and agrochemical research and development. Its stereospecific structure makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the chiral amine group is fundamental for establishing the stereochemistry of the target molecule. This guide provides an in-depth overview of the key suppliers, commercial availability, quality control, and applications of this compound, designed to empower researchers and drug development professionals in their synthetic endeavors. This compound is widely utilized in the development of targeted therapies, particularly for neurological disorders.[1]
Key Suppliers and Commercial Availability
A reliable supply of high-quality starting materials is paramount for any research and development program. This compound is commercially available from a range of reputable suppliers who specialize in fine chemicals and pharmaceutical intermediates. The choice of supplier often depends on the required scale (milligrams to kilograms), purity specifications, and the need for regulatory documentation.
Key Suppliers Overview:
| Supplier | Noteworthy Offerings | Geographic Reach |
| Chem-Impex | Offers the free amine, (S)-(-)-1-(4-bromophenyl)ethylamine, with a purity of ≥98% (GC).[1] | International |
| TCI Chemicals | Provides the free amine with detailed specifications, including optical purity (min. 99.0 ee% by LC).[2] | Global, with local warehousing |
| BLDpharm | Lists both the free amine and the hydrochloride salt, providing key chemical data. | International |
| Oakwood Chemical | Supplies the free amine with clear purity specifications and safety information. | Primarily North America |
| Apollo Scientific | Offers the free amine in various quantities with specified purity and lead times. | International |
Commercial Availability Insights:
For research and development purposes, this compound is readily available in quantities ranging from grams to hundreds of grams. For larger, kilogram-scale manufacturing, it is advisable to contact suppliers directly to inquire about bulk pricing, lead times, and available packaging options. Lead times for bulk orders can vary, and it is recommended to factor this into project planning. Some suppliers may offer custom synthesis services for specific purity grades or salt forms.
Synthesis and Quality Control
The hydrochloride salt of (S)-1-(4-bromophenyl)ethanamine offers several advantages over the free amine, including improved stability, handling characteristics, and often, higher crystallinity, which can be beneficial for purification.
Synthesis of this compound
The preparation of the hydrochloride salt is a straightforward acid-base reaction. A typical laboratory-scale procedure is as follows:
Experimental Protocol: Preparation of this compound
-
Dissolution: Dissolve (S)-1-(4-bromophenyl)ethanamine (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. The choice of solvent is critical to ensure the precipitation of the salt.
-
Acidification: Slowly add a solution of anhydrous hydrogen chloride (1.0-1.1 eq) in the same solvent to the stirred amine solution. The HCl can be from a cylinder of gas or a standardized solution in an organic solvent.[3]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white to off-white solid.
-
Isolation: The solid is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and dried under vacuum.
The following diagram illustrates the workflow for the synthesis and purification of the hydrochloride salt.
Caption: Workflow for the synthesis of this compound.
Quality Control and Analytical Methods
Ensuring the chemical and stereochemical purity of this compound is critical for its successful application. A comprehensive quality control workflow should include a combination of chromatographic and spectroscopic techniques.
Typical Quality Control Parameters:
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to structure | Confirms the chemical identity of the compound. |
| Purity (Chemical) | HPLC, GC | ≥98% | Quantifies the amount of the desired compound and detects impurities. |
| Purity (Chiral) | Chiral HPLC | ≥99% ee | Determines the enantiomeric excess, which is crucial for stereospecific synthesis. |
| Residual Solvents | GC-HS | Varies by solvent | Ensures that residual solvents from the synthesis are below acceptable limits. |
| Water Content | Karl Fischer Titration | ≤0.5% | Water content can affect reactivity and stability. |
Analytical Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The proton NMR spectrum of the free amine will show characteristic signals for the aromatic protons, the methine proton, and the methyl protons. Upon formation of the hydrochloride salt, shifts in the signals adjacent to the amine group are expected.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to determine the chemical purity. For the analysis of enantiomeric excess, a chiral stationary phase is required. Polysaccharide-based chiral columns are often effective for the separation of chiral amines.
Illustrative Chiral HPLC Workflow:
Caption: A typical workflow for chiral HPLC analysis.
Applications in Drug Development
This compound is a versatile building block for the synthesis of a wide range of chiral molecules. Its primary application lies in its use as a chiral template to introduce a specific stereocenter into a target molecule.
Key Application Areas:
-
Asymmetric Synthesis: The chiral amine can be used as a starting material for the synthesis of more complex chiral amines, alcohols, and other functional groups.
-
Chiral Resolving Agent: The amine can be used to resolve racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization.
While specific examples of the use of this compound in the synthesis of commercial drugs are not always publicly disclosed in detail, it is a key structural motif in many developmental candidates. The analogous (R)-1-(1-naphthyl)ethylamine is a well-known intermediate in the synthesis of Cinacalcet, a calcimimetic agent.[2][4][5] This highlights the importance of such chiral amines in the development of modern pharmaceuticals.
Safe Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the quality of the product.
-
Safety Precautions: (S)-1-(4-bromophenyl)ethanamine and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[6] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] For the free amine, storage under an inert atmosphere is recommended to prevent degradation.[6]
Conclusion
This compound is a high-value chiral building block with significant applications in pharmaceutical and chemical research. Its commercial availability from a range of reliable suppliers, coupled with well-established methods for its synthesis and quality control, makes it an attractive choice for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and applications is key to leveraging its full potential in the creation of novel and impactful chemical entities.
References
-
(S)-(-)-1-(4-Bromophenyl)ethylamine - Chem-Impex.
-
(R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. SAFETY DATA SHEET.
-
(S)-(-)-1-(4-Bromophenyl)ethylamine 27298-97-1 - TCI Chemicals.
-
A novel asymmetric synthesis of cinacalcet hydrochloride - Beilstein Journals.
-
(S)-1-(4-Bromophenyl)ethanamine - BLDpharm.
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
-
Process for the synthesis of cinacalcet hydrochloride - Google Patents.
-
(S)-(−)-1-(4-Bromophenyl)ethylamine - Sigma-Aldrich.
-
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
-
(S)-(−)-1-(4-Bromophenyl)ethylamine | CAS 27298-97-1 | SCBT.
-
Amine and HCl - salt formation reaction - YouTube.
-
method for salt preparation - Google Patents.
-
Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride.
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - MDPI.
-
(S)-(-)-1-(4-Bromophenyl)ethylamine - Smolecule.
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC - NIH.
-
(S)-(-)-1-(4-Bromophenyl)ethylamine, 25G | Labscoop.
-
Forming oxalte salts of amines - Sciencemadness.org.
-
(S)-(-)-1-(4-Bromophenyl)ethylamine - Apollo Scientific.
-
1-(3-Bromophenyl)ethanamine hydrochloride 95% | CAS: 90151-46-5 | AChemBlock.
-
Hydrochloride salt of amine : r/OrganicChemistry - Reddit.
-
(R)-(+)-1-(4-Bromophenyl)ethylamine - Sigma-Aldrich.
-
(S)-1-(3-Bromophenyl)ethanamine hydrochloride - BLDpharm.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. mdpi.com [mdpi.com]
- 6. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
Fundamental reactivity of the amine group in (S)-1-(4-bromophenyl)ethanamine
An In-Depth Technical Guide to the Fundamental Reactivity of the Amine Group in (S)-1-(4-bromophenyl)ethanamine
This guide provides a detailed exploration of the chemical behavior of the primary amine group in (S)-1-(4-bromophenyl)ethanamine, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1] We will dissect the electronic and steric factors that govern its reactivity, offering both mechanistic understanding and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Structural and Electronic Profile
(S)-1-(4-bromophenyl)ethanamine is a chiral primary amine whose reactivity is dictated by a confluence of structural features: the nitrogen lone pair, the adjacent stereocenter, the benzylic position, and the electronic influence of the para-bromo substituent. The lone pair of electrons on the nitrogen atom is the primary source of its basicity and nucleophilicity.[2] The benzylic position can stabilize adjacent positive charges, potentially influencing the transition states of certain reactions. The electron-withdrawing nature of the bromine atom on the phenyl ring subtly reduces the electron density of the aromatic system, which in turn slightly decreases the basicity of the amine compared to its non-halogenated analog.
This molecule is a valuable intermediate for creating complex chiral structures, frequently used in the development of neurologically active compounds and other targeted therapies.[1]
| Property | Value | Source |
| CAS Number | 27298-97-1 | [1][3] |
| Molecular Formula | C₈H₁₀BrN | [1][3][4] |
| Molecular Weight | 200.08 g/mol | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Optical Rotation | [α]²⁰/D = -18 to -21° (c=3, MeOH) | [1] |
| pKa (Predicted) | 8.82 ± 0.10 | [5] |
Section 1: The Duality of Reactivity: Nucleophilicity vs. Basicity
The amine group's lone pair dictates its function as both a Brønsted base (proton acceptor) and a Lewis base/nucleophile (electron pair donor to electrophiles other than a proton).[6] While stronger bases are often stronger nucleophiles, this correlation is not absolute, primarily due to steric hindrance.[6]
-
Basicity: Refers to the equilibrium position of the amine reacting with a proton (acid). It is a thermodynamic property, quantified by the pKa of its conjugate acid. The electron-withdrawing bromine atom slightly lowers the basicity of the amine by pulling electron density away from the nitrogen.
-
Nucleophilicity: Refers to the rate at which the amine attacks an electrophilic carbon. It is a kinetic property. For (S)-1-(4-bromophenyl)ethanamine, the primary amine is sterically unhindered, allowing it to act as an effective nucleophile in a variety of transformations.[6]
The distinction is critical in experimental design. When reacting with a sterically hindered electrophile, the amine may function preferentially as a base, abstracting a proton rather than forming a new C-N bond.
Section 2: N-Acylation for Amide Synthesis: A Cornerstone Reaction
The most fundamental and reliable reaction of primary amines is N-acylation to form amides. This transformation is highly efficient and proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of an acylating agent.[7] The resulting amide bond is a key structural motif in countless pharmaceutical agents.
The choice of acylating agent (e.g., acyl chloride, anhydride) and base is critical. Acyl chlorides are highly reactive, often leading to vigorous reactions requiring cooling and careful addition.[2][] A tertiary amine base like triethylamine (TEA) or pyridine is typically added to neutralize the HCl byproduct, driving the reaction to completion.[7]
General Workflow for N-Acylation
Caption: Standard experimental workflow for N-acylation.
Protocol: Synthesis of (S)-N-(1-(4-bromophenyl)ethyl)acetamide
This protocol describes the acylation of the title amine with acetyl chloride.
Materials:
-
(S)-1-(4-bromophenyl)ethanamine (1.0 g, 5.0 mmol)
-
Triethylamine (0.7 mL, 5.0 mmol)
-
Acetyl chloride (0.36 mL, 5.0 mmol)
-
Anhydrous Dichloromethane (DCM, 20 mL)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (S)-1-(4-bromophenyl)ethanamine (1.0 g, 5.0 mmol) and anhydrous DCM (20 mL).
-
Add triethylamine (0.7 mL, 5.0 mmol) to the solution. Cool the flask to 0°C in an ice bath.
-
Slowly add acetyl chloride (0.36 mL, 5.0 mmol) dropwise to the stirred solution over 10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding 15 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography to obtain the pure product.
Section 3: N-Alkylation: A Cautionary Tale of Over-Reactivity
While N-alkylation appears to be a straightforward Sₙ2 reaction between the amine nucleophile and an alkyl halide, it is notoriously difficult to control.[2] The primary challenge is over-alkylation.[9] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces tertiary amines and even quaternary ammonium salts.[9]
Causality of Over-alkylation: The alkyl group added in the first step is electron-donating, which increases the electron density on the nitrogen and enhances the nucleophilicity of the secondary amine product relative to the primary amine starting material.
Caption: The "runaway train" of N-alkylation.
To achieve selective mono-alkylation, strategies include using a large excess of the starting amine, which is often impractical, or employing alternative methods like reductive amination.
Protocol: N-Alkylation with 1,4-Dibromobutane (Illustrative)
This protocol, adapted from general procedures for forming N-substituted pyrrolidines, illustrates the tandem alkylation-cyclization process.[10]
Materials:
-
(S)-1-(4-bromophenyl)ethanamine (1.0 g, 5.0 mmol)
-
1,4-Dibromobutane (1.08 g, 5.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol)
-
Acetonitrile (25 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the amine (5.0 mmol), 1,4-dibromobutane (5.0 mmol), and K₂CO₃ (10.0 mmol) in acetonitrile (25 mL).
-
Heat the mixture to reflux (approx. 82°C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction involves an initial intermolecular Sₙ2 reaction, followed by a base-assisted intramolecular cyclization.[10]
-
After 12-24 hours, or upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-substituted pyrrolidine.
-
Purify by column chromatography.
Section 4: The Amine's Role in a Broader Synthetic Strategy
The presence of two reactive sites—the nucleophilic amine and the electrophilic C-Br bond—requires careful strategic planning. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[11][12] However, the primary amine can interfere with these catalytic cycles by acting as a ligand or participating in side reactions.
Therefore, a common and robust strategy is to protect the amine group, perform the cross-coupling reaction, and then deprotect the amine. Acylation is an excellent protection strategy, as amides are generally stable to coupling conditions and can be hydrolyzed back to the amine under acidic or basic conditions.
Caption: Strategic workflow for multifunctional substrates.
This protective group strategy allows for the selective transformation of one functional group in the presence of another, showcasing the importance of understanding fundamental reactivity to enable complex molecular construction.
References
- Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase.PMC - NIH.
- Stereospecific Nucleophilic Substitution of Enantioenriched Tertiary Benzylic Amines via in Situ Activation with Benzyne.
- Direct catalytic asymmetric synthesis of α-chiral primary amines.RSC Publishing.
- (S)-(-)-1-(4-Bromophenyl)ethylamine.Chem-Impex.
- Chiral Amine Synthesis. Methods, Developments and Applications.
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.PMC - NIH.
- experimental protocols for reactions with 2-Phenylpent-4-en-1-amine.Benchchem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.Chemical Reviews.
- 1-(4-Bromophenyl)ethanone oxime (1).Organic Syntheses Procedure.
- (S)-(-)-1-(4-Bromophenyl)ethylamine.TCI Chemicals.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane.Benchchem.
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.Benchchem.
- Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
- Synthesis of Amides.Chemistry LibreTexts.
- (S)-1-(4-Bromophenyl)ethanamine.BLDpharm.
- Nucleophilicity Trends of Amines.Master Organic Chemistry.
- Substituted amide synthesis by amid
- amines as nucleophiles.Chemguide.
- 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...
- Amide synthesis by acyl
- The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.NIH.
- (S)-(−)-1-(4-Bromophenyl)ethylamine.SCBT.
- Alkylation of Amines (Sucks!).Master Organic Chemistry.
- Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.PMC - PubMed Central.
- (S)-1-(4-bromophenyl)ethanamine.Suzhou Aobai Pharmaceutical.
- (R)-(+)-1-(4-Bromophenyl)ethylamine.LookChem.
- Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.
- Enantioselective Synthesis of (S)-1-(4-Bromophenyl)
- Organic Syntheses Procedure.Organic Syntheses.
- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scbt.com [scbt.com]
- 4. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis and Purification of (S)-1-(4-bromophenyl)ethanamine Hydrochloride: An Application Note and Protocol
Introduction
(S)-1-(4-bromophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure serves as a crucial building block in the synthesis of various biologically active molecules, including treatments for neurological disorders.[1] The enantiomeric purity of this compound is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. This guide provides a detailed exploration of the synthesis and purification of the hydrochloride salt of (S)-1-(4-bromophenyl)ethanamine, offering in-depth protocols and the scientific rationale behind the methodological choices.
This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive resource for the laboratory-scale preparation of this important chiral intermediate.
Strategic Approaches to Synthesis
The synthesis of enantiomerically pure (S)-1-(4-bromophenyl)ethanamine can be approached through several strategic routes. The choice of method often depends on available resources, desired optical purity, and scalability. This guide will detail two primary, highly effective strategies:
-
Asymmetric Biocatalysis: A modern, green chemistry approach utilizing an (S)-selective ω-transaminase for the direct asymmetric synthesis from a prochiral ketone. This method is favored for its high enantioselectivity and mild reaction conditions.[2][3][4]
-
Classical Chiral Resolution: A traditional and robust method involving the synthesis of the racemic amine followed by the separation of the enantiomers using a chiral resolving agent. This approach is valuable when biocatalytic methods are not readily accessible.
The following sections will provide detailed, step-by-step protocols for each of these synthetic strategies, followed by the procedure for the preparation and purification of the final hydrochloride salt.
Method 1: Asymmetric Synthesis via Biocatalysis
This method employs an (S)-selective ω-transaminase to catalyze the asymmetric amination of 4-bromoacetophenone, yielding the desired (S)-enantiomer with high optical purity. The enzyme facilitates the transfer of an amino group from an amine donor to the ketone substrate.[3][4]
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of (S)-1-(4-bromophenyl)ethanamine.
Protocol: Biocatalytic Synthesis
Materials:
-
4-Bromoacetophenone
-
(S)-selective ω-transaminase
-
L-Alanine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
Toluene (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Buffer and Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
In the buffer, dissolve the (S)-selective ω-transaminase to the recommended concentration.
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. PLP is a crucial cofactor for transaminase activity.[3]
-
Add L-alanine as the amine donor. A molar excess relative to the substrate is recommended to drive the reaction equilibrium towards product formation.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the buffered enzyme solution.
-
Dissolve 4-bromoacetophenone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture. The final substrate concentration should be optimized based on the enzyme's activity and stability.
-
The reaction mixture is then incubated at a controlled temperature (typically 25-37 °C) with gentle agitation to ensure proper mixing.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone to the amine.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH) to ensure the amine is in its free base form.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-1-(4-bromophenyl)ethanamine.
-
-
Enantiomeric Purity Analysis:
-
The enantiomeric excess (ee) of the product should be determined using chiral HPLC analysis.
-
Method 2: Synthesis of Racemic Amine and Chiral Resolution
This classical approach involves a two-step process: first, the synthesis of racemic 1-(4-bromophenyl)ethanamine via reductive amination, and second, the separation of the enantiomers using a chiral resolving agent, such as L-tartaric acid.
Experimental Workflow: Reductive Amination and Chiral Resolution
Caption: Workflow for reductive amination followed by chiral resolution.
Protocol: Reductive Amination of 4-Bromoacetophenone
Materials:
-
4-Bromoacetophenone
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol or ethanol
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (for work-up)
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
Dissolve 4-bromoacetophenone and a molar excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature.
-
Gradually add sodium cyanoborohydride to the solution. The use of NaBH₃CN is advantageous as it is selective for the reduction of the imine intermediate in the presence of the ketone.[5]
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature overnight.
-
Carefully acidify the mixture with HCl to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with NaOH and extract the racemic amine with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude racemic 1-(4-bromophenyl)ethanamine.
-
Protocol: Chiral Resolution with L-Tartaric Acid
Materials:
-
Racemic 1-(4-bromophenyl)ethanamine
-
L-Tartaric acid
-
Methanol or ethanol
Procedure:
-
Salt Formation and Crystallization:
-
Dissolve the racemic amine in a suitable solvent, such as methanol.
-
In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt. The (S)-amine-(L)-tartrate salt is typically less soluble and will precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the salt can be checked at this stage by taking a small sample, liberating the free amine, and analyzing by chiral HPLC.
-
-
Liberation of the Free (S)-Amine:
-
Dissolve the diastereomeric salt in water.
-
Add a strong base (e.g., 2M NaOH) to deprotonate the amine.
-
Extract the free (S)-1-(4-bromophenyl)ethanamine with an organic solvent.
-
Dry the organic extracts and concentrate to yield the enantiomerically enriched amine.
-
Formation and Purification of (S)-1-(4-bromophenyl)ethanamine Hydrochloride
The final step is the conversion of the enantiomerically pure free amine to its hydrochloride salt, which is often more stable and easier to handle.
Protocol: Hydrochloride Salt Formation
Materials:
-
(S)-1-(4-bromophenyl)ethanamine
-
Anhydrous diethyl ether or other suitable solvent
-
HCl in diethyl ether or dioxane (anhydrous solution)
Procedure:
-
Salt Precipitation:
-
Dissolve the purified (S)-1-(4-bromophenyl)ethanamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in diethyl ether or dioxane dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any excess HCl and impurities.
-
The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Dry the final product under vacuum.
-
Characterization of this compound
The identity and purity of the final product should be confirmed by various analytical techniques.
| Parameter | Typical Value |
| Appearance | White to off-white solid |
| Melting Point | Specific to the salt form |
| Optical Rotation | [α]₂₀/D ≈ -20.5° (c=3 in methanol) for the free amine[6] |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | m/z corresponding to the protonated amine |
| Enantiomeric Purity | >99% ee as determined by chiral HPLC |
Conclusion
The synthesis of this compound can be successfully achieved through either modern biocatalytic methods or classical chemical resolution. The choice of synthetic route will depend on the specific requirements of the laboratory and the desired scale of the synthesis. The protocols provided in this guide offer a comprehensive framework for the preparation and purification of this important chiral building block, emphasizing both procedural details and the underlying scientific principles.
References
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades.
- THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Chemistry | Illinois.
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
- (Open Access) Transaminases for chiral amine synthesis. (2018). SciSpace.
- (S)-(−)-1-(4-Bromophenyl)ethylamine. Sigma-Aldrich.
- (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+) - PubMed Central.
- (S-(-)-1-(4-Bromophenyl)ethylamine. Chem-Impex.
- 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure.
- (S)-(−)-1-(4-Bromophenyl)ethylamine. Sigma-Aldrich.
- Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.
- (S)-(-)-1-(4-Bromophenyl)ethylamine. TCI Chemicals.
- Chiral Resolution Screening. Onyx Scientific.
- 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine. BLDpharm.
- Reductive amin
- Reductive Amination, and How It Works. Master Organic Chemistry.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of (S)-1-(4-bromophenyl)ethanamine Hydrochloride as a Chiral Resolving Agent
Abstract & Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure compounds is not merely a preference but a critical necessity driven by stereospecific bioactivity and regulatory mandates. Among the arsenal of techniques for achieving enantiomeric separation, classical resolution via diastereomeric salt formation remains a cornerstone due to its scalability and cost-effectiveness.[1][2] This method hinges on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3] Unlike enantiomers, which share identical physical properties, diastereomers exhibit distinct solubilities, melting points, and spectroscopic characteristics, enabling their separation by conventional methods like fractional crystallization.[4][5]
This document provides a comprehensive guide to the application of (S)-1-(4-bromophenyl)ethanamine hydrochloride, a highly effective chiral resolving agent for acidic compounds. We will delve into the mechanistic underpinnings of its resolving power, present detailed protocols for its use, and offer insights gleaned from practical application to empower researchers, scientists, and drug development professionals in their pursuit of enantiopure molecules. The guidance herein is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
The Resolving Agent: this compound
(S)-1-(4-bromophenyl)ethanamine is a chiral amine that serves as a valuable building block in the synthesis of biologically active molecules.[6] Its hydrochloride salt is particularly advantageous for chiral resolution due to its crystalline nature and stability.
Physicochemical Properties
A thorough understanding of the resolving agent's properties is fundamental to designing a successful resolution protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN • HCl | [6] |
| Molecular Weight | 236.54 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | General Knowledge |
| (S)-enantiomer Purity | Typically >99% ee | [7] |
| Optical Rotation of Free Base | [α]20/D −20.5±1°, c = 3% in methanol |
Mechanism of Chiral Recognition
The efficacy of this compound in resolving racemic acids lies in its ability to form diastereomeric salts with distinct crystal lattice energies. The formation of these salts is an acid-base reaction between the chiral amine and the racemic acid.
-
(R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt
The key to a successful resolution is a significant difference in the solubility of the (R,S) and (S,S) diastereomeric salts in a chosen solvent system. This difference arises from the distinct three-dimensional packing of the ions in the crystal lattice, which is influenced by factors such as hydrogen bonding, steric hindrance, and π-π stacking interactions involving the bromophenyl group. The selection of an appropriate solvent is therefore a critical step, as it can modulate these intermolecular forces and amplify the solubility difference.[8]
Experimental Workflow for Chiral Resolution
The process of chiral resolution using this compound can be systematically approached in three main stages: diastereomeric salt formation, fractional crystallization, and liberation of the enantiopure acid.
Figure 1: General workflow for chiral resolution. This diagram illustrates the three key stages from salt formation to the isolation of the separated enantiomers.
Detailed Protocols
The following protocols are provided as a comprehensive guide. Researchers should consider these as a starting point, as optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic acid.
Protocol 4.1: Diastereomeric Salt Formation and Crystallization
This protocol details the formation of diastereomeric salts and their separation through fractional crystallization. The choice of solvent is critical and often requires preliminary screening. Alcohols (methanol, ethanol, isopropanol) and their aqueous mixtures are common starting points.
Materials:
-
Racemic acid
-
This compound
-
Sodium hydroxide (or other suitable base)
-
Selected solvent (e.g., methanol, ethanol)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Liberation of the Free Base: In a separate flask, dissolve this compound in water. Add an equimolar amount of a strong base, such as 2M sodium hydroxide, to neutralize the HCl and liberate the free amine. Extract the (S)-1-(4-bromophenyl)ethanamine free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil. Causality: The free amine is required to react with the acidic racemic mixture to form the diastereomeric salts.
-
Dissolution: In the main reaction vessel, dissolve 1.0 equivalent of the racemic acid in a minimal amount of the chosen solvent with gentle heating.
-
Addition of Resolving Agent: To the warm solution of the racemic acid, add 0.5 equivalents of the (S)-1-(4-bromophenyl)ethanamine free base dropwise. Causality: Using a sub-stoichiometric amount of the resolving agent is a common strategy. It ensures that only one enantiomer preferentially forms a salt and crystallizes, leaving the other enantiomer and the excess of the first enantiomer in the solution. This often leads to higher enantiomeric purity in the crystallized salt.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator for several hours to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can initiate nucleation.[9]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystalline diastereomeric salt under vacuum.
Protocol 4.2: Liberation of the Enantiopure Acid
This protocol describes the process of recovering the enantiomerically enriched acid from the isolated diastereomeric salt.
Materials:
-
Isolated and dried diastereomeric salt
-
Dilute strong acid (e.g., 2M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Salt Decomposition: Suspend the isolated diastereomeric salt in water.
-
Acidification: Add a dilute strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the amine of the resolving agent, breaking the ionic bond of the diastereomeric salt.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiopure acid into an appropriate organic solvent (e.g., ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with a small amount of brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
Recovery of Resolving Agent: The aqueous layer contains the hydrochloride salt of (S)-1-(4-bromophenyl)ethanamine. This can be recovered by basifying the solution and extracting the free amine, allowing for its recycling.[11]
Analysis and Quality Control
The success of the resolution must be validated by determining the enantiomeric purity of the final product.
| Analytical Technique | Purpose |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric excess (ee%) of the resolved acid.[12] |
| Polarimetry | To measure the specific rotation of the resolved enantiomer, which can be compared to literature values. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the isolated acid. Chiral shift reagents can also be used to determine enantiomeric purity. |
| Melting Point Analysis | The melting point of the enantiopure acid should be sharp and distinct from that of the racemic mixture. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No crystallization occurs | - Solution is too dilute.- Inappropriate solvent.- Insufficient cooling. | - Concentrate the solution.- Screen a wider range of solvents.- Allow for a longer crystallization period at a lower temperature. |
| Low yield of crystalline salt | - The solubilities of the diastereomeric salts are too similar in the chosen solvent. | - Experiment with different solvent systems or solvent mixtures to maximize the solubility difference. |
| Low enantiomeric excess (ee%) | - Incomplete separation of diastereomers.- Co-crystallization of both diastereomers. | - Recrystallize the diastereomeric salt one or more times to improve purity.- Adjust the stoichiometry of the resolving agent. |
Conclusion
This compound is a potent and versatile chiral resolving agent for the separation of racemic acids. The success of this classical resolution technique is predicated on a systematic approach to solvent selection and the careful execution of crystallization protocols. By understanding the underlying principles of diastereomeric salt formation and applying the detailed methodologies presented in these notes, researchers can effectively and efficiently achieve the desired enantiomeric purity, a critical step in the development of chiral drugs and other advanced materials.
References
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Gao, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. [Link]
-
Horvath, Z., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Hsiao, J. C., & Ng, K. M. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Sardar, M. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]
-
PubChem. (n.d.). p-Bromophenethylamine. [Link]
-
ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. [Link]
-
Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. onyxipca.com [onyxipca.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol for the Chiral Resolution of Racemic Carboxylic Acids Utilizing (S)-1-(4-bromophenyl)ethanamine
Abstract
This comprehensive guide provides a detailed protocol for the chiral resolution of racemic carboxylic acids through the formation of diastereomeric salts with the chiral resolving agent, (S)-1-(4-bromophenyl)ethanamine. Enantiomerically pure carboxylic acids are crucial building blocks in the pharmaceutical and fine chemical industries, where stereochemistry often dictates biological activity.[1] This document outlines the underlying principles of diastereomeric salt resolution, offers a step-by-step experimental procedure, and provides insights into optimizing the separation process. The protocol is designed for researchers, scientists, and professionals in drug development seeking a robust and efficient method for obtaining enantiomerically pure carboxylic acids.
Introduction: The Principle of Chiral Resolution via Diastereomeric Salt Formation
A racemic mixture, consisting of equal amounts of two enantiomers, presents a significant challenge in chemical synthesis as enantiomers possess identical physical properties, making their separation by standard techniques like distillation or achiral chromatography impossible.[2] Chiral resolution via diastereomeric salt formation is a classical and industrially viable method to isolate a single enantiomer from a racemate.[3][4]
The core principle of this technique lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent.[5] In the context of this protocol, the racemic carboxylic acid ((R/S)-acid) is reacted with an enantiomerically pure amine, (S)-1-(4-bromophenyl)ethanamine ((S)-amine), in an acid-base reaction to form a mixture of two diastereomeric salts: ((R)-acid·(S)-amine) and ((S)-acid·(S)-amine).[2] Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities in a given solvent.[2][6] This difference in solubility is the cornerstone of their separation, typically achieved through fractional crystallization.[3] The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by filtration. Subsequently, the enantiomerically pure carboxylic acid can be regenerated from the isolated salt.
(S)-1-(4-bromophenyl)ethanamine is a versatile and effective chiral resolving agent due to its basicity, which facilitates salt formation with carboxylic acids, and the presence of a phenyl group which can promote crystalline salt formation.[7][8]
Characterization of the Chiral Resolving Agent: (S)-1-(4-bromophenyl)ethanamine
A thorough understanding of the resolving agent's properties is crucial for successful resolution.
| Property | Value | Reference |
| Synonyms | (S)-(-)-4-Bromo-α-methylbenzylamine | [7][8] |
| CAS Number | 27298-97-1 | [8] |
| Molecular Formula | C₈H₁₀BrN | [7][8] |
| Molecular Weight | 200.08 g/mol | [7][8] |
| Appearance | Colorless to almost colorless clear liquid | [7][8] |
| Density | 1.390 g/mL at 20 °C | |
| Optical Rotation | [α]20/D -20.5 ± 1°, c = 3% in methanol | |
| Purity | ≥98.0% (sum of enantiomers, GC) |
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization for specific racemic carboxylic acids. Key parameters to consider for optimization include the choice of solvent, the molar ratio of the resolving agent, crystallization temperature, and cooling rate.
Materials and Reagents
-
Racemic carboxylic acid
-
(S)-1-(4-bromophenyl)ethanamine (≥98.0% purity)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filter paper
-
Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)
-
Heating/stirring plate
-
Rotary evaporator
-
Apparatus for determining optical purity (e.g., polarimeter, chiral HPLC)
Workflow Diagram
Caption: Workflow for chiral resolution of a racemic carboxylic acid.
Step-by-Step Procedure
Step 1: Formation of Diastereomeric Salts
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable warm solvent (e.g., methanol, ethanol, or a mixture of solvents). The choice of solvent is critical and may require screening to find the optimal conditions for differential crystallization.[9][10]
-
In a separate flask, dissolve (S)-1-(4-bromophenyl)ethanamine (0.5 to 1.0 equivalent) in the same solvent. Starting with 0.5 equivalents of the resolving agent can be more efficient, as it will selectively precipitate one diastereomeric salt, leaving the other enantiomer and the excess of the other diastereomer in solution.
-
Slowly add the amine solution to the carboxylic acid solution with continuous stirring.
-
Heat the mixture gently to ensure complete dissolution and salt formation. The formation of the salt is an acid-base reaction.[11]
-
Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization. The rate of cooling can influence the size and purity of the crystals.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Once crystallization is complete, collect the precipitated solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals thoroughly. At this stage, the optical purity of the crystallized salt can be assessed by analyzing a small sample. This is done by liberating the carboxylic acid and analyzing it by chiral HPLC or polarimetry.
-
For higher purity, the diastereomeric salt can be recrystallized from the same or a different solvent system.[12]
Step 3: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Suspend the crystalline diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify the mixture by the dropwise addition of an aqueous solution of a strong acid, such as 2 M HCl, until the pH is acidic (pH 1-2). This will protonate the carboxylate anion, liberating the free carboxylic acid.[13]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2-3 times) to ensure complete recovery of the carboxylic acid.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the resolved acid using an appropriate analytical technique.
Step 4: Recovery of the Chiral Resolving Agent
-
The aqueous layer from Step 3 contains the protonated (S)-1-(4-bromophenyl)ethanamine.
-
To recover the resolving agent, basify the aqueous layer with a strong base, such as 2 M NaOH, until the pH is basic (pH 12-14).[14]
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether) (2-3 times).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the (S)-1-(4-bromophenyl)ethanamine, which can be reused.
Causality and Optimization of Experimental Choices
-
Choice of Solvent: The solubility of the diastereomeric salts is highly dependent on the solvent.[10] A good solvent system will exhibit a significant difference in solubility between the two diastereomers, leading to a high yield and high enantiomeric excess of the less soluble salt.[4] Screening of various solvents (e.g., alcohols, esters, nitriles) and solvent mixtures is often necessary to achieve optimal separation.[9]
-
Molar Ratio of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be advantageous. This ensures that the less soluble diastereomeric salt precipitates, while the more soluble one remains in solution along with the unreacted enantiomer of the carboxylic acid. This can lead to a higher initial enantiomeric purity of the crystallized salt. The molar ratio can significantly influence which salt crystallizes.[15]
-
Temperature and Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Crash cooling can lead to the entrapment of impurities and the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess of the final product.
Conclusion
The protocol described provides a robust framework for the chiral resolution of racemic carboxylic acids using (S)-1-(4-bromophenyl)ethanamine. The success of this method hinges on the differential solubility of the formed diastereomeric salts.[16] Careful optimization of the solvent, stoichiometry, and crystallization conditions is paramount to achieving high yields and excellent enantiomeric purity. This classical resolution technique remains a powerful and cost-effective tool in both academic research and industrial-scale synthesis of chiral molecules.[12]
References
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
National Institutes of Health. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved from [Link]
-
ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]
-
Taylor & Francis Online. (1976). Separations of Diastereomeric Organic Acids on Sephadex G-10. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
DSpace@NIT Rourkela. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Google Patents. (n.d.). Recovery of optically active tartaric acid resolving agents.
-
PubMed. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved from [Link]
-
PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Retrieved from [Link]
-
Reddit. (2023). Amino acid & Carboxylic acid Reaction to form Diastereomers. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. Retrieved from [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids - Organic Chemistry. Retrieved from [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 [smolecule.com]
- 8. chemimpex.com [chemimpex.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. EP1736462A1 - Recovery of optically active tartaric acid resolving agents - Google Patents [patents.google.com]
- 15. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of Enantiomeric Purity of (S)-1-(4-bromophenyl)ethanamine by HPLC and GC
Abstract
This document provides detailed methodologies for determining the enantiomeric purity of (S)-1-(4-bromophenyl)ethanamine, a critical chiral building block in pharmaceutical and agrochemical synthesis.[1] Two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are presented. The HPLC method utilizes a crown ether-based chiral stationary phase for direct enantioseparation, offering a robust and straightforward approach. The GC method provides an alternative strategy, employing derivatization with a chiral agent followed by separation on a standard achiral column. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. It offers not just procedural steps, but also the scientific rationale behind the selection of columns, mobile phases, and derivatization agents, ensuring a deeper understanding and facilitating method transfer and troubleshooting. All protocols are designed to be validated in accordance with ICH guidelines.[2][3]
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property in pharmacology, where enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. (S)-1-(4-bromophenyl)ethanamine is a key intermediate whose stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the precise determination of enantiomeric excess (e.e.) are not merely a regulatory requirement but a cornerstone of quality control.
This application note presents two powerful and complementary chromatographic techniques for this purpose. The choice between HPLC and GC will depend on available instrumentation, sample throughput requirements, and the specific analytical challenges encountered.
-
High-Performance Liquid Chromatography (HPLC): Offers direct separation of enantiomers on a chiral stationary phase (CSP), often with minimal sample preparation. It is a widely used technique for its versatility and high resolution.
-
Gas Chromatography (GC): Provides excellent efficiency and sensitivity. For chiral amines, it typically involves a derivatization step to enhance volatility and chromatographic performance, which can also be used to introduce a chiral center for separation on an achiral column.
Method Development & Validation Workflow
A systematic approach to method development and validation is crucial for ensuring the final analytical procedure is fit for its intended purpose. The following workflow illustrates the key stages, from initial screening to full validation, in line with the principles of Analytical Quality by Design (AQbD) and ICH guidelines Q14 and Q2(R2).[4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-1-(4-bromophenyl)ethanamine Hydrochloride as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral Amines in Medicinal Chemistry
Chiral amines are fundamental building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[1] It is estimated that over 40% of commercial pharmaceuticals contain a chiral amine moiety, underscoring the critical need for enantiomerically pure precursors. The specific stereochemistry of these amines is often paramount to the biological activity and safety profile of the final drug molecule. (S)-1-(4-bromophenyl)ethanamine hydrochloride is a versatile chiral precursor, valued for its defined stereocenter and the synthetic handles provided by the primary amine and the brominated aromatic ring.[1]
This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for key synthetic transformations.
Physicochemical Properties and Handling
(S)-1-(4-bromophenyl)ethanamine is typically supplied as its hydrochloride salt to improve stability and ease of handling.[2] The free base is a corrosive liquid, while the salt is a solid.[3][4][5]
| Property | Value | Source |
| Chemical Name | (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride | [5] |
| CAS Number | 84499-77-4 | [2][5] |
| Molecular Formula | C₈H₁₁BrClN | [2][5] |
| Molecular Weight | 236.54 g/mol | [5] |
| Appearance | Solid Powder | [5] |
| Storage | Store in a dry, dark place under inert atmosphere. | [6] |
Safety Precautions: The free base, (S)-(-)-1-(4-Bromophenyl)ethylamine, is classified as corrosive and causes severe skin burns and eye damage.[3][4][7] It is also harmful if swallowed or inhaled.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[2][3][4]
Core Synthetic Applications and Protocols
This compound is a versatile precursor for two fundamental types of transformations in pharmaceutical synthesis: amide bond formation and the construction of more complex secondary or tertiary amines via reductive amination.
Application 1: Synthesis of Chiral Amide Intermediates
The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[8] Chiral amides derived from (S)-1-(4-bromophenyl)ethanamine serve as key intermediates for a variety of APIs. The reaction involves the coupling of the amine with a carboxylic acid, which typically requires an activating agent to facilitate the condensation.[8][9]
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of (S)-1-(4-bromophenyl)ethanamine with a generic carboxylic acid (R-COOH) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Causality and Experimental Rationale:
-
Neutralization: The starting material is the hydrochloride salt. The amine must be liberated to its free base form to act as a nucleophile. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is used for this purpose, as it will not compete in the coupling reaction.
-
Carboxylic Acid Activation: Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[10] Coupling reagents like HATU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[8]
-
Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants without participating in the reaction.
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF. Stir the solution at room temperature for 10 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Reaction: Cool the carboxylic acid/HATU solution to 0°C in an ice bath. Slowly add the amine solution dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral amide.
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| (S)-1-(4-bromophenyl)ethanamine HCl | 1.05 | Chiral Precursor |
| HATU | 1.1 | Coupling Agent |
| DIPEA | 2.5 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Application 2: Synthesis of Chiral Secondary Amines via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing an alternative to direct alkylation which can be difficult to control.[2] This process involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine.[11] This is a highly versatile method for creating more complex chiral amine structures.[4][12]
Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride
This protocol details the reductive amination of (S)-1-(4-bromophenyl)ethanamine with a generic ketone (R₁R₂C=O) using sodium triacetoxyborohydride (STAB) as the reducing agent.
Causality and Experimental Rationale:
-
One-Pot Procedure: This reaction is conveniently performed in a single step. The amine and ketone form an equilibrium with the iminium ion intermediate.
-
Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it reduces the protonated imine intermediate much faster than it reduces the starting ketone, preventing the formation of alcohol byproducts.[2] Its reaction is also driven to completion by the formation of the stable amine product.
-
pH Control: The reaction is often carried out with a small amount of acetic acid. The acid catalyzes the formation of the imine intermediate but is not strong enough to significantly hydrolyze the reducing agent.
Reaction Mechanism Diagram
Caption: Simplified mechanism of reductive amination.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Neutralization: Add a base such as triethylamine (TEA) (1.1 eq) to neutralize the HCl salt and liberate the free amine. Stir for 10 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to afford the target chiral secondary amine.
| Reagent | Molar Eq. | Purpose |
| (S)-1-(4-bromophenyl)ethanamine HCl | 1.0 | Chiral Precursor |
| Ketone (R₁R₂C=O) | 1.2 | Substrate |
| NaBH(OAc)₃ (STAB) | 1.5 | Reducing Agent |
| Triethylamine (TEA) | 1.1 | Base |
| 1,2-Dichloroethane (DCE) | - | Solvent |
Analytical Characterization and Quality Control
Ensuring the enantiomeric and chemical purity of pharmaceutical intermediates is paramount. High-Performance Liquid Chromatography (HPLC) is the primary technique for determining chiral purity.[13]
Protocol 3: Chiral HPLC Method for Purity Analysis
This protocol provides a general method for the chiral separation of derivatives synthesized from (S)-1-(4-bromophenyl)ethanamine. The exact conditions, especially the mobile phase composition, may require optimization for specific derivatives.
Causality and Experimental Rationale:
-
Chiral Stationary Phase (CSP): Enantiomers have identical physical properties in a non-chiral environment. Separation requires a chiral environment, provided by the CSP. Polysaccharide-based columns (e.g., Chiralpak®) are widely used due to their broad applicability for separating a diverse range of chiral compounds.[14]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (IPA), is commonly used with polysaccharide CSPs. The ratio is optimized to achieve a balance between retention time and resolution.
-
Detection: The bromophenyl group provides a strong chromophore, making UV detection a suitable and sensitive method.
Typical HPLC Conditions:
| Parameter | Value | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent | Amylose-based CSP with proven selectivity for aromatic compounds.[14] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10, v/v) | Common normal-phase system for polysaccharide columns. Ratio is compound-dependent and must be optimized. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Wavelength where the bromophenyl moiety exhibits strong absorbance.[14] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Data Interpretation: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
A successful enantioselective synthesis will show a chromatogram with one major peak (the desired enantiomer) and, ideally, a very small or non-existent peak for the minor enantiomer.
Conclusion
This compound is a high-value precursor for the asymmetric synthesis of pharmaceutical intermediates. Its utility in fundamental reactions like amide coupling and reductive amination allows for the construction of a wide array of complex chiral molecules. The protocols detailed herein provide robust and well-rationalized starting points for researchers in drug discovery and development. Methodical application of these synthetic strategies, coupled with rigorous analytical control, enables the efficient and reliable production of enantiomerically pure intermediates, a cornerstone of modern pharmaceutical manufacturing.
References
-
13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. Available at: [Link]
-
1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information for. The Royal Society of Chemistry. Available at: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]
-
Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC - NIH. Available at: [Link]
-
Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Available at: [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Available at: [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of secondary propargyl amines. American Chemical Society. Available at: [Link]
-
(S)-1-(4-Bromophenyl)-ethylamine. Oakwood Chemical. Available at: [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Chemistry Stack Exchange. Available at: [Link]
- Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 7. (S)-(−)-1-(4-ブロモフェニル)エチルアミン ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. hepatochem.com [hepatochem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of (S)-1-(4-bromophenyl)ethanamine for analytical purposes
Anwendungsleitfaden: Methoden zur Derivatisierung von (S)-1-(4-Bromphenyl)ethanamin für analytische Zwecke
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Derivatisierungsstrategien zur Analyse von (S)-1-(4-Bromphenyl)ethanamin, einem wichtigen chiralen Baustein.
Einleitung und strategische Rationale
(S)-1-(4-Bromphenyl)ethanamin ist ein entscheidendes chirales Intermediat, das in der Synthese zahlreicher pharmazeutischer Wirkstoffe und Agrochemikalien verwendet wird.[1][2] Seine stereochemische Reinheit ist von größter Bedeutung, da verschiedene Enantiomere dramatisch unterschiedliche pharmakologische oder toxikologische Profile aufweisen können. Die direkte Analyse und Quantifizierung von Enantiomeren stellt jedoch eine erhebliche analytische Herausforderung dar. Enantiomere, als nicht überlagerbare Spiegelbilder, besitzen identische physikalische Eigenschaften (z. B. Löslichkeit, Schmelzpunkt) in einer achiralen Umgebung, was ihre Trennung mit standardmäßigen chromatographischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) oder Gaschromatographie (GC) auf achiralen stationären Phasen unmöglich macht.[3][4][5]
Die chirale Derivatisierung umgeht dieses Problem, indem die Enantiomere eines Analyten mit einem einzigen, enantiomerenreinen chiralen Derivatisierungsmittel (CDA) zur Reaktion gebracht werden.[4] Dieser Prozess wandelt das Enantiomerenpaar in ein Paar von Diastereomeren um. Im Gegensatz zu Enantiomeren haben Diastereomere unterschiedliche physikalische und chemische Eigenschaften, was ihre Trennung und Quantifizierung auf konventionellen achiralen Säulen ermöglicht.[3]
Die Hauptziele der Derivatisierung in diesem Kontext sind:
-
Ermöglichung der chiralen Trennung: Umwandlung von Enantiomeren in trennbare Diastereomere.
-
Verbesserung der Detektierbarkeit: Einführung eines Chromophors oder Fluorophors zur Erhöhung der Empfindlichkeit bei der UV- oder Fluoreszenzdetektion in der HPLC.[6]
-
Verbesserung des chromatographischen Verhaltens: Erhöhung der Flüchtigkeit und thermischen Stabilität für die GC-Analyse, was zu schärferen und symmetrischeren Peaks führt.[7]
Dieser Anwendungsleitfaden beschreibt bewährte Protokolle für die Derivatisierung von (S)-1-(4-Bromphenyl)ethanamin zur Analyse mittels HPLC-UV und GC-FID/ECD und erläutert die wissenschaftliche Begründung hinter den methodischen Entscheidungen.
Abbildung 1: Konzeptueller Arbeitsablauf, der zeigt, wie chirale Derivatisierung die Trennung von Enantiomeren auf achiralen Säulen ermöglicht.
Auswahl einer Derivatisierungsstrategie: Das "Warum" hinter der Wahl
Die Auswahl eines geeigneten Derivatisierungsmittels ist entscheidend für den Erfolg der Analyse. Die ideale CDA sollte mehrere Kriterien erfüllen:
-
Enantiomere Reinheit: Das CDA muss von hoher enantiomerer Reinheit sein, um genaue Quantifizierungen zu gewährleisten.[3]
-
Reaktionsabschluss: Die Reaktion muss quantitativ ablaufen, um eine kinetische Racematspaltung zu vermeiden, bei der ein Enantiomer schneller reagiert als das andere, was zu ungenauen Enantiomerenverhältnissen führt.[3]
-
Stabilität: Sowohl der Analyt als auch das CDA dürfen während der Reaktion nicht racemisieren. Die resultierenden Diastereomere müssen unter den Analysebedingungen stabil sein.[3]
-
Detektions-Tag: Das Reagenz sollte eine funktionelle Gruppe einführen, die die Detektion verbessert, wie z. B. einen starken Chromophor für HPLC-UV oder elektronenaffine Gruppen (z. B. Fluoratome) für die GC-ECD.[3][7]
Basierend auf diesen Kriterien werden zwei robuste Methoden für die Analyse von primären Aminen wie 1-(4-Bromphenyl)ethanamin vorgestellt, die jeweils auf eine andere gängige analytische Plattform zugeschnitten sind.
| Reagenz | Vollständiger Name | Primäre Methode | Resultierendes Derivat | Hauptvorteile |
| Marfey's Reagenz | 1-Fluor-2,4-dinitrophenyl-5-L-alaninamid (FDAA) | HPLC-UV | Dinitrophenyl (DNP)-Amin-Diastereomere | Starke UV-Absorption (~340 nm), milde Reaktionsbedingungen, hohe Zuverlässigkeit.[4][8] |
| MTPA-Cl | α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid | NMR, HPLC, GC | Mosher-Amide | Trifluormethylgruppe ideal für ¹⁹F-NMR; gut für die Bestimmung der absoluten Konfiguration.[3][9][10] |
| TFAPC | N-(Trifluoracetyl)-L-prolylchlorid | GC-FID/ECD | Trifluoracetylprolyl-Amid-Diastereomere | Erzeugt flüchtige Derivate für GC; die Trifluoracetylgruppe erhöht die Empfindlichkeit des ECD.[4] |
Tabelle 1: Vergleich gängiger chiraler Derivatisierungsmittel für primäre Amine.
Für diesen Leitfaden konzentrieren wir uns auf Marfey's Reagenz für die HPLC-Analyse aufgrund seiner hervorragenden Eignung für die UV-Detektion und TFAPC für die GC-Analyse als Beispiel für eine Methode, die auf Flüchtigkeit und ECD-Empfindlichkeit abzielt.
Abbildung 2: Chemische Derivatisierungsreaktion von (S)-1-(4-Bromphenyl)ethanamin mit Marfey's Reagenz.
Detaillierte experimentelle Protokolle
Wichtiger Hinweis zur Validierung: Bevor Proben mit unbekannter enantiomerer Reinheit analysiert werden, muss das Protokoll mit einem racemischen Standard (einer 50:50-Mischung aus R- und S-Enantiomeren) von 1-(4-Bromphenyl)ethanamin validiert werden. Eine erfolgreiche Validierung zeigt zwei gut getrennte Peaks mit einem Peakflächenverhältnis von annähernd 1:1, was bestätigt, dass die Derivatisierung und die chromatographische Trennung wie erwartet funktionieren.
Protokoll 1: Derivatisierung mit Marfey's Reagenz (FDAA) für die HPLC-UV-Analyse
Diese Methode ist ideal zur Bestimmung der enantiomeren Reinheit durch Bildung von stark UV-absorbierenden Diastereomeren.
Materialien:
-
(S)-1-(4-Bromphenyl)ethanamin: Analytprobe
-
Marfey's Reagenz (FDAA): 1 % (w/v) Lösung in Aceton (frisch zubereiten)
-
Natriumbicarbonatlösung: 1 M in Reinstwasser
-
Salzsäure (HCl): 2 M
-
Acetonitril und Aceton: HPLC-Qualität
-
Reaktionsgefäße: 2-mL-Glasgefäße mit Schraubverschlüssen
-
Heizblock oder Wasserbad: Auf 40 °C eingestellt
-
HPLC-System: Mit UV-Detektor
Schritt-für-Schritt-Verfahren:
-
Probenvorbereitung: Lösen Sie ca. 1 mg der Aminprobe in 500 µL Wasser oder einer Mischung aus Wasser/Acetonitril.
-
Reaktionseinleitung: Geben Sie in ein Reaktionsgefäß 100 µL der Aminlösung. Fügen Sie 200 µL der 1 M Natriumbicarbonatlösung hinzu, um basische Bedingungen zu schaffen.
-
Zugabe des Derivatisierungsmittels: Fügen Sie 400 µL der 1 %igen Marfey's-Reagenz-Lösung hinzu. Das Gefäß sofort verschließen und gut durchmischen.
-
Inkubation: Erhitzen Sie das Reaktionsgemisch für 60 Minuten bei 40 °C.[8] Die Reaktion verläuft unter milden alkalischen Bedingungen stöchiometrisch.[8]
-
Reaktionsabbruch: Kühlen Sie das Gefäß auf Raumtemperatur ab. Brechen Sie die Reaktion ab, indem Sie 200 µL der 2 M HCl-Lösung hinzufügen. Mischen Sie die Lösung gut.
-
Endgültige Probenvorbereitung: Verdünnen Sie die Probelösung bei Bedarf mit der mobilen Phase (z. B. 1:10) auf eine geeignete Konzentration für die HPLC-Injektion. Filtrieren Sie die Probe durch einen 0,45-µm-Spritzenfilter.
-
Analyse: Injizieren Sie 10 µL der endgültigen Lösung in das HPLC-System.
| Parameter | Empfohlene Bedingung |
| Säule | C18 Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | Wasser mit 0,1 % Trifluoressigsäure (TFA) |
| Mobile Phase B | Acetonitril mit 0,1 % Trifluoressigsäure (TFA) |
| Gradient | 30 % B bis 70 % B über 20 Minuten |
| Flussrate | 1,0 mL/min |
| Säulentemperatur | 35 °C |
| Detektionswellenlänge | 340 nm (für den DNP-Chromophor) |
| Injektionsvolumen | 10 µL |
Tabelle 2: Repräsentative HPLC-Bedingungen für die Analyse von FDAA-Derivaten.
Protokoll 2: Derivatisierung mit TFAPC für die GC-Analyse
Diese Methode eignet sich zur Umwandlung des Amins in ein flüchtigeres und thermisch stabileres Amid-Diastereomer, das für die GC-Analyse geeignet ist. Die Verwendung eines ECD kann die Empfindlichkeit aufgrund der Fluoratome erhöhen.
Materialien:
-
(S)-1-(4-Bromphenyl)ethanamin: Analytprobe
-
N-(Trifluoracetyl)-L-prolylchlorid (TFAPC): Als Derivatisierungsmittel
-
Wasserfreies Lösungsmittel: z. B. Dichlormethan oder Ethylacetat
-
Wasserfreie Base: z. B. Triethylamin (TEA) oder Pyridin
-
Reaktionsgefäße: 2-mL-Glasgefäße mit Septumkappen
-
GC-System: Mit FID- oder ECD-Detektor
Schritt-für-Schritt-Verfahren:
-
Probenvorbereitung: Lösen Sie ca. 1 mg der Aminprobe in 500 µL eines wasserfreien aprotischen Lösungsmittels (z. B. Dichlormethan) in einem Reaktionsgefäß.
-
Zugabe der Base: Fügen Sie 50 µL wasserfreies Triethylamin hinzu, um den bei der Reaktion entstehenden HCl-Säure abzufangen.
-
Zugabe des Derivatisierungsmittels: Fügen Sie langsam 50 µL TFAPC hinzu. Verschließen Sie das Gefäß sofort und mischen Sie es. Die Reaktion ist typischerweise exotherm und schnell.
-
Reaktion: Lassen Sie das Gemisch 15–30 Minuten bei Raumtemperatur reagieren.[7] Um den Abschluss der Reaktion sicherzustellen, kann ein leichtes Erwärmen auf 60 °C für 15 Minuten in Betracht gezogen werden.
-
Aufarbeitung (optional, aber empfohlen): Um überschüssiges Reagenz zu entfernen, verdampfen Sie das Lösungsmittel vorsichtig unter einem sanften Stickstoffstrom. Lösen Sie den Rückstand in 1 mL Ethylacetat oder Hexan für die Injektion auf.
-
Analyse: Injizieren Sie 1 µL der endgültigen Lösung in das GC-System.
| Parameter | Empfohlene Bedingung |
| Säule | DB-5 oder HP-5MS Kapillarsäule (30 m x 0,25 mm, 0,25 µm) |
| Trägergas | Helium, konstante Flussrate von 1,2 mL/min |
| Injektortemperatur | 250 °C |
| Injektionsmodus | Split (z. B. 50:1) |
| Ofentemperaturprogramm | Anfangstemperatur 150 °C, Rampe mit 10 °C/min auf 280 °C, 5 min halten |
| Detektortyp | FID oder ECD |
| Detektortemperatur | 300 °C (FID), 320 °C (ECD) |
Tabelle 3: Repräsentative GC-Bedingungen für die Analyse von TFAPC-Derivaten.
Dateninterpretation und Schlussfolgerung
Nach der chromatographischen Trennung werden die resultierenden Diastereomere als zwei getrennte Peaks detektiert. Die enantiomere Reinheit oder der enantiomere Überschuss (% ee) wird aus den integrierten Peakflächen der beiden Diastereomere (D1 und D2) berechnet:
% ee = [ |Fläche(D1) – Fläche(D2)| / (Fläche(D1) + Fläche(D2)) ] × 100 %
Für eine Probe von reinem (S)-1-(4-Bromphenyl)ethanamin sollte idealerweise nur ein einziger Peak (entsprechend dem S,L-Diastereomer) beobachtet werden, während Verunreinigungen durch das (R)-Enantiomer als zweiter, kleinerer Peak erscheinen würden.
Zusammenfassend lässt sich sagen, dass die chirale Derivatisierung eine robuste, zuverlässige und zugängliche Methode zur Bestimmung der enantiomeren Reinheit von (S)-1-(4-Bromphenyl)ethanamin ist. Durch die Umwandlung der Enantiomere in Diastereomere können Standard-HPLC- und GC-Systeme effektiv für die chirale Analyse eingesetzt werden. Die hier beschriebenen Protokolle, die Marfey's Reagenz für HPLC und TFAPC für GC verwenden, bieten validierte Ausgangspunkte für Forscher, die eine genaue stereochemische Charakterisierung dieses wichtigen pharmazeutischen Bausteins benötigen.
Referenzen
-
Wikipedia. (n.d.). Chiral derivatizing agent. Abgerufen von [Link]
-
The Journal of Organic Chemistry. (n.d.). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. Abgerufen von [Link]
-
ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Abgerufen von [Link]
-
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Abgerufen von [Link]
-
ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Abgerufen von [Link]
-
ResearchGate. (n.d.). Enantioseparation of racemic benzoylated 1-phenylethylamine and its analogues by (S)-PCC-60. Abgerufen von [Link]
-
NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Abgerufen von [Link]
-
PubMed. (n.d.). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Abgerufen von [Link]
-
MDPI. (2025). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Abgerufen von [Link]
-
Ovid. (2004). Marfey's reagent for chiral amino acid analysis. Abgerufen von [Link]
-
PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Abgerufen von [Link]
-
ResearchGate. (2004). Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids 27, 231-247. Abgerufen von [Link]
-
ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Abgerufen von [Link]
-
PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Abgerufen von [Link]
-
ResearchGate. (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. Abgerufen von [Link]
-
Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Abgerufen von
-
Wikipedia. (n.d.). 1-Phenylethylamine. Abgerufen von [Link]
-
The Retort. (2012). Mosher's Acid. Abgerufen von [Link]
-
YouTube. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. Abgerufen von [Link]
-
PMC. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Abgerufen von [Link]
-
ResearchGate. (n.d.). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®.... Abgerufen von [Link]
-
Organic Syntheses Procedure. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Abgerufen von [Link]
-
RSC Publishing. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma.... Abgerufen von [Link]
-
ACS Publications. (n.d.). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Abgerufen von [Link]
-
YouTube. (2023). How I Used Mosher Esters in my PhD. Abgerufen von [Link]
-
Chromatography Forum. (2006). TRIFLUOROACETIC ANHYDRIDE ASSAY. Abgerufen von [Link]
-
Semantic Scholar. (n.d.). Marfey's reagent for chiral amino acid analysis: A review. Abgerufen von [Link]
-
PubMed Central. (n.d.). (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+) .... Abgerufen von [Link]
-
Chemsrc. (2025). (R)-(+)-1-Phenylethylamine. Abgerufen von [Link]
-
ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Abgerufen von [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ovid.com [ovid.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthesis of Chiral Ligands for Asymmetric Catalysis
Introduction: The Central Role of Chirality in Catalysis
Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This control is paramount in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a compound is often exclusive to one of its enantiomers.[1] The efficacy and safety of many drugs, for instance, are directly dependent on their stereochemistry.[2][3] At the heart of this stereochemical control lies the chiral ligand .
Chiral ligands are optically active molecules that coordinate to a metal center, creating a chiral catalyst.[2][4] This catalyst then orchestrates a chemical transformation by creating a chiral environment, guiding the substrate(s) through a lower-energy transition state for the formation of one enantiomer over the other.[5][6] The design and synthesis of effective chiral ligands are therefore critical for advancing asymmetric catalysis.[7][8]
Over decades of research, certain ligand scaffolds have proven to be exceptionally versatile and effective across a wide range of reactions and metals. These are often referred to as "privileged ligands" .[5][9][10] This guide provides an in-depth exploration of the synthesis of these crucial molecular tools, focusing on the underlying principles, detailed experimental protocols for major ligand classes, and their application in catalysis.
Foundational Principles of Chiral Ligand Synthesis
The creation of an effective chiral ligand is a meticulous process that requires precise control over its three-dimensional structure. The primary synthetic strategies can be broadly categorized.
-
Utilization of the Chiral Pool: This is one of the most common approaches, leveraging naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates as starting materials.[11] This strategy capitalizes on the ready availability of enantiomerically pure precursors.
-
Resolution of Racemates: In this method, a racemic mixture of the ligand or a key intermediate is prepared, followed by separation of the enantiomers. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography. A classic example is the resolution of racemic 1,1'-bi-2-naphthol (BINOL), a precursor to many privileged ligands.[12]
-
Asymmetric Synthesis: This strategy involves using a catalytic amount of a chiral substance to create the desired chiral ligand. This approach is highly efficient and is a growing area of research, particularly for the synthesis of P-chiral phosphines.[13][14]
The choice of strategy depends on the target ligand's structure, the availability of starting materials, and scalability requirements.
Major Classes of Privileged Chiral Ligands
While thousands of chiral ligands have been synthesized, a few structural classes have emerged as particularly dominant due to their broad applicability and high performance.[5]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; center [label="Privileged Chiral Ligands", shape=ellipse, fillcolor="#F1F3F4", pos="0,0!"];
P_Ligands [label="Phosphorus Ligands\n(e.g., BINAP, DuPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; Salen_Ligands [label="Salen-Type Ligands\n(Schiff Bases)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; N_Ligands [label="N-Heterocyclic Carbenes (NHCs)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; Oxazoline_Ligands [label="Oxazoline Ligands\n(e.g., BOX, PHOX)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"];
center -- P_Ligands; center -- Salen_Ligands; center -- N_Ligands; center -- Oxazoline_Ligands; } ondot Caption: Major classes of privileged chiral ligands in asymmetric catalysis.
-
Chiral Phosphines: This is arguably the most extensive and well-studied class of ligands.[15] Their success stems from the tunability of their steric and electronic properties by modifying the substituents on the phosphorus atom. They are cornerstones of asymmetric hydrogenation and cross-coupling reactions.[2] Privileged examples include BINAP and DuPhos.[10]
-
Salen-Type Ligands: These tetradentate Schiff base ligands are easily synthesized from the condensation of a salicylaldehyde derivative and a chiral diamine.[16][17] Metal-Salen complexes are powerful catalysts for a variety of reactions, including epoxidations (Jacobsen-Katsuki epoxidation), kinetic resolutions, and cycloadditions.[16][18]
-
N-Heterocyclic Carbenes (NHCs): As strong σ-donating ligands, NHCs have become increasingly popular in catalysis.[19] Their modular synthesis allows for fine-tuning of their structure, leading to high levels of enantioselectivity in various transition-metal catalyzed reactions.[19]
-
Oxazoline Ligands: Ligands containing the chiral oxazoline moiety, such as bisoxazolines (BOX) and phosphino-oxazolines (PHOX), are highly effective in a wide array of catalytic reactions, including Diels-Alder reactions and allylic alkylations.[7][9]
Detailed Synthetic Protocols
An effective protocol is self-validating. The procedures below are detailed to ensure reproducibility and include checkpoints for characterization. For all protocols, standard inert atmosphere techniques (Schlenk line or glovebox) should be used, especially when handling air-sensitive reagents like phosphines.
Protocol 1: Synthesis of (R)-BINAP, a Privileged Axially Chiral Phosphine Ligand
(R)-BINAP is a quintessential C₂-symmetric phosphine ligand. Its synthesis hinges on the optical resolution of BINOL and subsequent phosphinylation.[12]
Part A: Optical Resolution of 1,1'-Bi-2-naphthol (BINOL) Adapted from Toda et al. and optimized procedures.[12]
-
Preparation: To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add racemic BINOL (20.0 g), N-benzylcinchonidinium chloride (16.2 g, 0.55 equiv), and acetonitrile (800 mL).
-
Complexation: Heat the mixture to reflux for 4 hours. During this time, the diastereomeric salt complex of (R)-BINOL will begin to crystallize.
-
Isolation: Cool the mixture slowly to room temperature, then cool further to 0 °C in an ice bath for 1 hour. Collect the crystalline solid by vacuum filtration and wash with cold acetonitrile (2 x 50 mL). The solid is the (R)-BINOL•N-benzylcinchonidinium chloride complex.
-
Purification (Optional but Recommended): The diastereomeric excess (de) can be upgraded to >99% by slurrying the complex in methanol (150 mL) at room temperature for 2 hours, followed by filtration.[12]
-
Liberation of (R)-BINOL: Suspend the complex in ethyl acetate (300 mL) and 2 M hydrochloric acid (200 mL). Stir vigorously for 2 hours. Separate the organic layer, wash with water (2 x 100 mL) and brine (100 mL), then dry over anhydrous MgSO₄.
-
Final Product: Filter and concentrate the solvent under reduced pressure to afford (R)-BINOL as a white solid.
-
Yield: Typically 85-90% recovery based on the (R)-enantiomer.
-
Characterization: Confirm enantiomeric excess (>99% ee) by chiral HPLC analysis.
-
Part B: Synthesis of (R)-BINAP from (R)-BINOL This part outlines two common, modern routes: nickel-catalyzed coupling of the ditriflate or a two-step phosphine oxide route.
Method 1: Nickel-Catalyzed Coupling
-
Triflate Formation: Dissolve (R)-BINOL (10.0 g) in dry dichloromethane (150 mL) under an argon atmosphere and cool to 0 °C. Add pyridine (8.5 mL) followed by the dropwise addition of trifluoromethanesulfonic anhydride (12.8 mL). Stir at 0 °C for 1 hour, then at room temperature for 4 hours. Quench with water, separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to give (R)-BINOL ditriflate, which is often used directly in the next step.
-
Coupling Reaction: To a Schlenk flask, add the crude (R)-BINOL ditriflate, NiCl₂(dppe) (catalyst), zinc powder (activator), and dry DMF under argon. Add diphenylphosphine and heat the mixture. Reaction times and temperatures can vary (e.g., 2-3 days at 100 °C).[12]
-
Workup and Crystallization: After cooling, the product often crystallizes directly from the reaction mixture. It can be collected by filtration. Alternatively, the reaction mixture can be worked up by extraction and purified by recrystallization from a solvent system like toluene/ethanol.
-
Yield: ~70-80%.
-
Characterization: ³¹P NMR spectroscopy is essential to confirm the formation of the phosphine.
-
Protocol 2: Synthesis of a Chiral Salen Ligand: (R,R)-Jacobsen's Ligand
This protocol describes the synthesis of the C₂-symmetric Salen ligand derived from (1R,2R)-(+)-1,2-diaminocyclohexane, a key component of the Jacobsen epoxidation catalyst.[17][20]
-
Preparation of the Diamine Salt: Dissolve (1R,2R)-(+)-1,2-diaminocyclohexane (5.0 g) in ethanol (50 mL). Slowly add L-(+)-tartaric acid (6.6 g) dissolved in water (15 mL). The L-tartrate salt of the diamine will precipitate. Cool in an ice bath, filter, and wash with cold ethanol to obtain the purified diamine salt. This step ensures the enantiomeric purity of the diamine backbone.
-
Liberation of Free Diamine: Suspend the tartrate salt in aqueous NaOH (10%) and extract the free diamine with dichloromethane. Dry the organic layer over K₂CO₃, filter, and carefully remove the solvent under reduced pressure.
-
Condensation Reaction: Dissolve the free (1R,2R)-diaminocyclohexane (1.0 g, 1 equiv) in absolute ethanol (30 mL). Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.1 g, 2 equiv).
-
Reaction and Isolation: Heat the mixture to reflux for 1 hour. A bright yellow solid will precipitate. Cool the reaction mixture to room temperature, then in an ice bath. Collect the yellow solid by vacuum filtration and wash with cold ethanol.
-
Final Product: Dry the solid under vacuum to yield the pure (R,R)-Salen ligand.
-
Yield: Typically >90%.
-
Characterization: ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The C₂ symmetry should be evident in the NMR spectra.[21]
-
Characterization and Quality Control
Rigorous characterization is non-negotiable to ensure the ligand's identity, chemical purity, and enantiomeric purity.
| Technique | Purpose | Key Observations |
| NMR Spectroscopy | Structural elucidation and chemical purity assessment. | ¹H & ¹³C NMR: Confirms the connectivity of the molecule. For C₂-symmetric ligands, a simplified spectrum is expected. ³¹P NMR: Essential for phosphine ligands to confirm structure and oxidation state. |
| Mass Spectrometry | Confirms molecular weight. | Provides the molecular ion peak corresponding to the expected mass of the ligand. |
| Chiral HPLC/GC | Determines enantiomeric excess (% ee).[22] | The two enantiomers are separated on a chiral stationary phase, and the ratio of their peak areas gives the % ee.[22] |
| Optical Rotation | Measures the rotation of plane-polarized light. | A non-zero value indicates a chiral, non-racemic sample. The sign and magnitude should be compared to literature values. |
Application Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol demonstrates the use of a chiral phosphine ligand, such as (R)-BINAP, in a benchmark asymmetric reaction.[23]
-
Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (5 mg) and (R)-BINAP (1.2-1.5 equiv relative to Rh) in a degassed solvent like THF or methanol (5 mL) in a Schlenk tube. Stir for 15-30 minutes. The solution should change color, indicating complex formation.
-
Reaction Setup: In a separate autoclave or high-pressure vessel, dissolve the prochiral substrate (e.g., methyl α-acetamidoacrylate) in the same degassed solvent.
-
Hydrogenation: Transfer the catalyst solution to the autoclave via cannula under an inert atmosphere. Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm H₂).
-
Reaction Monitoring: Stir the reaction at a constant temperature (e.g., room temperature) for the specified time (e.g., 1-24 hours). The reaction can be monitored by TLC or GC to check for substrate consumption.
-
Workup: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Troubleshooting Common Issues
Problem: Low or no enantioselectivity (% ee). [24][25]
-
Cause 1: Ligand Purity: The most common culprit is insufficient enantiomeric purity of the ligand. Even small amounts of the opposite enantiomer can drastically reduce the product's ee.
-
Solution: Re-verify the ligand's ee using chiral HPLC. If necessary, re-purify by recrystallization or chromatography.[24]
-
-
Cause 2: Catalyst Issues: The active catalyst may have decomposed due to exposure to air or moisture, especially with sensitive phosphine ligands. Incorrect catalyst loading can also be a factor.[24][26]
-
Solution: Ensure all steps involving the ligand and catalyst are performed under a strict inert atmosphere. Use fresh, high-purity metal precursors. Optimize the catalyst loading.
-
-
Cause 3: Reaction Conditions: Solvent, temperature, and pressure can have a profound impact on enantioselectivity.[24]
-
Solution: Perform a screen of different solvents. Vary the reaction temperature; often, lower temperatures lead to higher ee. Optimize hydrogen pressure for hydrogenation reactions.
-
Problem: Low reaction yield or conversion.
-
Cause 1: Catalyst Deactivation: Impurities in the substrate or solvent (e.g., water, oxygen, coordinating species) can poison the catalyst.
-
Solution: Ensure all reagents and solvents are rigorously purified and degassed. Use of molecular sieves can help remove trace water.[24]
-
-
Cause 2: Insufficient Catalyst Loading: The turnover number (TON) of the catalyst may be limited under the reaction conditions.
-
Solution: Incrementally increase the catalyst loading to see if conversion improves.
-
Conclusion and Future Outlook
The synthesis of chiral ligands remains a vibrant and essential field of chemical research. The principles and protocols outlined in this guide provide a foundation for accessing some of the most powerful tools in asymmetric catalysis. Future developments will likely focus on creating more sustainable and efficient synthetic routes, potentially using earth-abundant metals and ligands derived from renewable resources. Furthermore, the integration of computational modeling and high-throughput screening is set to accelerate the discovery of novel, highly effective chiral ligands for challenging and previously unsolved asymmetric transformations.[27]
References
-
15 (Source: Not specified)
-
(Source: Bulletin of the Chemical Society of Japan, 2022)
-
(Source: Organic Letters, 1999)
-
(Source: Ningbo Inno Pharmchem Co., Ltd.)
-
(Source: MIT DSpace, 2005)
-
(Source: ResearchGate, 2018)
-
(Source: Chemical Society Reviews, 2017)
-
(Source: ResearchGate, 2014)
-
(Source: Thieme Connect, 2022)
-
(Source: Sigma-Aldrich)
-
(Source: BenchChem, 2025)
-
(Source: PNAS, 2003)
-
(Source: ResearchGate, 2025)
-
(Source: Chemical Reviews, 2005)
-
(Source: PNAS, 2003)
-
(Source: Research and Reviews, 2024)
-
(Source: ResearchGate, 2025)
-
(Source: AZoLifeSciences, 2020)
-
(Source: ResearchGate, 2025)
-
(Source: ResearchGate)
-
(Source: BLDpharm, 2022)
-
(Source: Organic Syntheses)
-
(Source: SciSpace)
-
(Source: Chemical Communications, 2002)
-
(Source: Scribd)
-
(Source: PubMed Central, 2025)
-
(Source: PubMed Central, 2002)
-
(Source: Asian Pharma Press, 2024)
-
(Source: ResearchGate)
-
(Source: Chemical Reviews, 2022)
-
(Source: ResearchGate, 2005)
-
(Source: Chimicamo)
-
(Source: SCIRP, 2014)
-
(Source: Wikipedia)
-
(Source: ResearchGate, 2025)
-
(Source: Mettler Toledo)
-
(Source: RSC Publishing, 2018)
-
(Source: BenchChem, 2025)
-
(Source: National Science Review, 2017)
-
(Source: ResearchGate, 2025)
-
(Source: PNAS, 2004)
-
(Source: Semantic Scholar, 2003)
-
(Source: Chiralpedia, 2024)
-
(Source: MDPI, 2021)
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. mt.com [mt.com]
- 7. pnas.org [pnas.org]
- 8. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Catalysts & Ligands [sigmaaldrich.com]
- 11. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 16. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 17. scispace.com [scispace.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands [scirp.org]
- 22. Chiral analysis - Wikipedia [en.wikipedia.org]
- 23. Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Scaling Reactions with (S)-1-(4-bromophenyl)ethanamine Hydrochloride
Abstract
(S)-1-(4-bromophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry, serving as a precursor for numerous active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt is often preferred for its enhanced stability and ease of handling. However, transitioning reactions involving this intermediate from the laboratory bench to a pilot or manufacturing scale presents significant challenges.[2][3] This guide provides a detailed framework for the successful scale-up of reactions utilizing (S)-1-(4-bromophenyl)ethanamine hydrochloride, with a focus on a representative N-acylation protocol. We will explore the critical process parameters, safety considerations, and analytical validations necessary to ensure a robust, reproducible, and safe scale-up process.
Foundational Principles: From Beaker to Reactor
The leap from a gram-scale laboratory synthesis to kilogram-scale production is not merely a linear increase in quantities. It represents a fundamental shift in process control, where factors like heat transfer, mixing dynamics, and reagent addition rates become dominant variables.[4] (S)-1-(4-bromophenyl)ethanamine, as a primary chiral amine, is typically involved in nucleophilic addition or substitution reactions, most commonly the formation of amides, sulfonamides, or imines.[5] The hydrochloride salt form necessitates an initial in-situ neutralization step to liberate the free amine, a seemingly simple step that requires careful consideration at scale to avoid side reactions or processing difficulties.
Starting Material: The Cornerstone of Quality
The quality of the final product is inextricably linked to the purity of the starting materials. For scaling up, it is imperative to establish stringent quality control specifications for the incoming this compound.
-
Identity and Purity: Confirm structure and purity (>98%) via ¹H NMR and HPLC.
-
Enantiomeric Purity: The enantiomeric excess (ee) is critical. It should be determined using a validated chiral HPLC or GC method and must meet the project's requirements (typically >99% ee).
-
Residual Solvents & Water Content: Quantify via GC headspace and Karl Fischer titration, respectively, as these can impact reaction stoichiometry and kinetics.
Safety First: Hazard Analysis
This compound and its common reaction partners, such as acyl chlorides, are hazardous materials. A thorough safety review is mandatory before any scale-up activity.
-
Corrosivity: The compound causes severe skin burns and eye damage.[6]
-
Toxicity: It is harmful if swallowed or inhaled.
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[6][7] Personal Protective Equipment (PPE) is non-negotiable and must include chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[6] For large-scale operations, respiratory protection may be necessary.[6]
Process Workflow: N-Acylation as a Model Reaction
We will use the N-acylation with an acyl chloride as a representative workflow. This reaction is fundamental and highlights many common scale-up challenges, particularly its exothermic nature.[8]
Caption: Workflow for the scaled-up N-acylation of (S)-1-(4-bromophenyl)ethanamine HCl.
Detailed Experimental Protocols
The following protocol details the N-acylation of this compound with 4-bromobutyryl chloride.[8] This specific acylating agent is chosen as the resulting product is a versatile intermediate for further synthetic modifications.
Reagents and Solvents
| Reagent/Solvent | Lab Scale (10 g) | Pilot Scale (1 kg) | Purpose |
| (S)-1-(4-bromophenyl)ethanamine HCl | 10.0 g (42.3 mmol) | 1.00 kg (4.23 mol) | Starting Material |
| 4-Bromobutyryl Chloride | 8.6 g (46.5 mmol, 1.1 eq) | 860 g (4.65 mol, 1.1 eq) | Acylating Agent |
| Triethylamine (TEA) | 9.4 mL (67.7 mmol, 1.6 eq) | 940 mL (6.77 mol, 1.6 eq) | Base for neutralization & HCl scavenging |
| Dichloromethane (DCM) | 200 mL | 20 L | Reaction Solvent |
| 1 M Hydrochloric Acid (aq) | 100 mL | 10 L | Aqueous Wash |
| Saturated NaHCO₃ (aq) | 100 mL | 10 L | Aqueous Wash |
| Brine | 100 mL | 10 L | Aqueous Wash |
Step-by-Step Methodology
1. Reactor Setup and Inerting:
-
Lab: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Pilot: In a 50 L glass-lined reactor equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
Rationale: An inert atmosphere (Nitrogen/Argon) is crucial to prevent reactions with atmospheric moisture, especially with the highly reactive acyl chloride.
2. Charging and Initial Cooling:
-
Charge the reactor with this compound and dichloromethane.
-
Begin agitation and cool the resulting slurry to 0-5 °C using an ice bath (lab) or the reactor's cooling jacket (pilot).
-
Rationale: Initial cooling prepares the system for the exothermic neutralization and acylation steps, preventing temperature spikes that could lead to side products.
3. Free-Basing the Amine:
-
Slowly add triethylamine (TEA) dropwise (lab) or via a dosing pump (pilot) over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Rationale: The controlled addition of the base manages the heat generated from the acid-base neutralization. Holding for 30 minutes ensures the complete liberation of the free amine into the solution.
4. N-Acylation:
-
Add a solution of 4-bromobutyryl chloride in dichloromethane dropwise (lab) or via a dosing pump (pilot).
-
CRITICAL: The addition rate must be carefully controlled to maintain the internal temperature below 10 °C. This may take 1-2 hours at pilot scale.
-
Rationale: The acylation reaction is highly exothermic. A runaway reaction can cause solvent boiling, pressure buildup, and significant impurity formation. Slow, controlled addition is the primary method for managing this risk.[4][9]
5. Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours.
-
Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.
6. Work-up and Isolation:
-
Quench the reaction by slowly adding water, keeping the temperature below 20 °C.
-
Transfer the mixture to a separatory funnel (lab) or allow the phases to settle in the reactor (pilot).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any remaining acid), and brine (to reduce the water content in the organic layer).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
7. Purification:
-
The crude product, N-(1-(4-bromophenyl)ethyl)-4-bromobutanamide, can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
For very high purity requirements, column chromatography may be used at the lab scale, but this is less practical for large quantities.[10] Preparative SFC is a more scalable chromatographic option.[]
Addressing Key Scale-Up Challenges
Caption: Interrelated challenges in chemical process scale-up.
| Challenge | Cause on Scale-Up | Mitigation Strategy & Rationale |
| Exotherm Control | The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[4] | 1. Slow Reagent Addition: The primary control method. Limits the rate of heat generation. 2. Adequate Cooling Capacity: Ensure the reactor jacket can handle the calculated heat load. 3. Dilution: Running the reaction at a lower concentration can help, but this impacts throughput. |
| Poor Mixing | In large vessels, achieving uniform mixing is difficult. This can lead to localized "hot spots" or areas of high concentration, causing side reactions.[4] | 1. Reactor & Impeller Design: Use a reactor with baffles and an appropriate impeller (e.g., pitched-blade turbine) for the viscosity of the slurry. 2. Optimize Stir Rate: The stir rate must be sufficient to keep solids suspended and ensure homogeneity without causing excessive shear. |
| Byproduct Handling | The triethylamine hydrochloride byproduct precipitates from the solution, creating a thick slurry that can be difficult to stir and transfer. | 1. Solvent Choice: Select a solvent where the salt has minimal solubility (to drive the reaction) but does not create an unmanageable solid mass. 2. Sufficient Solvent Volume: Ensure the reaction is not overly concentrated to maintain a mobile slurry. |
| Maintaining Enantiopurity | Harsh reaction conditions (e.g., high temperatures, presence of strong base/acid for prolonged periods) could potentially lead to racemization at the chiral center. | 1. Temperature Control: Strictly maintain low temperatures throughout the process. 2. Minimize Reaction Time: Once the reaction is complete based on monitoring, proceed immediately to work-up to avoid prolonged exposure to basic conditions. |
References
- Vertex AI Search. (2025).
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Available at: [Link]
- Dec Group. (2024). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- BenchChem. (2025). Technical Support Center: Scaling Up Reactions Involving (S)
- ResearchG
- ZM Silane Limited. (2025).
- Thermo Fisher Scientific. (2025). Safety Data Sheet for (R)-(+)-1-(4-Bromophenyl)ethylamine.
- Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
- National Research Council Canada. (2016).
- The Royal Society of Chemistry. (n.d.).
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- IntechOpen. (n.d.).
- CymitQuimica. (2024). Safety Data Sheet for 4-(4-Bromophenyl)oxan-4-amine.
- Regis Technologies, Inc. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- BenchChem. (2025). Enantioselective Synthesis of (S)-1-(4-Bromophenyl)
- White Rose eTheses Online. (n.d.). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors.
-
Chem-Impex. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine. Available at: [Link]
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
- BOC Sciences. (n.d.).
-
PubMed Central. (2024). (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+) -. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
- Arkat USA. (n.d.).
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
- NIH PubMed Central. (n.d.).
-
PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Available at: [Link]
- NIH PubMed Central. (n.d.).
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Available at: [Link]
-
PubMed. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Troubleshooting & Optimization
How to improve the yield of diastereomeric salt crystallization
Welcome to the Technical Support Center for Diastereomeric Salt Crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral resolution. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the yield and purity of your diastereomeric salt crystallizations.
Core Principle: A Tale of Two Diastereomers
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers, which are mirror-image isomers with identical physical properties in an achiral environment.[1][2][3] The process hinges on reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[4][5][6] Unlike their parent enantiomers, these diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[3][7][8] The efficiency of this separation is fundamentally governed by the solubility difference between the two diastereomeric salts.[8][9]
Troubleshooting Guide: From Frustration to Fruition
This section addresses common challenges encountered during diastereomeric salt crystallization, providing not just solutions but the underlying principles to empower your experimental design.
Issue 1: No Crystals Are Forming
The complete absence of crystallization is a frequent hurdle, often pointing to issues with supersaturation or nucleation.[9]
Possible Causes & Solutions:
-
Insufficient Supersaturation: The concentration of your diastereomeric salt may be below its solubility limit.[9]
-
High Solubility of Diastereomeric Salts: The chosen solvent may be too effective at dissolving both diastereomers.[9]
-
Inhibition of Nucleation: Trace impurities can sometimes hinder the formation of crystal nuclei.[9]
-
Solution: Consider an additional purification step for your starting materials. Seeding the solution with a small crystal of the desired diastereomer can provide a template for crystal growth.[1][9] If seed crystals are unavailable, scratching the inside of the flask with a glass rod can create nucleation sites.[10][11]
-
-
Wide Metastable Zone: There might be a high energy barrier for nucleation.
-
Solution: Besides seeding and scratching, consider a slower cooling rate or temperature cycling to navigate the metastable zone and promote nucleation.[11]
-
Issue 2: The Product is "Oiling Out"
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This is often due to the salt's melting point being lower than the crystallization temperature or excessive supersaturation.[10]
Possible Causes & Solutions:
-
High Concentration: The solution is too concentrated.
-
Solution: Add more of the primary solvent to reduce the concentration.[10]
-
-
Inappropriate Temperature: The crystallization temperature is too high.
-
Solution: Lower the crystallization temperature. A slower cooling profile can also be beneficial.[10]
-
-
Solvent System: The chosen solvent may favor the liquid state of the salt.
-
Solution: Experiment with a different solvent system, potentially one that is less polar.[10]
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
A low yield indicates that a substantial amount of your target diastereomer remains in the mother liquor.[9]
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The desired diastereomeric salt may still be quite soluble in the selected solvent.[9]
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent can significantly affect the yield.[9]
-
Solution: The optimal molar ratio is not always 1:1. It is often necessary to screen different ratios (e.g., 0.5 to 1.0 equivalents of the resolving agent) to maximize the yield of the less soluble salt.[7]
-
-
Premature Isolation: The crystallization process may not have reached thermodynamic equilibrium.[9]
-
Solution: Allow for longer crystallization times. Monitoring the concentration of the diastereomers in the mother liquor over time can help determine when equilibrium is established.
-
Issue 4: Low Diastereomeric Excess (d.e.)
Low diastereomeric excess signifies poor separation efficiency, with the undesired diastereomer co-precipitating with the target salt.
Possible Causes & Solutions:
-
Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent are too close.[10]
-
Formation of a Solid Solution: In some cases, the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, forming a single solid phase containing both.[12] This is a significant challenge as simple recrystallization will not improve the purity.[12]
-
Solution: If a solid solution is suspected (i.e., repeated recrystallizations do not improve d.e.), a change in the resolving agent is often the most effective strategy.[12] A different resolving agent will form diastereomers with different crystal packing and physical properties, potentially avoiding the formation of a solid solution.[12] Alternatively, exploring different solvent systems or temperature cycling (annealing) may help induce phase separation.[12]
-
-
Kinetic vs. Thermodynamic Control: The crystallization process might be under kinetic control, leading to the precipitation of a less pure product.[13][14]
-
Solution: Slower cooling rates and longer crystallization times generally favor thermodynamic equilibrium, which can lead to a product with higher diastereomeric purity.[13] However, in some cases, a rapid, kinetically controlled crystallization can yield a purer product if the desired diastereomer crystallizes much faster.[14]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right resolving agent?
The choice of a resolving agent is critical for a successful resolution.[9] Key considerations include:
-
Chemical Compatibility: The resolving agent must efficiently form a salt with your racemic compound. For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is employed.[1][8] A pKa difference of at least 2 units between the compound and the resolving agent is a good starting point.[8]
-
Physical Properties of the Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.[8][9]
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for your scale of work.[5][8]
A screening of several resolving agents is often the most practical approach to find the optimal one.[8]
Q2: What is the importance of a solvent screen and how do I perform one?
The solvent is a critical parameter as it directly influences the solubility of the diastereomeric salts, which is the basis for their separation.[9] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[9]
A high-throughput solvent screen can be performed using a 96-well plate format. A general protocol is outlined below.
Q3: Can I use more than one resolving agent?
Yes, the "Dutch Resolution" approach involves using a mixture of structurally related resolving agents. This can sometimes lead to the precipitation of a crystalline diastereomeric salt with good enantiomeric purity and yield, and can shorten the time required to find a suitable resolution system.[8]
Q4: How do phase diagrams help in optimizing the process?
Ternary and quaternary phase diagrams are powerful tools for understanding the solid-liquid equilibria of the diastereomeric salt system.[15][16][17] They map the solubility of the two diastereomers in a given solvent at a specific temperature.[18] By constructing and analyzing these diagrams, one can identify the optimal conditions, such as the stoichiometry of the resolving agent and the solvent composition, to maximize the yield and purity of the desired diastereomer.[15][16] While experimentally intensive to construct, they provide a rational basis for process optimization, moving beyond a trial-and-error approach.[16][19]
Q5: What role do additives play in crystallization?
Additives can influence crystallization in several ways. Structurally related additives can sometimes inhibit the nucleation of an undesired polymorph or even a competing diastereomer.[20] In some cases, achiral additives can promote rapid crystallization and improve diastereomeric purity.[21] However, the effect of additives is highly system-dependent and requires empirical investigation.
Experimental Protocols & Data Presentation
Protocol 1: General Diastereomeric Salt Crystallization
This protocol outlines the general steps for the crystallization of a generic racemic acid with a chiral base.
-
Salt Formation:
-
Dissolve a known amount of the racemic acid in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve an equimolar amount (or an optimized molar ratio) of the chiral resolving agent in the same solvent.[7]
-
Slowly add the resolving agent solution to the acid solution with stirring.[7]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling to a lower temperature (e.g., 4 °C) may be required to induce crystallization.[7]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[7]
-
-
Analysis and Recrystallization:
-
Determine the diastereomeric excess of the isolated salt using an appropriate analytical technique (e.g., chiral HPLC after liberating the acid).
-
If necessary, recrystallize the salt from a suitable solvent to improve the diastereomeric purity.[7]
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).[7]
-
Add an acid (if the resolving agent was a base) or a base (if the resolving agent was an acid) to break the salt.[9]
-
Separate the organic layer, wash, dry, and evaporate the solvent to obtain the enantiomerically enriched compound.[4]
-
Data Presentation: Impact of Solvent on Resolution Efficiency
The choice of solvent is paramount for achieving a high yield and diastereomeric excess. The following table illustrates hypothetical data from a solvent screening experiment.
| Solvent System | Yield of Desired Diastereomer (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 45 | 85 |
| Ethanol | 55 | 92 |
| Isopropanol | 68 | 98 |
| Ethyl Acetate | 30 | 75 |
| Acetonitrile | 40 | 88 |
| Toluene | 25 | 60 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.[10]
Visualizations
Troubleshooting Workflow for Crystallization Failure
Caption: Troubleshooting decision tree for crystallization failure.
General Workflow for Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution.
References
- Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
- Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. RSC Publishing. 2013-08-02.
- Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives. Benchchem.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. 2023-02-28.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. 2015-02-02.
- Part 6: Resolution of Enantiomers. Chiralpedia. 2025-09-15.
- Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm (RSC Publishing).
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design - ACS Publications. 2022-05-23.
- dealing with solid solutions in diastereomeric salt resolution. Benchchem.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. ProQuest.
- Chiral resolution via diastereomeric salt crystallization. HKUST Research Portal.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. 2025-05-08.
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. Benchchem.
- Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. 2014-03-10.
- Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam. Molecular Pharmaceutics - ACS Publications.
- Crystal packing and ternary phase diagram of chiral compounds.. ResearchGate.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D - The Royal Society of Chemistry. 2022-12-19.
- 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. 2019-02-13.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE. Benchchem.
- Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. 2010-03-12.
- Diastereomeric recrystallization. Wikipedia.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
- overcoming solubility issues during diastereomeric salt crystallization. Benchchem.
- Effects of additives on crystallization, polymorphic transformation, and solubility.
- Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. PubMed.
- Recrystallization of mixture of diastereomers 112 from different solvents 83. ResearchGate.
- Use of additives for inhibition and promotion of crystallization. 2020-06-16.
- Diastereomers and Optical Resolution. Chemistry LibreTexts. 2023-01-22.
- Separation of diastereomers by crystallization with seeding : r/OrganicChemistry. Reddit. 2023-11-21.
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00526K [pubs.rsc.org]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 17. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 20. "Effects of additives on crystallization, polymorphic transformation, a" by Eun Hee Lee [docs.lib.purdue.edu]
- 21. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures - ProQuest [proquest.com]
Technical Support Center: Chiral Separation of (S)-1-(4-Bromophenyl)ethanamine and Related Compounds
Welcome to the Technical Support Center for troubleshooting the chiral separation of (S)-1-(4-bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantiomeric separation of this and structurally similar chiral amines. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your method development and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-(4-bromophenyl)ethanamine enantiomers challenging?
The primary challenge lies in the molecule's basicity and its structural similarity between the (R) and (S) enantiomers. Basic amines like 1-(4-bromophenyl)ethanamine are prone to strong interactions with the acidic silanol groups present on the surface of silica-based chiral stationary phases (CSPs). This can lead to significant peak tailing, poor resolution, or even irreversible adsorption of the analyte onto the column.[1][2][3] Achieving separation requires a chiral selector that can form transient, diastereomeric complexes with the enantiomers, where the stability of these complexes is just different enough to allow for differential retention.
Q2: When should I consider derivatization for the chiral analysis of 1-(4-bromophenyl)ethanamine?
Derivatization is a powerful strategy when direct separation proves difficult or when dealing with highly reactive precursors like the corresponding isocyanate.[4] By reacting the amine with a chiral or achiral agent, you can:
-
Improve chromatographic behavior: Derivatives often exhibit better peak shapes and are less prone to strong interactions with the stationary phase.
-
Enhance detectability: A derivatizing agent with a strong chromophore can significantly improve UV or fluorescence detection.
-
Introduce a new chiral center (indirect separation): Reacting a racemic analyte with a single enantiomer of a chiral derivatizing agent creates diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column.[4]
However, derivatization adds extra steps to sample preparation and requires careful validation to ensure that no racemization occurs during the reaction.[5]
Q3: What are the most common types of chiral stationary phases (CSPs) for separating aromatic amines like 1-(4-bromophenyl)ethanamine?
The most successful and widely used CSPs for this class of compounds fall into two main categories:
-
Polysaccharide-based CSPs: These are the most versatile and popular CSPs, typically based on cellulose or amylose coated or immobilized on a silica support. Columns like Chiralpak® and Chiralcel® series are prime examples.[4][6] They offer a wide range of selectivities based on hydrogen bonding, π-π interactions, and steric hindrance.
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines. The crown ether cavity can form complexes with the protonated amine group, and chiral recognition is achieved through interactions with the chiral barriers around the cavity.[7]
The choice between them is often empirical, and screening both types is a recommended strategy in method development.
Troubleshooting Guide: Poor Separation of 1-(4-bromophenyl)ethanamine Enantiomers
This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.
Problem 1: No Separation or Very Poor Resolution (Rs < 1.0)
If you are observing a single peak or two barely resolved peaks, the enantioselectivity of your current system is insufficient.
Root Causes & Solutions:
-
Inappropriate CSP: The chosen chiral stationary phase may not be capable of forming effective diastereomeric complexes with your analyte.
-
Action: Screen different types of CSPs. If you started with a polysaccharide-based column (e.g., Chiralpak AD-H), try a crown ether-based column (e.g., Chirosil RCA(+)) or a different polysaccharide phase (e.g., Chiralcel OD-H).
-
-
Incorrect Mobile Phase Composition: The mobile phase polarity and additives play a crucial role in modulating the interactions between the analyte and the CSP.
-
Action (Normal Phase on Polysaccharide CSPs):
-
Vary the Alcohol Modifier: Change the percentage of the alcohol (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. A common starting point is 10-20% alcohol. Decreasing the alcohol content generally increases retention and can sometimes improve resolution, but may also broaden peaks.
-
Change the Alcohol Type: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.
-
-
Action (Reversed-Phase or Polar Organic Mode):
-
Adjust Organic Modifier Concentration: In reversed-phase (e.g., water/acetonitrile or water/methanol), systematically vary the concentration of the organic modifier.
-
Additives are Key: For crown ether columns, an acidic additive like perchloric acid (HClO4) in the aqueous portion of the mobile phase is often essential for separation.[7]
-
-
Problem 2: Good Separation but Poor Peak Shape (Tailing Peaks)
This is a very common issue with basic analytes like 1-(4-bromophenyl)ethanamine. Tailing peaks (asymmetry factor > 1.2) compromise resolution and quantification.
Root Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The primary cause of tailing for basic compounds is the interaction of the amine group with acidic silanol groups on the silica surface of the CSP.[1][2][3]
-
Action (Polysaccharide CSPs in Normal Phase):
-
Add a Basic Modifier: This is the most effective solution. Add a small amount of a basic additive to the mobile phase to compete with your analyte for the active silanol sites. Common choices include:
-
Diethylamine (DEA)
-
Ethanolamine (EA)
-
Butylamine
-
-
A typical starting concentration is 0.1% (v/v). The required concentration may need to be optimized.
-
-
Action (Polysaccharide CSPs in Reversed-Phase/Polar Organic):
-
Add an Acidic Modifier: Counterintuitively, acidic additives can sometimes improve the peak shape and resolution of basic compounds on polysaccharide CSPs.[8][9] This is thought to work by protonating the basic analyte and altering its interaction with the CSP. Ethanesulfonic acid (ESA) has been shown to be effective.[10]
-
Add a Basic Modifier: As in normal phase, a basic additive can also be effective.
-
-
-
Mismatch Between Sample Solvent and Mobile Phase: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor chiral separations.
Experimental Protocols
Protocol 1: Direct Separation of 1-(4-Bromophenyl)ethanamine on a Crown Ether CSP
This protocol is based on demonstrated successful separations of this analyte.[7]
-
Column: Chirosil RCA(+) or SCA(-), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of aqueous 0.1% perchloric acid (HClO4) and an organic modifier (methanol or acetonitrile).
-
Starting Condition: 80:20 (v/v) 0.1% Aqueous HClO4 : Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the analyte in the mobile phase at a concentration of approximately 0.1-0.5 mg/mL.
-
Optimization:
-
If retention is too long, increase the percentage of methanol.
-
If resolution is poor, decrease the percentage of methanol. The effect of the organic modifier concentration on retention and selectivity can be non-linear, so a systematic evaluation is recommended.[7]
-
Protocol 2: Separation of Derivatized 1-(4-Bromophenyl)ethanamine on a Polysaccharide CSP
This protocol is adapted from a method for a structurally similar compound and is a robust starting point for many aromatic amines.[4]
-
Derivatization (if necessary): If analyzing the isocyanate precursor or if direct analysis fails, perform a pre-column derivatization. For example, react the isocyanate with methanol to form the stable methyl carbamate.[4]
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based CSP).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA).
-
Starting Condition: 90:10 (v/v) n-Hexane : IPA.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the derivatized analyte in the mobile phase at a concentration of approximately 1 mg/mL.
-
Optimization:
-
For peak tailing of the underivatized amine, add 0.1% DEA to the mobile phase.
-
To adjust retention and resolution, vary the percentage of IPA. Increasing IPA will decrease retention time, while decreasing it will increase retention and may improve resolution.
-
Data Summary Table
| Parameter | Protocol 1: Crown Ether CSP | Protocol 2: Polysaccharide CSP |
| Analyte Form | Underivatized Amine | Derivatized or Underivatized Amine |
| CSP Type | Crown Ether (e.g., Chirosil RCA(+)) | Amylose-based (e.g., Chiralpak AD-H) |
| Mobile Phase Mode | Reversed-Phase / Polar Organic | Normal Phase |
| Typical Mobile Phase | 0.1% Aq. HClO4 / Methanol | n-Hexane / Isopropanol |
| Key Additive | Acidic: Perchloric Acid (Required) | Basic: Diethylamine (Often required for underivatized amine) |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
Final Recommendations from the Scientist
The key to successfully troubleshooting the chiral separation of (S)-1-(4-bromophenyl)ethanamine is a systematic approach. Always begin by addressing peak shape. For a basic analyte like this, poor peak shape is the most common failure mode, and it is almost always solved by the addition of an appropriate mobile phase additive. Once you have sharp, symmetrical peaks, you can then focus on optimizing selectivity by adjusting the mobile phase strength and screening different CSPs. Remember that in chiral chromatography, small changes can have a large impact, and what works for one compound may not work for a close analog. Therefore, empirical testing guided by sound chromatographic principles is your most reliable path to success.
References
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025). Request PDF. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. (n.d.). ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). NIH. [Link]
-
HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). MDPI. [Link]
-
The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. (2006). PubMed. [Link]
-
Don't Lose It: Troubleshooting Separation Changes. (2020). Agilent. [Link]
-
The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. (2025). Request PDF. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). Request PDF. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
Baseline and Tailing. (2004). Chromatography Forum. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. (2014). PubMed. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Baseline and Tailing - Chromatography Forum [chromforum.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Chiral Resolution with (S)-1-(4-Bromophenyl)ethanamine
Welcome to the technical support center for chiral resolution using (S)-1-(4-bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the diastereomeric salt crystallization of racemic acids. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success in chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using (S)-1-(4-bromophenyl)ethanamine?
The process relies on the reaction of a racemic mixture of a chiral acid (containing both R and S enantiomers) with an enantiomerically pure resolving agent, in this case, the chiral base (S)-1-(4-bromophenyl)ethanamine.[1][2] This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid · (S)-base] and [(S)-acid · (S)-base].[2]
These diastereomers, unlike the original enantiomers, have different physical properties, most critically, different solubilities in a given solvent system.[3][4][5] By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution while the other remains dissolved.[3][6] This allows for their separation by filtration. Subsequently, the desired enantiomer of the acid can be recovered from the isolated salt.[7]
Q2: I am not getting any crystals to form. What are the initial troubleshooting steps?
The absence of crystallization is a common issue and typically points to problems with supersaturation.
Troubleshooting Steps:
-
Increase Concentration: The most straightforward approach is to carefully remove the solvent under reduced pressure to increase the concentration of the diastereomeric salts.
-
Anti-Solvent Addition: Introduce a solvent in which the diastereomeric salts are known to be less soluble (an "anti-solvent"). This should be done slowly to avoid "oiling out."[8] Common anti-solvents include non-polar hydrocarbons like hexane or heptane when a polar solvent like methanol or ethanol is used.
-
Lower Temperature: Solubility generally decreases with temperature.[8] After ensuring the solution is homogenous at a higher temperature, allow it to cool slowly. For enhanced yield, subsequent cooling in an ice bath or refrigerator may be necessary.[9]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a "seed" crystal can initiate crystallization.[8] If not, gently scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[8]
-
Solvent Screening: The initial solvent may be too effective at dissolving both salts. A systematic screening of different solvents or solvent mixtures is recommended to find a system where one salt is significantly less soluble.[8]
Q3: My product is "oiling out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often a result of excessively high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[8]
Solutions:
-
Reduce Supersaturation: Start with a more dilute solution.[8]
-
Slow Down the Cooling Rate: Employ a gradual cooling process. Rapid cooling can cause the solubility to drop too quickly, leading to the formation of an oil.[8]
-
Gradual Anti-Solvent Addition: If using an anti-solvent, add it very slowly and with vigorous stirring to maintain a homogenous solution.
-
Increase Crystallization Temperature: If possible, choose a solvent system that allows for crystallization at a higher temperature, ensuring it is well below the melting point of the diastereomeric salt.[8]
-
Ensure Proper Agitation: Adequate stirring can promote the formation of crystalline nuclei over oil droplets.[8]
Q4: The enantiomeric excess (ee) of my resolved acid is low. How can I improve it?
Low enantiomeric excess indicates that the crystallization is not selective enough for one diastereomer.
Optimization Strategies:
-
Recrystallization: The most effective method to improve ee is to recrystallize the isolated diastereomeric salt.[7] Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired purity is achieved.
-
Solvent System Optimization: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is necessary to find a system that maximizes the solubility difference between the two diastereomeric salts.[6]
-
Temperature Profile: The crystallization temperature can significantly influence selectivity. Experiment with different final cooling temperatures and cooling rates.
-
Stirring Time: Allowing the solution to stir for an extended period (e.g., several hours to overnight) after crystallization has begun can improve the enantiomeric excess.[3]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. An ideal solvent will exhibit a significant difference in solubility for the two diastereomeric salts.
Step-by-Step Protocol:
-
Preparation of Diastereomeric Salts: In two separate small vials, react a small amount of the racemic acid with (S)-1-(4-bromophenyl)ethanamine to form the diastereomeric salts in situ.
-
Initial Solvent Selection: Choose a range of solvents with varying polarities. A good starting point includes alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran), as well as mixtures with water or non-polar solvents like toluene or heptane.
-
Solubility Testing:
-
Add a small, measured amount of a single solvent to each vial at room temperature.
-
Observe the solubility of each salt.
-
Gently warm the vials and observe any changes in solubility. A good solvent will often show a significant increase in solubility with temperature.[8]
-
-
Crystallization Induction:
-
For solvents where the salts are soluble at elevated temperatures, allow the vials to cool slowly to room temperature and then in an ice bath.
-
Observe which diastereomeric salt crystallizes and to what extent.
-
-
Analysis: The most promising solvent systems will show one diastereomer crystallizing readily while the other remains largely in solution.
Data Presentation: Solvent Screening Results
| Solvent System | Diastereomer 1 Solubility (RT) | Diastereomer 2 Solubility (RT) | Diastereomer 1 Solubility (50°C) | Diastereomer 2 Solubility (50°C) | Observations on Cooling |
| Methanol | High | High | Very High | Very High | No crystals formed |
| Ethanol/Water (9:1) | Moderate | High | High | Very High | Crystals of Diastereomer 1 |
| Isopropanol | Low | Moderate | Moderate | High | Crystals of Diastereomer 1 |
| Ethyl Acetate | Low | Low | Moderate | Moderate | Both diastereomers precipitate |
| Acetone | Moderate | Moderate | High | High | Slow crystallization of both |
Guide 2: Optimizing Crystallization Conditions
Once a promising solvent system is identified, further optimization of the crystallization conditions is crucial for maximizing both yield and enantiomeric purity.
Key Parameters to Optimize:
-
Molar Ratio of Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the crystallized salt.[8]
-
Cooling Rate: A slow, controlled cooling rate generally promotes the formation of larger, purer crystals.[8] Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.
-
Agitation: The stirring rate can affect crystal size and purity. Gentle, consistent agitation is usually preferred.
-
Aging Time: Allowing the slurry to stir at the final crystallization temperature for an extended period can allow for a process of dissolution and recrystallization, which can lead to an improvement in the purity of the solid phase.
Experimental Workflow and Diagrams
Overall Chiral Resolution Workflow
The entire process, from the racemic mixture to the purified enantiomer, can be visualized as a series of distinct steps.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Decision Tree for Poor Resolution
When faced with suboptimal results, a logical progression of troubleshooting steps can efficiently identify and solve the problem.
Caption: Decision tree for troubleshooting common chiral resolution problems.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 247-258. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]
-
ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Princeton Dataspace. (n.d.). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common impurities found in (S)-1-(4-bromophenyl)ethanamine hydrochloride and their removal
Technical Support Center: (S)-1-(4-bromophenyl)ethanamine Hydrochloride
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during their experiments. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to help you navigate the challenges of working with this chiral amine.
(S)-1-(4-bromophenyl)ethanamine is a critical chiral building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals for neurological disorders.[1] Its stereochemical purity is paramount, as the biological activity of enantiomers can differ significantly. This guide provides a structured, question-and-answer approach to identifying and removing common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Impurity Identification and Analysis
Question 1: What are the most common impurities I should expect in a sample of this compound?
The impurity profile of your sample is largely dictated by its synthetic route. A common method for synthesizing chiral amines like this is the reductive amination of the corresponding ketone, followed by chiral resolution.[2][3] Therefore, impurities can be categorized into three main types:
-
Stereochemical Impurities: The most critical impurity is the undesired (R)-(+)-1-(4-bromophenyl)ethanamine enantiomer.[4] Since enantiomers have identical physical properties in a non-chiral environment, its presence does not affect properties like melting point or standard chromatographic behavior, but it is crucial for biological activity.
-
Process-Related Impurities (Starting Materials & Byproducts):
-
1-(4-bromophenyl)ethanone: The ketone starting material for reductive amination may be present if the reaction did not go to completion.[5]
-
1-(4-bromophenyl)ethanol: A common byproduct formed by the reduction of the ketone if the amination step is not efficient.
-
Dibenzylamine or related secondary amines: Over-alkylation during reductive amination can lead to the formation of secondary amines, although this is less common when ammonia is used as the nitrogen source.
-
-
Reagent-Related Impurities:
Table 1: Summary of Potential Impurities
| Impurity Type | Specific Impurity | Typical Source |
| Stereochemical | (R)-(+)-1-(4-bromophenyl)ethanamine | Incomplete chiral resolution or racemization |
| Process-Related | 1-(4-bromophenyl)ethanone | Unreacted starting material from reductive amination |
| 1-(4-bromophenyl)ethanol | Byproduct from reduction of the ketone | |
| Reagent-Related | Chiral acid (e.g., Tartaric acid) | Residual from diastereomeric salt resolution |
| Organic Solvents | Trapped solvents from synthesis and purification |
Question 2: How can I determine the enantiomeric excess (e.e.) and overall purity of my sample?
A multi-pronged analytical approach is necessary to fully characterize the purity of your material.
-
For Enantiomeric Purity (e.e. determination):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP), often polysaccharide-based, is used to differentiate between the (S) and (R) enantiomers.[9][10] The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess.
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often offers faster analysis times and is considered a "greener" technique due to the use of supercritical CO2 as the mobile phase.[9]
-
-
For Overall Chemical Purity:
-
Gas Chromatography (GC): Most commercial suppliers specify purity by GC (e.g., ≥98%).[1] This technique is excellent for detecting volatile process-related impurities like the starting ketone and the alcohol byproduct.
-
Reverse-Phase HPLC: Can be used to detect non-volatile impurities such as residual chiral resolving agents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.
-
A typical analytical workflow would involve an initial purity screen by GC or HPLC, followed by chiral HPLC to determine the e.e.
Category 2: Purification Strategies and Troubleshooting
Question 3: My sample has a low enantiomeric excess. What is the best way to remove the unwanted (R)-enantiomer?
The most established method for separating enantiomers of amines on a preparative scale is chiral resolution via diastereomeric salt formation .[6][7][11]
The Principle: Enantiomers have identical physical properties, making them difficult to separate. However, diastereomers have different physical properties, including solubility.[6] By reacting your racemic or enantioenriched amine (a base) with a single enantiomer of a chiral acid (the resolving agent), you form a mixture of two diastereomeric salts:
-
(S)-amine • (R)-acid
-
(R)-amine • (R)-acid
These diastereomeric salts can now be separated based on their differential solubility in a given solvent system through fractional crystallization.
Workflow for Chiral Resolution:
Caption: Workflow for Chiral Resolution.
Detailed Protocol: Chiral Resolution of 1-(4-bromophenyl)ethanamine
-
Select a Resolving Agent and Solvent: Common chiral resolving agents for amines include L-(+)-tartaric acid, (1R)-(-)-10-camphorsulfonic acid, or (S)-(+)-mandelic acid. The choice of solvent is critical; alcohols (methanol, ethanol) or aqueous mixtures are common starting points. A screening of different resolving agents and solvents may be necessary to find conditions that yield well-formed crystals and good separation.[12]
-
Salt Formation: Dissolve the enantioenriched (S)-1-(4-bromophenyl)ethanamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization. The salt of one diastereomer should precipitate out of the solution.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Amine: Dissolve the collected diastereomeric salt in water and add a strong base (e.g., 1M NaOH) to deprotonate the amine, breaking the salt.[6]
-
Extraction: Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.[5]
-
Final Conversion to HCl Salt: Wash and dry the organic extract. To obtain the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. The hydrochloride salt will precipitate and can be collected by filtration.
-
Analysis: Check the enantiomeric excess of the purified amine using chiral HPLC.
Troubleshooting Tip: If you are not getting selective crystallization, try different solvents or solvent mixtures. The solubility of diastereomeric salts can be highly dependent on the solvent system.[12][13]
Question 4: I have removed the (R)-enantiomer, but my sample is still not pure. How do I remove the starting ketone and other process-related impurities?
Standard purification techniques are effective for removing impurities that have different physical properties from the desired amine.
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a solid material. Since you have the hydrochloride salt, which is a solid, this is an excellent option.
-
Why it works: Impurities are typically present in lower concentrations than the desired compound. As a saturated solution of your product is cooled, the product will crystallize out in a pure form, leaving the impurities behind in the solvent (the "mother liquor").
-
Protocol:
-
Choose a suitable solvent or solvent system. A good solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, polar solvents like isopropanol, ethanol, or mixtures with water are often effective.
-
Dissolve the impure this compound in the minimum amount of hot solvent.
-
Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities in the crystal lattice.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Acid-Base Extraction: This can be used to separate the basic amine from neutral impurities (like the starting ketone or alcohol byproduct) before converting it to the HCl salt.
-
Protocol:
-
Dissolve the impure free amine in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine will move into the aqueous layer as its protonated hydrochloride salt, while neutral impurities remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extract the pure free amine back into an organic solvent, dry, and convert to the HCl salt as described previously.
-
-
Purification Decision Workflow:
Caption: Decision tree for purification strategy.
References
-
(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]
-
How to purify Amine? YouTube. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
(S)-1-(4-Bromophenyl)-ethylamine. Oakwood Chemical. [Link]
-
Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. ResearchGate. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Reductive Amination - Common Conditions. organic-reaction.com. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]
-
A REVIEW ON CHARACTERIZATION OF IMPURITIES IN DRUG SUBSTANCE AND DRUG PRODUCT. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. researchgate.net [researchgate.net]
Navigating the Challenges of Emulsions in Experimental Workups
A Technical Support Guide for Researchers in Drug Development and Chemical Sciences
Emulsions, the persistent and often frustrating mixtures of two immiscible liquids, are a common hurdle in the workup phase of chemical reactions. Their formation can lead to significant challenges in product isolation, purification, and ultimately, to reduced yields and purity. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of why emulsions form and offers a range of field-proven techniques to effectively break them.
Understanding Emulsion Formation
An emulsion is a dispersion of one liquid in a second, immiscible liquid.[1][2] In a laboratory setting, particularly during liquid-liquid extractions, vigorous shaking or mixing of aqueous and organic phases can lead to the formation of these stable mixtures.[3] The stability of an emulsion is often enhanced by the presence of surfactants or other emulsifying agents.[4][5] These can be residual starting materials, byproducts, or compounds with surfactant-like properties such as phospholipids, free fatty acids, and proteins, which are common in biological samples.[4]
The core issue with emulsions in a workup is the difficulty they present in separating the distinct aqueous and organic layers, which is crucial for isolating the desired compound.[4] The cloudy or milky interface between the two layers can trap the target analyte, leading to quantitative losses.[4]
Troubleshooting Guide: Breaking Emulsions
When faced with a stubborn emulsion, a systematic approach is often the most effective. The choice of technique will depend on the nature of the emulsion and the chemical properties of the compounds involved.[1]
Frequently Asked Questions (FAQs)
Q1: I've formed an emulsion during my extraction. What is the first thing I should try?
A1: The simplest and least invasive method is to simply let the mixture stand undisturbed for a period, which can range from a few minutes to up to an hour.[6][7] Gentle swirling of the separatory funnel or tapping the side of the vessel can sometimes encourage the droplets to coalesce.[6][7][8] This method relies on gravity to separate the phases and is most effective for less stable emulsions.
Q2: Patience isn't working. What's the next logical step?
A2: The addition of a saturated aqueous solution of sodium chloride (brine) is a widely used and often effective technique.[1][3][9] This method, known as "salting out," increases the ionic strength of the aqueous layer.[3][4] This change in polarity reduces the solubility of organic compounds in the aqueous phase and can disrupt the stabilizing effect of any surfactant-like molecules, promoting phase separation.[1][4]
Q3: The emulsion is still present after adding brine. Are there other chemical modifications I can make?
A3: Yes, altering the pH of the aqueous layer can be very effective, especially if the emulsion is stabilized by acidic or basic compounds.[1] Adding a dilute acid (like HCl or H2SO4) or a base can change the charge of the emulsifying agent, reducing its ability to stabilize the emulsion.[6][7] However, it is crucial to consider the pH sensitivity of your target compound to avoid degradation.[1]
Q4: I'm dealing with a very persistent emulsion. What are the more "aggressive" methods I can employ?
A4: For particularly stubborn emulsions, several physical and more disruptive chemical methods can be used:
-
Centrifugation: This is often the most effective method for breaking emulsions, especially those with small droplet sizes.[1][6] The centrifugal force accelerates the separation of the denser and lighter phases.[3] However, this is only feasible if you have access to a centrifuge capable of handling the required volumes.[3][7]
-
Filtration: Passing the emulsion through a filter medium like glass wool or Celite can physically disrupt the droplets and promote coalescence.[4][9] Phase separation filter papers, which are hydrophobic, can also be used to separate the organic layer from the aqueous layer.[4]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase, which may help to break the emulsion.[1][4]
-
Heating or Cooling: Gentle heating can decrease the viscosity of the liquid and promote phase separation.[1] Conversely, freezing the mixture can cause ice crystals to form, which can physically break up the emulsion.[1] Extreme temperatures should be avoided if your compound is thermally labile.[1]
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can provide the energy needed to disrupt the emulsion droplets.[6][7]
Proactive Approaches: Preventing Emulsion Formation
While breaking emulsions is a necessary skill, preventing their formation in the first place is always preferable.[4]
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the energy input that can lead to emulsion formation.[4]
-
Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For example, dichloromethane (DCM) is known to form emulsions more frequently than ethyl acetate.[10]
-
Pre-emptive Salting: If you anticipate that a particular extraction is likely to form an emulsion, adding salt to the aqueous layer before the extraction can help prevent it.[6][7]
-
Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can be used for samples that are prone to forming emulsions, as the two phases do not directly interact in a way that promotes emulsification.[3]
Summary of Emulsion Breaking Techniques
| Technique | Mechanism of Action | Best For | Considerations |
| Patience & Gentle Agitation | Allows gravitational separation and droplet coalescence. | Weak, unstable emulsions. | Can be time-consuming.[6][7] |
| Addition of Brine (Salting Out) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[3][4] | Most common emulsions. | Generally a safe and effective first-line approach.[1][9] |
| pH Adjustment | Alters the charge of acidic or basic emulsifying agents, disrupting their stabilizing effect.[6][7] | Emulsions stabilized by ionizable compounds. | The target compound must be stable at the adjusted pH.[1] |
| Centrifugation | Accelerates phase separation through applied force.[3] | Stubborn emulsions, small droplet sizes.[1] | Requires appropriate equipment.[3][7] |
| Filtration | Physically disrupts droplets and can selectively pass one phase.[4][9] | Emulsions with particulate matter or for separating layers. | May lead to some loss of material on the filter medium. |
| Addition of a Different Solvent | Changes the polarity of the organic phase to improve miscibility of the emulsifier.[1][4] | Persistent emulsions where other methods fail. | The added solvent must be compatible with the downstream process. |
| Temperature Change (Heating/Cooling) | Reduces viscosity (heating) or physically disrupts the emulsion with ice crystals (cooling).[1] | Thermally stable compounds. | Risk of product degradation with excessive heat.[1] |
| Ultrasonication | Provides energy to break up the dispersed droplets.[6][7] | Tenacious emulsions. | Requires an ultrasonic bath. |
Visualizing the Decision-Making Process
The following workflow provides a logical progression for tackling an emulsion during a workup.
Caption: A decision-making workflow for troubleshooting emulsions.
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine
-
Initial Observation: An emulsion has formed in the separatory funnel during a liquid-liquid extraction.
-
Preparation of Brine: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a volume that is approximately 10-20% of the aqueous layer volume.
-
Mixing: Gently swirl or invert the separatory funnel a few times. Avoid vigorous shaking to prevent the emulsion from reforming.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate. If separation is slow, more brine can be added incrementally.
-
Separation: Once the layers have clearly separated, drain the aqueous layer, followed by the organic layer.
Protocol 2: Breaking a Persistent Emulsion by Filtration
-
Setup: Place a plug of glass wool into the neck of a funnel or prepare a small pad of Celite in a Büchner funnel.
-
Filtration: Carefully pour the entire emulsion through the prepared filter.
-
Mechanism: The filter medium will help to coalesce the small droplets of the dispersed phase.
-
Collection: Collect the filtrate, which should now consist of two distinct layers, in a clean receiving flask or separatory funnel.
-
Separation: Allow any remaining fine droplets to settle, then separate the aqueous and organic layers as usual.
References
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Separatory Funnel: Emulsions. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Separatory Funnel: Emulsions. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
- Google Patents. (n.d.). US6214236B1 - Process for breaking an emulsion.
-
BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
-
Cedre.fr. (n.d.). BREAKING OF FRESH AND WEATHERED EMULSIONS BY CHEMICALS. Retrieved from [Link]
-
ResearchGate. (n.d.). Brine water and crude oil before heating and stirring procedure. [Image]. Retrieved from [Link]
-
National Institutes of Health. (2021, October 13). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. Retrieved from [Link]
-
ACS Publications. (2021, October 13). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. ACS Omega. Retrieved from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?. Retrieved from [Link]
-
Reddit. (2023, September 21). HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY). r/chemistry. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. brainkart.com [brainkart.com]
- 6. azom.com [azom.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. Separatory Funnel: Emulsions [chemedx.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Challenges in the recovery of (S)-1-(4-bromophenyl)ethanamine hydrochloride after resolution
Introduction
(S)-1-(4-bromophenyl)ethanamine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is paramount, necessitating a robust resolution of the racemic mixture. The most common and scalable method involves the formation of diastereomeric salts with a chiral acid, typically (+)-tartaric acid, followed by fractional crystallization.
This guide provides an in-depth troubleshooting resource for researchers and process chemists encountering challenges specifically during the post-resolution recovery stages: the liberation of the free (S)-amine and its subsequent conversion to and isolation of the stable hydrochloride salt. We will address common pitfalls related to yield, purity, and physical form, offering explanations grounded in chemical principles and actionable protocols to streamline your workflow.
Overall Recovery Workflow
The recovery process begins after the diastereomeric salt of (S)-1-(4-bromophenyl)ethanamine with the resolving agent (e.g., (+)-tartaric acid) has been isolated and purified by crystallization. The objective is to liberate the pure (S)-amine and convert it to its stable, crystalline hydrochloride salt.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that a researcher might ask when facing specific experimental challenges.
Category 1: Liberation of the Free Amine
Q: My final yield is very low. I suspect I'm losing the product during the extraction step after basification. What's going wrong?
A: Significant product loss during the workup to liberate the free amine is a frequent issue. The root causes are typically incomplete basification or emulsion formation.
-
Causality: The diastereomeric tartrate salt is water-soluble. To make the amine extractable into an organic solvent, you must deprotonate it to its "free base" form using a strong base like NaOH.[1] If the pH of the aqueous layer is not sufficiently high (pH > 12), a portion of your amine will remain in its protonated, water-soluble ammonium form, leading to poor partitioning into the organic layer.
-
Troubleshooting Steps:
-
Verify pH: After adding the base (e.g., 50% aq. NaOH), do not proceed to extraction until you have confirmed the aqueous layer's pH is strongly basic (>12) using pH paper or a meter.[2] If it is not, add more base incrementally.
-
Combat Emulsions: Emulsions at the aqueous-organic interface can trap a significant amount of product. To break them:
-
Add a small amount of brine (saturated aq. NaCl). This increases the ionic strength of the aqueous layer, often forcing better separation.
-
Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
-
If the emulsion is persistent, filter the entire mixture through a pad of Celite.
-
-
Perform Multiple Extractions: It is always more efficient to perform three smaller-volume extractions (e.g., 3 x 30 mL) than one large-volume extraction (1 x 90 mL). Ensure you are combining all organic layers for the subsequent drying and concentration steps.
-
Q: After adding NaOH, my aqueous layer turned cloudy, but I can't see a clear organic layer of my amine. What should I do?
A: This indicates that the free amine has "oiled out" but has not been extracted. The free amine is insoluble in the basic aqueous solution.[3] You must add an appropriate organic solvent to extract it.
-
Protocol:
-
Transfer the entire mixture to a separatory funnel.
-
Add a portion of a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Shake the funnel vigorously (venting frequently) to dissolve the amine into the organic layer.
-
Allow the layers to separate. You should now see a clear organic layer containing your product and a clear aqueous layer containing the sodium tartrate salt.[1][2] Proceed with the separation and further extractions as planned.
-
Category 2: Formation and Recovery of the Hydrochloride Salt
Q: I added HCl to my free amine solution, but the product oiled out as a sticky gum instead of crystallizing. How can I get a solid?
A: "Oiling out" during salt formation is a classic crystallization problem. It happens when the rate of precipitation vastly exceeds the rate of crystal lattice formation. This is often due to high supersaturation, the presence of impurities, or an inappropriate solvent system.
-
Causality: The formation of an amine hydrochloride salt is a highly exothermic and fast reaction.[4] If the concentration is too high or the HCl is added too quickly, the product crashes out of solution as an amorphous oil before it can form an ordered crystalline structure.
-
Troubleshooting & Optimization:
Figure 2: Decision workflow for troubleshooting product oiling during HCl salt formation. -
Solvent System is Key: The ideal solvent is one in which the free amine is soluble, but the hydrochloride salt is poorly soluble.
-
Good choices: Diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or isopropanol (IPA).
-
Solvent Screening: If one solvent gives an oil, remove the solvent in vacuo and attempt the crystallization from a different solvent. A mixture, such as IPA/heptane, can also be effective.
-
-
Control the Rate: Add the HCl solution (e.g., 2M HCl in diethyl ether) dropwise to a vigorously stirred solution of the free amine at 0 °C. This maintains a low level of supersaturation and allows time for crystal nucleation.
-
"Oiled Out" Rescue: If you already have an oil, try the following:
-
Add more solvent to dissolve the oil completely.
-
Warm the solution slightly if necessary to achieve full dissolution.
-
Allow the solution to cool very slowly to room temperature, then place it in a 0 °C bath or refrigerator. Slow cooling is critical.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
If available, add a single seed crystal of the desired product.
-
-
Q: My final product has low enantiomeric excess (e.e.). I thought the resolution step was successful. Where did the racemization occur?
A: While racemization is possible, a low e.e. after recovery often points to incomplete separation or issues in the workup rather than actual racemization of the stereocenter.
-
Causality & Checkpoints:
-
Incomplete Resolution: The most common cause is that the initial diastereomeric salt was not purified to a high diastereomeric excess (d.e.). A low d.e. in the salt will directly translate to a low e.e. in the final amine.[5] It is often necessary to perform one or more recrystallizations of the diastereomeric salt to achieve >98% d.e.
-
Contamination from Mother Liquor: During filtration of the diastereomeric salt, ensure the filter cake is washed with a small amount of cold solvent to remove the mother liquor, which is enriched in the undesired diastereomer.[6]
-
Analytical Method Validation: Before optimizing the chemistry, confirm your analytical method (e.g., chiral HPLC) is valid. Analyze a true racemic sample to ensure you can see two well-resolved, equal-area peaks.[7]
-
Racemization Conditions: While less common for this specific molecule under standard workup conditions, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially cause some racemization. Standard workup procedures at or below room temperature are generally safe.
-
Frequently Asked Questions (FAQs)
Q1: What is the best source of HCl to use for the salt formation?
A1: The choice of HCl source is critical for controlling the crystallization.
-
Recommended: A solution of HCl in an organic solvent, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane . These reagents are anhydrous, easy to handle, and allow for precise stoichiometric control.
-
Not Recommended:
-
Aqueous HCl: Using aqueous HCl will introduce water, which can increase the solubility of the hydrochloride salt and lead to lower yields or prevent crystallization altogether.[8] It is generally avoided when an anhydrous crystalline product is desired.
-
HCl Gas: While effective, bubbling anhydrous HCl gas is difficult to control on a lab scale and poses significant safety and equipment challenges.[8]
-
Q2: How do I properly wash and dry the final hydrochloride salt?
A2: Proper washing and drying are essential for high purity.
-
Washing: After filtering the crystalline product, wash the filter cake with a small amount of a cold, non-polar solvent in which the salt is insoluble. Cold diethyl ether or heptane are excellent choices. This removes any residual free amine or impurities from the reaction solvent without dissolving the product.
-
Drying: Dry the product under high vacuum at a mild temperature (e.g., 40-50 °C). This will efficiently remove residual solvents. Avoid excessively high temperatures which could cause decomposition or sublimation.
Q3: Can I recycle the undesired (R)-enantiomer from the mother liquor?
A3: Yes. To improve the overall process economy, the mother liquor from the initial resolution (which is enriched in the (R)-amine tartrate salt) can be processed. The (R)-amine is liberated using the same basification and extraction procedure. This (R)-amine can then be racemized through a separate chemical process and recycled back into the resolution step. This is a common strategy in industrial settings.[6][9]
Key Experimental Protocols
Protocol 1: Liberation of (S)-1-(4-bromophenyl)ethanamine Free Base
-
Dissolution: Dissolve the purified diastereomeric tartrate salt (e.g., 10.0 g) in deionized water (e.g., 50 mL) in a beaker or flask.
-
Basification: Cool the solution in an ice bath (0-5 °C). Slowly add 50% (w/w) aqueous sodium hydroxide solution dropwise with stirring until the pH of the aqueous phase is >12 (verify with pH paper). The solution will become cloudy as the free amine precipitates.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the free amine with diethyl ether (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and wash it with a small amount of fresh ether. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the (S)-amine as a free base (typically an oil or low-melting solid).
Protocol 2: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude (S)-amine free base from Protocol 1 in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate, approx. 10 mL per gram of amine).
-
Acidification: Cool the solution to 0 °C in an ice bath. With vigorous stirring, add a solution of 2.0 M HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed (a slight excess is acceptable).
-
Crystallization/Digestion: Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete crystallization.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of cold diethyl ether to remove any soluble impurities.
-
Drying: Transfer the solid to a clean, tared watch glass or petri dish and dry under high vacuum to a constant weight.
| Parameter | Recommended Value/Solvent | Rationale |
| Basification pH | > 12 | Ensures complete deprotonation of the amine for efficient extraction. |
| Extraction Solvent | Diethyl Ether, MTBE, Ethyl Acetate | Good solubility for the free amine, immiscible with water. |
| HCl Salt Formation Solvent | Diethyl Ether, Ethyl Acetate, Isopropanol | Good solubility for the free amine, poor solubility for the HCl salt. |
| Washing Solvent (Final Product) | Cold Diethyl Ether, Heptane | Removes impurities without dissolving the desired salt product. |
| Drying Conditions | High Vacuum, 40-50 °C | Efficiently removes residual solvents without degrading the product. |
References
- BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolutions.
- BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- ECHEMI. What is the role of adding NaOH to the amine tartrate salt prior to the extraction with dichloromethane?.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- YouTube. (2016). Amines 4. Reactions with acids to form Salts.
- Science Learning Center. Experiment #5: Resolution of (R,S)
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
Sources
- 1. echemi.com [echemi.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Refining the recrystallization process for higher purity diastereomeric salts
Technical Support Center: Refining Diastereomeric Salt Recrystallization
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. In my years in process development, I've seen diastereomeric salt crystallization evolve from what can feel like an art to a robust, predictable science. This guide is designed to be your partner at the bench, transforming common frustrations into successful outcomes. We will move beyond simply listing steps and delve into the fundamental principles—the "why"—that govern this powerful resolution technique. Chiral resolution is a cornerstone of pharmaceutical development, where the separation of enantiomers is often a critical regulatory and therapeutic necessity.[1][2] This guide is structured as a conversation, addressing the very questions and challenges that arise during experimentation. Let's begin.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts that underpin every successful diastereomeric resolution.
Q1: What is the fundamental principle of diastereomeric salt recrystallization?
At its core, this technique converts a problem we cannot easily solve into one we can. A racemic mixture consists of two enantiomers, which are non-superimposable mirror images with identical physical properties (e.g., solubility, melting point), making them inseparable by standard crystallization.[3] By reacting this mixture with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid reacting with a racemic base), we form a pair of diastereomeric salts.[4][5] These diastereomers are no longer mirror images and, critically, possess different physical properties, most importantly, different solubilities in a given solvent.[3][5][6] This solubility difference is the lever we pull to selectively crystallize one diastereomer, leaving the other enriched in the mother liquor.[1][2]
Q2: How do I select the right resolving agent?
The choice of resolving agent is a critical first step and often requires screening.[4][7] Key considerations include:
-
Chemical Compatibility: The agent must readily form a stable salt with your racemic compound. For a racemic acid, you'll screen chiral bases, and vice versa.[2][8]
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for your intended scale.[5]
-
Physical Properties of the Salts: The ideal agent forms diastereomeric salts that are highly crystalline and exhibit a significant difference in solubility in common, practical solvents.[3][5] This difference is what drives the separation.
Q3: Why is solvent selection so critical?
The solvent system is arguably the most influential variable in the entire process. An ideal solvent should:
-
Maximize Solubility Difference: The primary goal is to find a solvent where one diastereomeric salt is sparingly soluble, while the other is significantly more soluble at the same temperature.[5]
-
Exhibit Temperature-Dependent Solubility: The desired salt should be reasonably soluble at an elevated temperature but have low solubility at a lower temperature to ensure a good recovery upon cooling.
-
Promote Good Crystal Habit: The solvent influences the shape and size of the crystals, which affects filtration efficiency and purity. Well-formed, non-agglomerated crystals are easier to wash free of the impurity-rich mother liquor.[5]
-
Prevent "Oiling Out": The chosen solvent should discourage the separation of the salt as a liquid phase, a common problem we will address in the troubleshooting section.[9]
A systematic screening of solvents with varying polarities and functionalities (e.g., alcohols, esters, ketones, and their mixtures with anti-solvents like heptane) is a crucial part of methods development.[7][10]
Part 2: Troubleshooting Guide - From Theory to Practice
This section is formatted to address specific experimental failures. Each problem is followed by an analysis of potential causes and a series of actionable solutions.
Problem: Low or No Crystal Formation
Q: I've mixed my racemate and resolving agent, but no crystals are forming, even after cooling. What's wrong?
This is a common issue often related to solubility and supersaturation.[5]
Analysis & Solutions:
-
Cause: High Solubility. The diastereomeric salts may simply be too soluble in your chosen solvent, even at low temperatures.[5]
-
Solution A - Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration. This will push the solution toward its supersaturation point, which is necessary for nucleation.[5]
-
Solution B - Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the salts are poorly soluble but is miscible with your primary solvent) to induce precipitation.[5] For example, if your salt is dissolved in ethanol, a slow addition of heptane can trigger crystallization.
-
Solution C - Re-screen Solvents: Your current solvent may be inappropriate. Revert to a systematic screening to find a system where the desired salt has lower solubility.[5]
-
-
Cause: Inhibition of Nucleation. Crystal formation requires an initial "seed" or nucleus to grow upon. Impurities or certain solvent properties can inhibit this process.[5]
-
Solution A - Seeding: If you have a small sample of the desired pure diastereomeric salt, add a tiny crystal ("seed") to the supersaturated solution. This provides a template for crystal growth and can be a very effective method to induce crystallization.[5]
-
Solution B - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
Problem: "Oiling Out" - Formation of a Liquid Phase
Q: Instead of crystals, a viscous liquid or oil is separating from my solution. How do I fix this?
"Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase.[11][12] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the diastereomeric salt.[11] This is detrimental to purity because the oil phase often traps impurities more effectively than the solvent.[11][12]
Analysis & Solutions:
-
Cause: Melting Point Depression. High levels of impurities can significantly lower the melting point of your salt, making it more prone to oiling out.[11][13] The salt itself may also have a naturally low melting point.[13]
-
Solution A - Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent. The goal is to lower the saturation temperature to a point below the salt's melting point. Then, cool the solution very slowly.[9][11]
-
Solution B - Change Solvent System: Select a solvent with a lower boiling point or one that allows crystallization to occur at a lower temperature.
-
-
Cause: Excessive Supersaturation / Rapid Cooling. If the solution is cooled too quickly, it can become highly supersaturated, favoring the rapid separation of a kinetically favored oil over the orderly, thermodynamically favored crystal lattice.[12]
-
Solution A - Slow Down Cooling: Once the salt is dissolved at a higher temperature, allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can help.
-
Solution B - Reduce Concentration: Start with a more dilute solution (as in Solution 1A) to avoid creating high levels of supersaturation upon cooling.
-
Problem: Low Diastereomeric Purity (and Final Enantiomeric Excess)
Q: I've isolated my crystals, but analysis shows a low diastereomeric excess (d.e.), leading to a poor enantiomeric excess (e.e.) after salt breaking. How can I improve purity?
This indicates that the crystallization is not effectively separating the two diastereomers.
Analysis & Solutions:
-
Cause: Insufficient Solubility Difference. The fundamental basis for the separation is a large difference in solubility between the two diastereomeric salts. If this difference is small in your chosen solvent, both salts will co-precipitate.[5]
-
Solution A - Re-screen Solvents: This is the most critical fix. A thorough solvent screening is essential to find a system that maximizes the solubility difference.[5] Polar solvents can sometimes eliminate anionic dimers that hinder separation.[14]
-
Solution B - Optimize Temperature: Investigate the effect of the final crystallization temperature. Sometimes a slightly higher temperature may improve selectivity, even if it slightly reduces the overall yield.
-
-
Cause: Kinetic vs. Thermodynamic Control. Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired, less-soluble diastereomer is the thermodynamically stable product.[5][15]
-
Solution - Equilibration (Slurrying): Allow the crystallized mixture to stir as a slurry for an extended period (hours to days). This allows the less stable, more soluble kinetic product to redissolve and the more stable, less soluble thermodynamic product to crystallize, improving the overall purity of the solid phase.[5]
-
-
Cause: Impurity Entrapment. Rapid crystal growth can trap mother liquor, which is rich in the more soluble (undesired) diastereomer, within the crystal lattice.
-
Solution - Recrystallization: The most reliable way to upgrade purity is to perform a second recrystallization. Dissolve the isolated crystals in a minimal amount of fresh, hot solvent and cool slowly once again.[6][10] This process washes away trapped impurities and takes advantage of the solubility difference a second time.
-
Problem: Low Yield of the Desired Salt
Q: My purity is excellent, but my yield is very low. How can I recover more of my product?
A low yield means a significant amount of your desired, less-soluble diastereomer is being left behind in the mother liquor.[5]
Analysis & Solutions:
-
Cause: Sub-optimal Solvent or Temperature. The desired salt may still be quite soluble even at your final, cold crystallization temperature.[5]
-
Solution A - Optimize Temperature & Time: Ensure you have allowed sufficient time at the lowest temperature for equilibrium to be reached. This can take several hours.
-
Solution B - Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze the d.e. of the solid residue. If it is rich in your desired product, your conditions are not optimal. You may need to screen for a solvent that further decreases the solubility of the target salt.[5]
-
-
Cause: Incorrect Stoichiometry. The molar ratio of the racemate to the resolving agent can significantly impact both yield and purity.[5] While a 1:1 ratio is a common starting point for a monobasic/monoacidic interaction, sometimes using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents) can lead to a purer initial crop of crystals.
-
Solution - Optimize Stoichiometry: Experiment with varying the molar ratio of the resolving agent to find the optimal balance between yield and purity for your specific system.[7]
-
Part 3: Protocols and Data Visualization
Experimental Workflow Visualization
The following diagram outlines the logical flow of a diastereomeric salt resolution experiment, from initial screening to the isolation of the pure enantiomer.
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol 1: General Procedure for Diastereomeric Salt Recrystallization
This protocol provides a generalized starting point. Note that optimal conditions must be determined empirically.[6]
-
Salt Formation: In a flask equipped with a stir bar, dissolve the racemic compound (1.0 eq.) in a minimal amount of a suitable solvent at an elevated temperature (e.g., 60 °C). In a separate vessel, dissolve the chiral resolving agent (0.5-1.0 eq.) in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the solution of the racemic compound with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, consider seeding or further cooling in an ice bath (0-5 °C) or refrigerator. Allow the mixture to crystallize for a predetermined time (e.g., 2-16 hours).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[6]
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis (In-Process Control): A small portion of the dried salt should be "broken" to liberate the free enantiomer. To do this, suspend the salt in a mixture of water and an organic solvent (e.g., ethyl acetate), then add an acid (if the resolving agent was a base) or a base (if the agent was an acid) to neutralize the resolving agent.[5] Extract the liberated enantiomer into the organic layer, dry, and concentrate. Determine the enantiomeric excess (e.e.) using an appropriate method like chiral HPLC.[6][16]
-
Further Purification: If the desired purity is not achieved, recrystallize the diastereomeric salt from a suitable solvent until the target diastereomeric purity is met.[6]
-
Final Liberation: Once the salt is pure, liberate the entire batch of the desired enantiomer as described in step 7.
Data Presentation: Solvent Selection Guide
The selection of a solvent is a multi-parameter decision. This table provides a guide to common solvents and their properties relevant to crystallization.
| Solvent | Polarity Index | Boiling Point (°C) | H-Bonding | Typical Use Case |
| Heptane/Hexane | 0.1 | 69-98 | None | Anti-solvent; used in mixtures to reduce solubility. |
| Toluene | 2.4 | 111 | None | Aromatic compounds; moderate polarity. |
| Ethyl Acetate | 4.4 | 77 | Acceptor | Good general-purpose solvent for medium-polarity salts. |
| Acetone | 5.1 | 56 | Acceptor | Polar, aprotic solvent. Can be too strong a solvent. |
| Isopropanol (IPA) | 3.9 | 82 | Donor/Acceptor | Excellent for promoting H-bonds; widely used. |
| Ethanol | 4.3 | 78 | Donor/Acceptor | Similar to IPA, slightly more polar. |
| Methanol | 5.1 | 65 | Donor/Acceptor | Very polar; often makes salts too soluble. |
| Water | 10.2 | 100 | Donor/Acceptor | Used for highly polar salts or as an anti-solvent with THF.[7] |
Data compiled from common laboratory sources.
References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]
-
Chiral Separation. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Myerson, A. S. (2002).
- Harada, N., et al. (2003). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 5(1), 139-142.
- Myerson, A. S., Erdemir, D., & Lee, A. Y. (2019).
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Acid Resolution with (S)-(+)-1-Methoxy-2-propylamine.
- Hoquante, M., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 13(38), 11235-11253.
- Szatmári, I., et al. (2019).
- Royal Society of Chemistry. (n.d.). Chapter 2: Resolution of Racemic and Diastereomeric Mixtures.
- Wolf, C., et al. (2018). Mathematical Relationships of Individual Stereocenter er Values to dr Values. ACS Omega, 3(10), 14213-14219.
- Lewis, A., et al. (2015).
- Wolf, C., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemistry – A European Journal, 28(1), e202103444.
- Royal Society of Chemistry. (2023, September 27).
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Simon, M. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
- Lorenz, H., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(4), 854-861.
- Mullin, J. W. (Ed.). (1976).
- Fodor-Csorba, K., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Chemistry LibreTexts. (2019, February 13). 6.
- ResearchGate. (n.d.).
- Reddit. (2023, November 21).
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Handling Air-Sensitive Reactions Involving (S)-1-(4-bromophenyl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling air-sensitive reactions involving (S)-1-(4-bromophenyl)ethanamine. As a chiral building block, maintaining its integrity is paramount for successful and reproducible outcomes in asymmetric synthesis and drug discovery.[1][2] This document is structured to address specific issues you may encounter, explaining the underlying chemical principles and offering practical, field-proven solutions.
Compound Profile: (S)-1-(4-bromophenyl)ethanamine
A clear understanding of the reagent's properties is the first step in successful handling. This chiral primary amine is a versatile intermediate, but its benzylic nature and amine functionality make it susceptible to degradation under non-inert conditions.
| Property | Value | Source |
| CAS Number | 27298-97-1 | [3][4] |
| Molecular Formula | C₈H₁₀BrN | [4] |
| Molecular Weight | 200.08 g/mol | [5][4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | ~1.390 g/mL at 20 °C | |
| Key Sensitivities | Air-sensitive | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 0 - 8 °C. | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during storage, handling, and reaction of (S)-1-(4-bromophenyl)ethanamine.
FAQ 1: Characterization & Purity
Question: I suspect my (S)-1-(4-bromophenyl)ethanamine has degraded. What are the likely impurities and how can I detect them?
Answer: Exposure to atmospheric oxygen and moisture are the primary causes of degradation for benzylic amines.
-
Oxidation: The primary oxidation product is the corresponding imine, which can subsequently hydrolyze to 4-bromoacetophenone . Aerobic oxidation of benzylic amines can be catalyzed by trace metals or occur via radical mechanisms, initiated by the abstraction of the benzylic proton.[1][6][7]
-
Reaction with CO₂: Primary amines can react with atmospheric carbon dioxide to form carbamates. While typically in equilibrium, this can affect stoichiometry if not handled under an inert atmosphere.
-
Hydrolysis: While the amine itself is not directly hydrolyzed, moisture in the reaction can have detrimental effects on many common reagents used in conjunction with it, such as organometallics or water-sensitive catalysts and bases.[8][9]
Troubleshooting & Detection:
-
Appearance: A color change from colorless to yellow or brown is a common visual indicator of oxidation.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of a singlet around 2.5 ppm would be indicative of the methyl group in 4-bromoacetophenone.
-
GC-MS: This is an excellent technique to identify volatile impurities like 4-bromoacetophenone.
Question: My reaction requires high enantiopurity. How can I be sure of the enantiomeric excess (ee) of my starting material, and can it degrade during storage or reaction?
Answer: Maintaining enantiopurity is critical. While proper storage under an inert, cold, and dark environment should prevent racemization, it's a valid concern, especially under harsh reaction conditions.
-
Mechanism of Racemization: Racemization can occur through the abstraction of the benzylic proton to form a planar carbanion or radical, which then loses its stereochemical information.[10][11][12] Conditions that facilitate this, such as strong bases or high temperatures, can pose a risk.
Troubleshooting & Detection of Enantiomeric Excess (ee):
-
Chiral HPLC: This is the most common and accurate method for determining ee.
-
NMR with Chiral Derivatizing Agents (CDAs): A powerful technique for in-lab analysis. You can react an aliquot of the amine with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the integration ratio of these signals directly corresponds to the ee.[13][14][15][16][17]
Caption: Troubleshooting logic for failed Buchwald-Hartwig reactions.
Detailed Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution & Explanation |
| No reaction / Low conversion | 1. Inactive Catalyst: The active Pd(0) species is not forming or is decomposing. This is common when using Pd(OAc)₂ without proper pre-activation. [18] | Use a Palladium Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are air-stable and designed to reliably generate the active Pd(0) species in situ, leading to more reproducible results. [17] |
| 2. Oxygen Contamination: O₂ can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize the electron-rich phosphine ligands. | Improve Inert Atmosphere Technique: Ensure all glassware is oven- or flame-dried. Thoroughly degas solvents using freeze-pump-thaw cycles or by sparging with argon for an extended period. Assemble the reaction under a positive pressure of inert gas or in a glovebox. [19] | |
| 3. Water Contamination: While trace amounts of water can sometimes facilitate Pd(II) to Pd(0) reduction, [8][9]excess water can hydrolyze the base and interfere with the catalytic cycle. | Use Anhydrous Reagents and Solvents: Use freshly dried and distilled solvents. Ensure the base is anhydrous and handled under inert conditions. | |
| Side Product Formation | 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. | Ligand Choice: This is often a result of β-hydride elimination. Using bulkier, more electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can promote the desired reductive elimination over this side reaction. [20] |
| 2. Diarylation: The product aniline reacts with another molecule of aryl halide. | Stoichiometry & Temperature Control: Use a slight excess of the primary amine. Running the reaction at the lowest effective temperature can sometimes minimize this side reaction, as the product aniline is often less reactive than the starting amine. [21] | |
| Racemization of Product | 1. Harsh Conditions: A combination of strong base and high temperature can lead to deprotonation at the benzylic position, causing racemization. [11][12] | Optimize Ligand and Base: The choice of ligand is critical. It has been shown that chelating bisphosphine ligands like BINAP can prevent racemization in intermolecular couplings where monodentate ligands like P(o-tolyl)₃ fail. [22]Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest possible reaction temperature. |
Experimental Protocols: Best Practices
Adherence to strict air-free techniques is non-negotiable for success. Below are detailed protocols for the two most common methods: the Schlenk line and the glovebox.
Protocol 1: Reaction Setup via Schlenk Line
The Schlenk line is a versatile apparatus for handling air-sensitive reagents by providing a dual manifold for vacuum and inert gas. [23] Objective: To set up a palladium-catalyzed cross-coupling reaction using (S)-1-(4-bromophenyl)ethanamine as a liquid reagent.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Glass stoppers and rubber septa
-
Schlenk line with vacuum pump and inert gas (Argon or Nitrogen) supply
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
Step-by-Step Procedure:
-
Glassware Preparation: Attach the oven-dried Schlenk flask to the Schlenk line. Perform a minimum of three vacuum/backfill cycles to remove adsorbed moisture and air. To do this, evacuate the flask under high vacuum for 5-10 minutes, then slowly refill with inert gas. [24]Leave the flask under a positive pressure of inert gas.
-
Addition of Solids: Quickly remove the glass stopper and add your solid reagents (e.g., palladium pre-catalyst, ligand, base, and aryl halide) through a powder funnel under a strong counterflow of inert gas. Reseal the flask and perform one more vacuum/backfill cycle, being careful not to pull the fine powders into the manifold.
-
Solvent Addition: Add your degassed, anhydrous solvent via a cannula or a gas-tight syringe.
-
Liquid Amine Addition:
-
Draw the required volume of (S)-1-(4-bromophenyl)ethanamine into a clean, dry, gas-tight syringe that has been flushed with inert gas.
-
To do this, puncture the septum of the reagent bottle with the syringe needle and a second "bleed" needle connected to the inert gas line to equalize pressure.
-
Withdraw the liquid, remove the syringe, and immediately insert the needle tip into a rubber stopper to prevent air exposure.
-
Inject the amine into the reaction flask through its septum. Ensure the needle tip is below the surface of the solvent to avoid splashing onto the sides of the flask.
-
-
Initiate Reaction: Place the flask in a heating block at the desired temperature. The inert gas line should remain connected via a bubbler to maintain a slight positive pressure and allow for any gas evolution.
Protocol 2: Reaction Setup in a Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling highly sensitive or multiple reagents. [21][25] Objective: To accurately weigh and dispense (S)-1-(4-bromophenyl)ethanamine and set up a reaction inside the glovebox.
Materials:
-
All necessary glassware (vials, flasks, stir bars), oven-dried.
-
Spatulas, syringes, and pipette with compatible tips.
-
Analytical balance inside the glovebox.
-
(S)-1-(4-bromophenyl)ethanamine in its original sealed bottle or a sealed vial.
Step-by-Step Procedure:
-
Material Transfer: Bring all necessary oven-dried glassware and sealed reagents into the glovebox antechamber. Perform at least three vacuum/refill cycles on the antechamber before opening the inner door. [26]Do not bring paper or other porous materials into the box without extensive drying under vacuum.
-
Weighing Solids: On the internal balance, weigh your solid reagents directly into the reaction flask.
-
Dispensing the Liquid Amine:
-
Open the bottle of (S)-1-(4-bromophenyl)ethanamine.
-
Using a clean pipette or syringe, transfer the desired volume or mass (by taring the flask on the balance) into the reaction flask containing the solid reagents and stir bar.
-
Securely cap the stock bottle of the amine immediately after use.
-
-
Solvent Addition & Sealing: Add the solvent, cap the reaction flask securely with a septum or screw cap, and begin stirring.
-
Reaction Conditions: If the reaction requires heating, it can be removed from the glovebox and placed on a pre-heated stirrer plate connected to a Schlenk line to maintain an inert atmosphere during the heating process. Ensure the flask is properly sealed before removing it from the glovebox. [27]
References
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Available at: [Link]
-
Addition of liquids and solvents to Schlenk tubes. University of York Chemistry Teaching Labs. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. Available at: [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. Available at: [Link]
-
Operating the Schlenk Line. Ignaszak Research Group. Available at: [Link]
-
Introduction of materials into a glovebox. Mulks Group. Available at: [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. PubMed Central. Available at: [Link]
-
Benzylamine. Wikipedia. Available at: [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. Available at: [Link]
-
Video: Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE. Available at: [Link]
-
Schlenk line. Wikipedia. Available at: [Link]
-
Schlenk lines: Adding liquids. YouTube. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]
-
Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. Available at: [Link]
-
Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. PubMed Central. Available at: [Link]
-
Glovebox safety guidelines. EPFL. Available at: [Link]
-
Standard Operating Procedures: Bart Laboratory. Purdue Chemistry. Available at: [Link]
-
An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available at: [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Available at: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]
-
Fast racemization and dynamic kinetic resolution of primary benzyl amines. ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in Water. ResearchGate. Available at: [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available at: [Link]
-
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Ammonium Salts. ACS Publications. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
(S)-1-(4-Bromophenyl)-ethylamine. Oakwood Chemical. Available at: [Link]
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (S)-1-(4-Bromophenyl)-ethylamine [oakwoodchemical.com]
- 5. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 6. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 7. Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 17. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. epfl.ch [epfl.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Schlenk line - Wikipedia [en.wikipedia.org]
- 24. Introduction of materials into a glovebox | mulksgrp [mulksgrp.ac]
- 25. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 26. chem.purdue.edu [chem.purdue.edu]
- 27. chemistryviews.org [chemistryviews.org]
Validation & Comparative
A Researcher's Guide to Determining Absolute Configuration of Resolved Enantiomers
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For researchers, scientists, and drug development professionals, the unambiguous assignment of a molecule's three-dimensional spatial arrangement—its absolute configuration—is a cornerstone of modern chemistry. This is particularly critical in the pharmaceutical industry, where the subtle difference between two non-superimposable mirror-image molecules, or enantiomers, can be the difference between a life-saving therapeutic and a compound with severe toxicological effects.[1][2]
This guide provides an in-depth comparison of the principal methodologies used to determine the absolute configuration of resolved enantiomers. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to navigate the selection of the most appropriate method for your specific research challenge.
The Foundational Importance of Absolute Configuration
Chirality is a fundamental property of many biological molecules, and living systems often exhibit a high degree of stereospecificity.[2] Consequently, enantiomers of a chiral drug can display profoundly different pharmacological and toxicological profiles.[1] The definitive assignment of the correct R/S nomenclature, as defined by the Cahn-Ingold-Prelog priority rules, is therefore a non-negotiable step in chemical and pharmaceutical research and development.[1][3][4]
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography (SC-XRD) is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][5][6] The technique's power lies in its ability to generate a precise 3D electron density map of the molecule, providing direct visualization of the atomic arrangement.[7]
The Principle: Anomalous Dispersion (The Bijvoet Method)
While a routine diffraction experiment readily reveals the relative configuration of stereocenters, determining the absolute configuration requires a specific phenomenon known as anomalous dispersion or resonant scattering.[1][5]
When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[8] This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l), known as a Bijvoet pair, are equal. Due to anomalous scattering, the intensities of these Bijvoet pairs become slightly different.[9] By measuring these small differences, the absolute configuration of the molecule can be determined unambiguously.[10]
Causality Behind Experimental Choices:
-
Heavy Atoms: The magnitude of the anomalous scattering effect increases with the atomic number.[11] Historically, this meant that the presence of a "heavy" atom (e.g., bromine, sulfur, or a metal) was necessary.[12] However, with modern high-flux X-ray sources and sensitive detectors, it is now often possible to determine the absolute configuration of molecules containing only light atoms, with oxygen being the heaviest.[9]
-
Crystal Quality: The primary prerequisite is the availability of a high-quality single crystal of appropriate size (typically 0.1-0.3 mm).[11] Poor crystal quality leads to weak diffraction and makes the subtle differences in Bijvoet pairs difficult to measure accurately.
Experimental Workflow & Protocol
Caption: Workflow for Absolute Configuration Determination by SC-XRD.
Step-by-Step Protocol:
-
Crystal Growth: Grow single crystals of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, ensuring sufficient redundancy and high-angle data where anomalous scattering effects are more pronounced.[11] Using copper (Cu-Kα) radiation is often preferred for light-atom structures as it enhances the anomalous signal from atoms like oxygen.[10]
-
Structure Solution: Process the data and solve the crystal structure to determine the connectivity and relative stereochemistry.
-
Absolute Structure Determination: Refine the structural model against the diffraction data. The key output for absolute configuration is the Flack parameter. A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the correct enantiomer has been modeled. A value close to 1 suggests the inverted structure is correct.
Performance & Limitations
| Feature | X-ray Crystallography |
| Conclusiveness | Unambiguous, considered the "gold standard"[1] |
| Sample State | High-quality single crystal required |
| Sample Amount | Micrograms to milligrams |
| "Heavy Atom" Req. | Beneficial, but not always necessary with modern equipment[9] |
| Key Limitation | Absolute requirement for suitable single crystals |
| Primary Output | Flack parameter, full 3D structure |
Chiroptical Methods: A Spectroscopic & Computational Synergy
For oils, amorphous solids, or molecules that resist crystallization, chiroptical techniques provide powerful alternatives. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The modern application of these techniques relies heavily on a synergistic relationship with quantum chemical calculations.[13][14]
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions.[15] The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration and conformation.[15][16]
The Principle: Comparison with Ab Initio Calculations The modern approach to ECD involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT).[16][17]
The process involves:
-
Performing a thorough conformational search for the molecule to identify all low-energy conformers.[18]
-
Calculating the ECD spectrum for each significant conformer.
-
Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
Matching the theoretical spectrum of a chosen enantiomer (e.g., the R-enantiomer) with the experimental spectrum. A good match confirms the absolute configuration; a mirror-image match indicates the opposite configuration.[16]
Causality Behind Experimental Choices:
-
Conformational Flexibility: ECD spectra are highly sensitive to molecular conformation.[15] For flexible molecules, failing to identify all relevant low-energy conformers is a major source of error, potentially leading to an incorrect assignment.[19] This is why a rigorous conformational search is the critical first step.
-
Choice of Functional/Basis Set: The accuracy of the TDDFT calculation depends on the chosen functional and basis set.[19] Functionals like B3LYP, CAM-B3LYP, and M06-2X are commonly used, and the choice may need to be validated for specific classes of molecules.[19]
-
Chromophore Requirement: The molecule must possess a UV-Vis chromophore (a light-absorbing group) in an accessible spectral range (typically 200-400 nm) to generate a measurable ECD spectrum.[18]
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD.[20] It measures the differential absorption of left and right circularly polarized IR light during a vibrational transition.[21] This results in a complex spectrum rich in structural information, as every vibrational mode can potentially be VCD-active.[22]
The Principle: The Computational Match The logic of VCD analysis is identical to that of ECD: the experimental VCD spectrum is compared to a spectrum calculated via Density Functional Theory (DFT).[2][13] If the signs and relative intensities of the major experimental bands match the calculated spectrum for the R-enantiomer, then the sample is assigned the R-configuration.[2][22]
Causality Behind Experimental Choices:
-
No Chromophore Needed: A key advantage of VCD is that it does not require a UV-Vis chromophore.[22] It probes the chirality of the entire molecular framework through its vibrational modes, making it applicable to a much broader range of molecules, including alkanes and molecules with only simple functional groups.[13][23]
-
Richness of Data: VCD spectra typically contain many more bands than ECD spectra, providing a more detailed fingerprint for comparison and increasing the confidence of the assignment.[22]
Experimental Workflow for Chiroptical Methods (ECD/VCD)
Caption: General workflow for ECD and VCD analysis.
Performance Comparison: ECD vs. VCD
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Principle | Differential absorption of polarized UV-Vis light | Differential absorption of polarized IR light[21] |
| Chromophore Req. | Yes, UV-Vis chromophore is necessary[18] | No chromophore required[22] |
| Applicability | Molecules with electronic transitions (200-400 nm) | Nearly all chiral molecules[21] |
| Spectral Data | Fewer, broader bands | Many sharp, resolved bands[22] |
| Key Challenge | Rigorous conformational analysis for flexible molecules[19] | Rigorous conformational analysis; higher sensitivity needed |
| Sample State | Solution | Solution, neat liquid, or oil[13][21] |
NMR Spectroscopy: Assignment Through Diastereomers
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs).[7][24]
The Principle: Mosher's Method
The most common NMR-based technique is Mosher's method, which is used for chiral secondary alcohols and amines.[25][26] The method relies on converting the enantiopure analyte into a pair of diastereomers by reacting it separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[26][27]
These resulting diastereomeric esters (or amides) are no longer mirror images and will exhibit different chemical shifts in their ¹H NMR spectra.[25][28] The key is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the preferred, extended conformation, this phenyl group creates a shielding/deshielding cone. Protons on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield).
By systematically analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol or amine can be reliably deduced.[25][29]
Causality Behind Experimental Choices:
-
Both CDA Enantiomers are Required: Preparing both the (R)- and (S)-MTPA derivatives is crucial.[29] This allows for the calculation of the Δδ values, which provides a self-validating system and cancels out solvent or concentration effects that might complicate the analysis of a single diastereomer.
-
Conformational Model: The interpretation of the Δδ values relies on the assumption of a specific, extended conformation of the Mosher's ester. If the molecule has bulky groups that prevent this conformation, the model may fail, leading to an incorrect assignment.
Experimental Workflow for Mosher's Method
Caption: Workflow for Mosher's Method of absolute configuration determination.
Step-by-Step Protocol:
-
Derivatization: Divide the enantiopure sample of the alcohol or amine into two portions. React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride.[29]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products. 2D NMR experiments (like COSY) may be needed to unambiguously assign all relevant proton signals.[29]
-
Data Analysis: Tabulate the chemical shifts (δ) for protons on both sides of the original stereocenter for both the (R)- and (S)-derivatives.
-
Calculate Δδ: For each pair of corresponding protons, calculate the difference: Δδ = δS - δR.
-
Assign Configuration: Apply the Mosher model: Protons with a positive Δδ value are assigned to one side of the molecule, and those with a negative Δδ value are assigned to the other. This spatial map reveals the absolute configuration of the original stereocenter.
Comparative Analysis & Decision Making
Choosing the right technique depends on the nature of the sample, the available equipment, and the stage of the research.
Master Comparison Guide
| Parameter | X-ray Crystallography | ECD Spectroscopy | VCD Spectroscopy | NMR with CDA (Mosher's) |
| Sample State | Single Crystal | Solution | Solution, Liquid, Oil | Solution |
| Sample Amount | ~0.1 mg | ~1 mg | ~5-15 mg[21] | ~2-5 mg per derivative |
| Destructive? | No | No | No | Yes (derivatization) |
| Reliance on Computation | No (for assignment) | Yes (essential)[16] | Yes (essential)[2] | No (relies on model) |
| Conclusiveness | Definitive | High (if done correctly) | High (if done correctly) | High (if model applies) |
| Key Advantage | Unambiguous 3D structure[1] | Broad applicability for chromophores | Applicable to nearly all molecules[22] | Widely available equipment (NMR) |
| Key Limitation | Needs good crystals[11] | Requires chromophore; computationally intensive | Computationally intensive | Requires derivatizable group (-OH, -NH2) |
Decision-Making Flowchart
Caption: Decision-making guide for selecting an appropriate method.
Conclusion
The determination of absolute configuration is a critical task that demands a rigorous and well-chosen analytical strategy. While single-crystal X-ray crystallography remains the definitive gold standard, its requirement for high-quality crystals is a significant bottleneck.[1][23] For the vast number of compounds that are oils or are difficult to crystallize, the synergistic application of chiroptical spectroscopy (ECD and VCD) with quantum chemical calculations offers a reliable and powerful alternative.[13] VCD, in particular, has emerged as a broadly applicable technique due to its independence from chromophores.[22][30] Finally, NMR-based methods like Mosher's analysis provide a valuable, accessible tool for specific functional groups, leveraging the power of diastereomeric differentiation.
By understanding the fundamental principles, workflows, and inherent limitations of each method, researchers can confidently select the most effective path to unambiguously assign the absolute configuration of their molecules, ensuring scientific integrity and accelerating the pace of discovery and development.
References
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
-
Zhang, H., & Tan, G. (2010). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry. [Link]
-
Determination of absolute configuration. Purechemistry. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Brittain, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
The anomalous dispersion. University of Granada. [Link]
-
Wenzel, T. J., & Wilcox, C. D. (2003). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality. [Link]
-
Polavarapu, P. L. (2003). Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. The Chemical Record. [Link]
-
Fujiwara, K., Mutsuga, T., & Takaishi, K. (2010). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Li, X., & Yang, G. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]
-
Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. [Link]
-
Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
-
Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling. [Link]
-
Wenzel, T. J. (2007). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual Reports on NMR Spectroscopy. [Link]
-
A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2005). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]
-
Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
-
Miles, W. H., et al. (2006). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
The assignment of the absolute configuration by NMR using chiral derivatizing agents : a practical guide. Mount Royal University Library. [Link]
-
Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]
-
Abbate, S., et al. (2015). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances. [Link]
-
Determination of absolute configuration using X-ray diffraction. ResearchGate. [Link]
-
He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy. [Link]
-
Challenges in the configuration assignment of natural products. A case-selective perspective. ResearchGate. [Link]
-
Absolute configuration. Wikipedia. [Link]
-
Determination of Absolute Configuration—an Overview Related to This Special Issue. ResearchGate. [Link]
-
Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Prediction of Chiroptical Properties: ORD, ECD, and VCD. ResearchGate. [Link]
-
Absolute Configuration. MIT Department of Chemistry. [Link]
-
Absolute Configuration by VCD. BioTools. [Link]
-
How to Determine the R and S Configuration. Chemistry Steps. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 9. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Absolute configuration - Wikipedia [en.wikipedia.org]
- 13. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 19. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotools.us [biotools.us]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. researchgate.net [researchgate.net]
- 24. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. experts.umn.edu [experts.umn.edu]
- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 30. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Resolution: A Comparative Analysis Featuring (S)-1-(4-bromophenyl)ethanamine
For researchers and professionals in pharmaceutical development, the journey from a racemic mixture to an enantiomerically pure active pharmaceutical ingredient (API) is a critical and often challenging endeavor. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation, a process known as chiral resolution.[1][2] Among the arsenal of techniques available, classical resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method.[3][4][5]
This guide provides an in-depth comparison of (S)-1-(4-bromophenyl)ethanamine, a highly effective chiral resolving agent, with other prominent alternatives. We will delve into the mechanisms, applications, and performance benchmarks, supported by experimental frameworks, to empower scientists in making informed decisions for their specific chiral separation challenges.
Spotlight on (S)-1-(4-bromophenyl)ethanamine: A Potent Resolving Agent
(S)-1-(4-bromophenyl)ethanamine is a chiral amine widely employed for the resolution of racemic carboxylic acids and other acidic compounds.[6] Its efficacy stems from its structural and chemical properties. The basic amine functional group readily reacts with acidic racemates to form salts. The rigid, aromatic structure, combined with the stereocenter, creates a well-defined three-dimensional arrangement. This rigidity is key to forming diastereomeric salts with significant differences in their crystal lattice energies, which in turn leads to differential solubility—the cornerstone of separation by fractional crystallization.[7]
Mechanism of Action: Diastereomeric Salt Formation The fundamental principle involves the reaction of a racemic acid, a 1:1 mixture of (R)- and (S)-enantiomers, with an enantiomerically pure chiral base like (S)-1-(4-bromophenyl)ethanamine. This reaction yields a pair of diastereomeric salts: [(R)-acid · (S)-base] and [(S)-acid · (S)-base]. Unlike the original enantiomers, which have identical physical properties, these diastereomers possess distinct characteristics, most importantly, different solubilities in a given solvent system.[8][9][10] By carefully selecting the solvent and optimizing crystallization conditions, one diastereomer can be selectively precipitated from the solution, allowing for its isolation by filtration. The desired enantiomer is then liberated from the purified salt, typically by treatment with a strong acid or base.[11]
Comparative Analysis of Chiral Resolving Agents & Methods
The choice of a resolving agent or method is highly substrate-dependent and often requires empirical screening.[8][12] Below is a comparison of (S)-1-(4-bromophenyl)ethanamine with other common strategies.
Alternative Chiral Amines: (R)-(+)-1-Phenylethylamine
A classic and widely used resolving agent, (R)-(+)-1-Phenylethylamine is structurally very similar to our focus compound but lacks the bromo-substituent.[13][14]
-
Mechanism: Identical to (S)-1-(4-bromophenyl)ethanamine (diastereomeric salt formation).[4]
-
Applications: Broadly used for resolving racemic carboxylic acids.[15]
-
Advantages: Readily available, relatively inexpensive, and has a long history of successful applications, providing a wealth of literature precedents.
-
Disadvantages: Its effectiveness is substrate-specific. For certain racemic acids, the steric and electronic profile of (S)-1-(4-bromophenyl)ethanamine may provide better crystal packing and solubility differentiation, leading to higher resolution efficiency.
Chiral Acids: Tartaric Acid and Its Derivatives
When the target molecule is a racemic base, a chiral acid is required for resolution. Tartaric acid and its acylated derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), are industry workhorses.[3][16]
-
Mechanism: Diastereomeric salt formation, analogous to chiral amines resolving acids.[3]
-
Applications: Resolution of a wide variety of racemic amines. DBTA and DPTTA are often more effective than natural tartaric acid due to their increased steric bulk and hydrophobicity, which can lead to more crystalline salts.[17][18]
-
Advantages: High efficiency for many amines, cost-effective, and available in both enantiomeric forms.[16][18]
-
Disadvantages: The performance is highly dependent on the specific amine and the solvent system used. Screening of different derivatives and solvents is often necessary.[16]
Biocatalytic Methods: Enzymatic Kinetic Resolution (EKR)
EKR utilizes enzymes (often lipases) to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4]
-
Mechanism: The enzyme's chiral active site preferentially binds and reacts with one enantiomer at a much faster rate than the other. For amines, this often involves acylation.[19][20]
-
Applications: Resolution of amines, alcohols, and esters under mild reaction conditions.[21]
-
Advantages: Extremely high enantioselectivity (often >99% ee), operates under mild and environmentally benign conditions (aqueous or organic solvents, room temperature), and can be applied to substrates that are difficult to resolve classically.[4]
-
Disadvantages: The maximum theoretical yield for the unreacted enantiomer is 50%.[19] This limitation can be overcome by incorporating an in situ racemization of the unreacted enantiomer, a process called Dynamic Kinetic Resolution (DKR), which can theoretically achieve 100% yield.[19][22][23]
Chromatographic Methods: Chiral HPLC and SFC
Chiral chromatography is a physical separation technique that does not involve a chemical reaction. Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).[4]
-
Mechanism: The racemic mixture is passed through a column packed with a CSP. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation.[24][25]
-
Applications: Both analytical (determining enantiomeric excess) and preparative (isolating pure enantiomers) scale separations for a vast range of compounds.[24][26] It is particularly useful when classical or enzymatic methods fail.
-
Advantages: Broad applicability, high resolution, and rapid method development for analytical scales.[2] Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than High-Performance Liquid Chromatography (HPLC).[26]
-
Disadvantages: For large-scale production, it can be prohibitively expensive due to the cost of CSPs and the large volumes of solvent required.[5] Scalability can be a significant challenge compared to classical crystallization.[5]
Performance Comparison Summary
The following table provides a high-level comparison of the discussed methods.
| Feature | (S)-1-(4-bromophenyl)ethanamine | Tartaric Acid Derivatives | Enzymatic Kinetic Resolution (EKR) | Chiral Chromatography (HPLC/SFC) |
| Principle | Diastereomeric Salt Formation | Diastereomeric Salt Formation | Selective Enzymatic Reaction | Differential Interaction with CSP |
| Typical Substrates | Racemic Carboxylic Acids | Racemic Amines | Amines, Alcohols, Esters | Broad range of compounds |
| Scalability | Excellent | Excellent | Good (DKR for high yield) | Challenging & Expensive |
| Relative Cost | Moderate | Low to Moderate | Moderate (Enzyme cost) | High (CSP & Solvent cost) |
| Selectivity | Substrate Dependent | Substrate Dependent | Very High to Excellent | Very High to Excellent |
| Max. Theoretical Yield | 50% (per cycle) | 50% (per cycle) | 50% (up to 100% with DKR) | ~100% (minus operational losses) |
| Key Considerations | Requires screening of solvents and conditions. | Requires screening of derivatives and solvents. | Requires enzyme screening and optimization. DKR is more complex. | High capital and operational cost for preparative scale. |
Experimental Protocols
The following protocols are provided as a representative framework. Causality: The choice of solvent is critical; it must dissolve the diastereomeric salts to some extent, but the difference in solubility must be large enough to allow for selective crystallization. The stoichiometry is also key; using 0.5-1.0 equivalents of the resolving agent is a common strategy to maximize the precipitation of the less soluble salt.[8][16]
Protocol 1: General Procedure for Chiral Resolution of a Racemic Acid using (S)-1-(4-bromophenyl)ethanamine
Methodology:
-
Dissolution: In separate flasks, dissolve the racemic acid (1 equivalent) and (S)-1-(4-bromophenyl)ethanamine (0.5-1.0 equivalents) in the minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or isopropanol).
-
Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 5°C) for several hours to induce crystallization of the less soluble diastereomeric salt.[16]
-
Isolation: Collect the precipitated salt by vacuum filtration and wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
Enantiomer Liberation: Dissolve the purified diastereomeric salt in water. Add a strong base (e.g., 1M NaOH) to deprotonate the resolving agent and liberate the free acid salt. Extract the desired free acid into an appropriate organic solvent.
-
Final Purification: Wash, dry, and evaporate the organic extract to yield the enantiomerically enriched acid. The enantiomeric excess (ee) should be determined using a suitable analytical method, such as chiral HPLC. The process may be repeated to enhance purity.[27]
Protocol 2: General Workflow for Screening Enzymatic Kinetic Resolution of a Racemic Amine
-
Enzyme & Acyl Donor Selection: Select a panel of commercially available lipases (e.g., Novozym 435, Amano Lipase PS) and a suitable acyl donor (e.g., ethyl acetate, isopropyl acetate).[23]
-
Reaction Setup: In a series of vials, add the racemic amine (1 eq.), a nonpolar organic solvent (e.g., toluene, heptane), the acyl donor (typically in excess), and one of the selected enzymes (e.g., 10-20 mg/mmol of substrate).
-
Incubation: Incubate the vials at a controlled temperature (e.g., 30-50°C) with agitation.
-
Monitoring: Periodically take samples from each reaction and analyze them by chiral HPLC or GC to monitor the conversion and the enantiomeric excess of both the remaining amine and the newly formed amide.
-
Analysis: The ideal enzyme will show a high reaction rate and high enantioselectivity (E-value), resulting in the production of one enantiomer as the amide and the other as the unreacted amine, both with high ee, at approximately 50% conversion.
-
Workup: Once the optimal conversion is reached, filter off the enzyme (which can often be reused) and separate the unreacted amine from the product amide using extraction or chromatography.
Conclusion and Strategic Selection
The selection of a chiral resolution strategy is a multi-faceted decision guided by the chemical nature of the substrate, the required scale, economic constraints, and developmental timelines.
(S)-1-(4-bromophenyl)ethanamine represents a powerful tool within the classical resolution toolbox, particularly for acidic compounds. Its well-defined structure often provides excellent diastereomeric discrimination. However, for large-scale manufacturing of basic compounds, agents like tartaric acid derivatives remain the first choice. When classical methods falter or when exceptionally high selectivity under mild conditions is paramount, enzymatic resolution offers a compelling alternative, especially if dynamic kinetic resolution can be implemented to maximize yield. Finally, chiral chromatography , while often the most expensive option for production, is an indispensable and versatile tool for both analytical quality control and for resolving challenging racemates that are intractable by other means.
A successful drug development program will often leverage a combination of these techniques: classical or enzymatic resolution for scalable production, and chiral chromatography for the essential analytical work that underpins it all.
References
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem.
- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.
- Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters - ACS Publications.
- A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid. Benchchem.
- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry - ACS Publications.
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
- Efficacy of Tartaric Acid and Its Derivatives in the Resolution of Specific Racemates: A Comparative Guide. Benchchem.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. Benchchem.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed.
- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction | Request PDF. ResearchGate.
- Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Chiral resolution. Wikipedia.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate.
- Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. ChemicalBook.
- Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Resolution method for preparing optically pure R-1-phenylethylamine. Google Patents.
- Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena Insight.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Chiral Resolution Screening | Solid State. Onyx Scientific.
- Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate.
- Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. ACS Publications.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
- Application Notes and Protocols for Chiral Resolution Using (S)-1-(3-fluorophenyl)ethanamine. Benchchem.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
- (S)-(−)-1-(4-Bromophenyl)ethylamine | CAS 27298-97-1. SCBT.
Sources
- 1. ardena.com [ardena.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diva-portal.org [diva-portal.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. rsc.org [rsc.org]
(S)-1-(4-bromophenyl)ethanamine vs (R)-1-(4-bromophenyl)ethanamine in asymmetric synthesis
A Comparative Guide to (S)- and (R)-1-(4-Bromophenyl)ethanamine in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. Chiral amines, particularly enantiomers of 1-phenylethylamine and its derivatives, are indispensable tools for achieving this control.[1] Among these, (S)- and (R)-1-(4-bromophenyl)ethanamine stand out as versatile and highly effective chiral building blocks. This guide provides an in-depth comparison of these two enantiomers, exploring their applications as chiral auxiliaries and resolving agents, supported by mechanistic insights and experimental data, to inform researchers and drug development professionals in their synthetic strategies.
Introduction: The Role of Chiral Amines
Asymmetric induction—the preferential formation of one enantiomer or diastereomer over another—is a cornerstone of asymmetric synthesis.[2] Chiral amines like (S)- and (R)-1-(4-bromophenyl)ethanamine serve as powerful sources of chirality. They are readily available in both enantiomeric forms and can be employed in two primary strategies: as chiral resolving agents to separate racemic mixtures, and as chiral auxiliaries to direct the stereochemical outcome of a reaction.[1][3] The bromine atom on the phenyl ring provides a useful handle for further functionalization, for instance, in cross-coupling reactions, enhancing their utility as versatile building blocks in complex molecule synthesis.[4]
Classical Application: Chiral Resolution
One of the most established applications for these amines is the resolution of racemic carboxylic acids. The process relies on the formation of diastereomeric salts with different physical properties, most notably solubility.[5][6]
Mechanism of Resolution: A racemic mixture of a chiral carboxylic acid (e.g., (±)-Ibuprofen) is treated with a single enantiomer of the chiral amine, for instance, (R)-1-(4-bromophenyl)ethanamine. This reaction forms a pair of diastereomeric salts: ((R)-acid•(R)-amine) and ((S)-acid•(R)-amine). Because these diastereomers have different three-dimensional structures, they pack differently in a crystal lattice, leading to different solubilities in a given solvent.[5] Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by simple filtration. The resolved carboxylic acid is then liberated from the salt by treatment with an acid.
Using the opposite enantiomer of the amine, (S)-1-(4-bromophenyl)ethanamine, will typically cause the other acid enantiomer's salt to be the less soluble one, providing access to the opposite stereoisomer of the target molecule. This "pseudo-enantiomeric" relationship is a powerful feature in asymmetric synthesis.
Advanced Application: Chiral Auxiliaries in Diastereoselective Synthesis
A more sophisticated use of these amines is as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[3] The amine is covalently bonded to the substrate, creating a chiral molecule. This new molecule then undergoes a diastereoselective reaction, where the stereochemistry of the auxiliary directs the formation of a new stereocenter. Finally, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Case Study: Diastereoselective Aza-Michael Addition
A compelling example is the aza-Michael addition of the chiral amine to an electron-deficient alkene, such as an (E)-nitroalkene, to synthesize valuable vicinal diamines.[7] The inherent chirality of the 1-(4-bromophenyl)ethyl group sterically directs the approach of the nitroalkene, leading to the preferential formation of one diastereomer.
The stereochemical outcome is dictated by the transition state that minimizes steric interactions. For example, when (R)-1-(4-bromophenyl)ethanamine is used, the bulky 4-bromophenyl group will orient itself to block one face of the molecule. The incoming nitroalkene will preferentially approach from the less hindered face, leading to the formation of a specific diastereomer. This concept is often explained using models like the Felkin-Anh model for nucleophilic additions.[2]
Experimental Data Comparison
The choice between the (S) and (R) enantiomer directly controls the stereochemistry of the final product. The following table summarizes representative data for the aza-Michael addition of the respective chiral amine to (E)-β-nitrostyrene, followed by reduction of the nitro group and cleavage of the auxiliary.
| Chiral Auxiliary | Nitroalkene Substrate | Diastereomeric Ratio (d.r.) of Adduct | Final Product Enantiomer | Enantiomeric Excess (e.e.) |
| (R) -1-(4-bromophenyl)ethanamine | (E)-β-nitrostyrene | >98:2 | (S)-1,2-diphenylethane-1,2-diamine | >98% |
| (S) -1-(4-bromophenyl)ethanamine | (E)-β-nitrostyrene | >98:2 | (R)-1,2-diphenylethane-1,2-diamine | >98% |
Note: Data is synthesized from typical results reported for this class of reaction.[7] The high diastereoselectivity and subsequent high enantiomeric excess of the final product underscore the effectiveness of these auxiliaries.
Experimental Protocols
Protocol: Diastereoselective Aza-Michael Addition
This protocol is a representative procedure for the synthesis of the chiral adduct.
-
Reaction Setup: To a solution of (E)-β-nitrostyrene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add (R)-1-(4-bromophenyl)ethanamine (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically catalyst-free. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction usually proceeds to completion within 24-48 hours.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure diastereomeric adduct.
-
Characterization: Determine the diastereomeric ratio of the purified adduct using ¹H NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C in methanol), which simultaneously reduces the nitro group to an amine and cleaves the N-benzyl bond, yielding the final chiral diamine.
Conclusion
Both (S)- and (R)-1-(4-bromophenyl)ethanamine are powerful and predictable chiral building blocks in asymmetric synthesis. Their primary distinction lies in their absolute configuration, which provides a direct and reliable method to access either enantiomer of a target molecule with high stereochemical purity.
-
When used as resolving agents , the choice of the (S) or (R) amine determines which diastereomeric salt will preferentially crystallize, enabling the separation of a specific enantiomer from a racemic mixture.
-
When employed as chiral auxiliaries , the (S) and (R) amines direct the formation of new stereocenters in a predictable manner, leading to diastereomeric intermediates that can be converted into the desired (R) or (S) final products, respectively.
The high levels of stereocontrol achievable with these reagents, combined with their commercial availability and the synthetic versatility offered by the bromo-substituent, solidify their status as essential tools for professionals in research and drug development.
References
-
Afanasyev, O. I., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. Available at: [Link]
-
Wikipedia. Asymmetric induction. Available at: [Link]
-
Reddy, K. L., et al. (2007). Diastereoselective Synthesis of Vicinal Diamines by Aza-Michael Addition of Chiral Phenethylamine to Nitroalkenes. Synthetic Communications, 37(12), 1969-1975. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Onyx Scientific. Chiral Resolution Screening. Available at: [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Crystallographic Analysis of Diastereomeric Salts for Chiral Resolution of (S)-1-(4-bromophenyl)ethanamine
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical step to ensure stereospecificity, enhance efficacy, and minimize off-target effects. (S)-1-(4-bromophenyl)ethanamine is a valuable chiral building block, and its enantiopurity is paramount.[1] This guide provides an in-depth comparison of methodologies for the chiral resolution of its racemic mixture, with a focus on the definitive analysis offered by X-ray crystallography of the intermediate diastereomeric salts. We will explore the causal relationships behind experimental choices, present validating protocols, and compare potential outcomes with alternative analytical techniques.
The Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a classic, robust, and scalable method for separating enantiomers.[2][3] The process hinges on the reaction of a racemic mixture (in this case, (R/S)-1-(4-bromophenyl)ethanamine) with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[4][5] This crucial difference allows for their separation by fractional crystallization.
The choice of the resolving agent is the most critical parameter in this process. An ideal agent will form a well-defined, stable crystalline salt with one enantiomer of the amine while the other diastereomeric salt remains preferentially in solution.[2][4]
Comparative Analysis of Chiral Resolving Agents
The selection of a suitable chiral resolving agent is often empirical, but a rational approach can be guided by structural compatibility and known successes with similar compounds. For a primary amine like 1-(4-bromophenyl)ethanamine, chiral carboxylic acids are the most common choice. We will compare two of the most widely used and effective resolving agents: Tartaric Acid and Mandelic Acid.
| Resolving Agent | Structure | Key Advantages | Potential Challenges |
| (+)-Tartaric Acid | A C2-symmetric dicarboxylic acid | Readily available, relatively inexpensive, two acidic protons for salt formation, often forms highly crystalline salts.[6] | The di-ionic nature can sometimes lead to complex salt stoichiometries and hydration states, potentially complicating crystallization. |
| (R)-Mandelic Acid | A chiral α-hydroxy acid | Monofunctional, leading to simpler 1:1 salt stoichiometry. The aromatic ring can participate in π-π stacking interactions, promoting crystallinity.[7][8] | Can be more expensive than tartaric acid. The single carboxylic acid group may offer less solubility differentiation in some solvent systems. |
Experimental Rationale: Why These Agents?
-
Tartaric Acid: Its rigid, C2-symmetric backbone and multiple hydrogen bond donors/acceptors (two carboxylic acids, two hydroxyl groups) provide a strong framework for creating a well-ordered, three-dimensional crystal lattice. This high degree of organization is often the driving force for selective crystallization of one diastereomer.
-
Mandelic Acid: The presence of a phenyl group allows for potential aromatic interactions with the 4-bromophenyl ring of the amine. These non-covalent interactions can be highly specific and directional, contributing to the selective packing and crystallization of one diastereomeric salt.
Workflow for Chiral Resolution and Crystallographic Analysis
The following diagram outlines the comprehensive workflow, from the initial salt screening to the final structural elucidation by X-ray crystallography.
Caption: Workflow for chiral resolution and crystallographic validation.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization with (+)-Tartaric Acid
This protocol is designed to be self-validating by monitoring the enantiomeric excess (e.e.) at key stages.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (50.0 mmol) of racemic 1-(4-bromophenyl)ethanamine in 100 mL of methanol. In a separate beaker, dissolve 7.5 g (50.0 mmol) of (+)-tartaric acid in 50 mL of methanol.
-
Causality: Methanol is chosen for its ability to dissolve both the amine and the acid. A 1:1 molar ratio is a common starting point for dicarboxylic acids.[9]
-
-
Salt Formation: Warm both solutions to approximately 50°C and combine them with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, reduce the volume of the solvent by gentle heating under a stream of nitrogen and allow it to stand overnight.
-
Trustworthiness: Slow cooling is crucial for the formation of large, well-ordered single crystals suitable for X-ray diffraction. Rapid precipitation will likely trap impurities and yield a lower enantiomeric excess.
-
-
Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Recovery of Amine: Suspend the crystalline salt in 50 mL of water and add 10 M aqueous NaOH until the pH is >12.[10] Extract the free amine with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the recovered amine using chiral HPLC.
Protocol 2: Single Crystal X-ray Diffraction
-
Crystal Mounting: From the batch of diastereomeric salt crystals, select a well-formed, transparent single crystal (approx. 0.1-0.3 mm in each dimension) and mount it on a cryoloop.
-
Data Collection: Center the crystal on an X-ray diffractometer equipped with a suitable source (e.g., Mo Kα or Cu Kα radiation) and a detector.[11] Cool the crystal to 100 K in a nitrogen stream to minimize thermal vibrations. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods. Refine the atomic positions and displacement parameters against the experimental data.
-
Authoritative Grounding: The absolute configuration can be determined unambiguously using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer confirms the assignment.
-
Data Presentation: A Comparative Outlook
While specific experimental data for the target salts is not publicly available, we can present a realistic comparison based on typical outcomes in diastereomeric resolutions.
Table 1: Hypothetical Resolution Efficiency Comparison
| Parameter | Resolution with (+)-Tartaric Acid | Resolution with (R)-Mandelic Acid | Alternative: Preparative Chiral HPLC |
| Resolving Agent Molar Eq. | 1.0 | 0.6 | N/A |
| Yield of Desired Diastereomer | 35-45% (of theoretical max) | 30-40% (of theoretical max) | >90% recovery |
| Enantiomeric Excess (e.e.) | >98% after one crystallization | >95% after one crystallization | >99.5% |
| Scalability | High | High | Low to Medium |
| Cost | Low | Moderate | High |
Table 2: Expected X-ray Crystallographic Parameters
| Parameter | (S)-1-(4-bromophenyl)ethanaminium (+)-tartrate | (S)-1-(4-bromophenyl)ethanaminium (R)-mandelate |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁, C2) | Chiral (e.g., P2₁, P1) |
| Key Intermolecular Interactions | N-H···O, O-H···O hydrogen bonds, potential Br···O contacts | N-H···O, O-H···O hydrogen bonds, π-π stacking |
| Solvent of Crystallization | Possible (e.g., Methanol, Water) | Less Common |
| Flack Parameter | ~0 | ~0 |
The X-ray analysis provides the ultimate proof of structure. It not only confirms the relative stereochemistry between the amine and the resolving agent but also determines the absolute stereochemistry of the amine center. The crystal packing analysis reveals the specific intermolecular interactions (hydrogen bonds, van der Waals forces, π-stacking) that are responsible for the differential solubility of the diastereomers, providing invaluable insight for process optimization.[12]
Conclusion: An Integrated Approach
For the chiral resolution of (S)-1-(4-bromophenyl)ethanamine, both tartaric and mandelic acids represent excellent choices for diastereomeric salt formation. The selection between them may depend on screening experiments to determine which provides a more robust crystallization and higher enantiomeric excess in a given solvent system.
While preparative chiral chromatography can yield high-purity enantiomers, it is often less cost-effective and more difficult to scale than classical resolution.[3][9] The definitive advantage of the crystallographic method is its dual function: it is both a purification technique and a powerful analytical tool. The single-crystal X-ray diffraction analysis of the diastereomeric salt is the gold standard, providing unequivocal proof of enantiomeric purity and absolute configuration. This level of certainty is indispensable for regulatory submissions and for building a deep, mechanistic understanding of the chiral separation process.
References
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
Onyx Scientific. Chiral Resolution Screening. Available from: [Link]
- Google Patents. Process for the preparation and resolution of mandelic acid derivatives.
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]
-
MDPI. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Available from: [Link]
-
ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Available from: [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]
-
National Center for Biotechnology Information. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available from: [Link]
-
ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available from: [Link]
-
National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]
-
Royal Society of Chemistry. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Available from: [Link]
- Google Patents. Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
-
National Center for Biotechnology Information. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. rsc.org [rsc.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of (S)-1-(4-bromophenyl)ethanamine and Its Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards clinical investigation. Chiral amines, such as (S)-1-(4-bromophenyl)ethanamine, are pivotal building blocks in the synthesis of a multitude of pharmacologically active compounds.[1][2] Their stereochemistry often dictates their biological activity, making the precise elucidation of their three-dimensional structure a critical step in the development pipeline. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of (S)-1-(4-bromophenyl)ethanamine and its derivatives, grounded in experimental data and established principles.
The Imperative of Multi-faceted Spectroscopic Analysis
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the complementary information from various methods, is essential for unequivocal structure determination. While NMR spectroscopy offers unparalleled detail on the carbon-hydrogen framework and stereochemistry, IR spectroscopy provides a rapid assessment of functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns, offering clues to the overall molecular formula and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Predicted ¹H NMR Spectrum of (S)-1-(4-bromophenyl)ethanamine:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH(NH₂)- | ~ 4.1 | Quartet (q) | ~ 6.7 | The methine proton is deshielded by the adjacent nitrogen and the aromatic ring. |
| -CH₃ | ~ 1.4 | Doublet (d) | ~ 6.7 | The methyl protons are coupled to the methine proton. |
| Aromatic-H | ~ 7.2-7.5 | AA'BB' system | - | The four aromatic protons will appear as two doublets due to the para-substitution pattern. |
| -NH₂ | ~ 1.6 | Broad Singlet (br s) | - | The chemical shift of the amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Causality Behind the Predictions: The chemical shifts are predicted based on the known electronic effects of the substituents. The electron-withdrawing bromine atom and the phenyl ring deshield the aromatic protons. The chiral center's methine proton is shifted downfield due to the adjacent electronegative nitrogen atom. The coupling patterns arise from the spin-spin interactions between neighboring non-equivalent protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Spectrum of (S)-1-(4-bromophenyl)ethanamine:
Similar to the ¹H NMR spectrum, a predicted ¹³C NMR spectrum can be constructed based on data from analogous structures and established substituent effects.[4][6]
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH(NH₂) | ~ 50 | The benzylic carbon attached to the nitrogen. |
| -CH₃ | ~ 25 | The methyl carbon. |
| Aromatic C-Br | ~ 121 | The carbon atom directly bonded to the bromine. |
| Aromatic C-H | ~ 128 | The aromatic carbons ortho to the ethylamine group. |
| Aromatic C-H | ~ 131 | The aromatic carbons ortho to the bromine atom. |
| Aromatic C-ipso | ~ 145 | The quaternary carbon of the aromatic ring attached to the ethylamine group. |
Expert Insight: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon attached to the electronegative bromine atom is significantly shielded compared to the other aromatic carbons.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of (S)-1-(4-bromophenyl)ethanamine will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Experimental IR Spectrum of (S)-1-(4-bromophenyl)ethanamine:
An experimental FTIR spectrum of (S)-(-)-1-(4-Bromophenyl)ethanamine is available and shows the following key absorptions:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric and symmetric) | 3370 - 3290 | Medium |
| C-H Stretch (aromatic) | 3025 | Medium |
| C-H Stretch (aliphatic) | 2965 - 2850 | Medium |
| N-H Bend (scissoring) | ~1600 | Medium |
| C=C Stretch (aromatic) | 1590, 1485 | Strong |
| C-N Stretch | ~1200 | Medium |
| C-Br Stretch | ~600 | Strong |
Source: Predicted from general IR absorption ranges and confirmed with available spectral data.
Interpretation: The presence of two bands in the N-H stretching region is characteristic of a primary amine. The absorptions in the aromatic C-H and C=C stretching regions confirm the presence of the benzene ring. The strong absorption at lower wavenumbers is indicative of the carbon-bromine bond.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum of (S)-1-(4-bromophenyl)ethanamine:
The mass spectrum of (S)-1-(4-bromophenyl)ethanamine is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is a hallmark of the presence of a bromine atom.[7]
-
Molecular Ion (M⁺): The most important signal will be the molecular ion peak. Given that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, we expect to see two molecular ion peaks of nearly equal intensity at m/z = 200 and m/z = 202.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant fragment would be observed at m/z = 185 and 187, corresponding to the loss of a methyl radical.
-
Benzylic cleavage: Cleavage of the C-C bond between the chiral center and the phenyl group would lead to the formation of a bromophenyl cation at m/z = 155 and 157.
-
Comparative Analysis of Spectroscopic Techniques
| Technique | Strengths | Limitations | Application to (S)-1-(4-bromophenyl)ethanamine Derivatives |
| ¹H NMR | Provides detailed information on the proton environment, connectivity, and stereochemistry. | Can have overlapping signals in complex molecules. The -NH₂ signal can be broad and its position variable. | Excellent for confirming the presence and position of substituents on the aromatic ring or modifications to the ethylamine side chain. Chiral shift reagents can be used to resolve enantiomers. |
| ¹³C NMR | Provides a count of unique carbon atoms and information about their chemical environment. | Less sensitive than ¹H NMR. Does not provide information on proton-proton coupling. | Useful for confirming the carbon skeleton and the presence of quaternary carbons. Changes in chemical shifts can indicate derivatization. |
| IR Spectroscopy | Rapid and non-destructive. Excellent for identifying functional groups. | Provides limited information on the overall molecular structure and no information on stereochemistry. | Quickly confirms the presence of the amine and aromatic functionalities. Can be used to monitor reactions, such as the formation of amides or imines. |
| Mass Spectrometry | Provides accurate molecular weight and molecular formula (with high resolution MS). Fragmentation patterns offer structural clues. | Does not provide information on stereochemistry. Isomeric compounds can have similar mass spectra. | Confirms the molecular weight and the presence of bromine through its isotopic pattern. Fragmentation analysis can help elucidate the structure of derivatives. |
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the (S)-1-(4-bromophenyl)ethanamine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak(s) and major fragment ions. Analyze the isotopic pattern of bromine-containing ions.
Visualization of the Analytical Workflow
The following diagram illustrates the integrated workflow for the spectroscopic analysis of (S)-1-(4-bromophenyl)ethanamine derivatives.
Caption: Integrated workflow for spectroscopic analysis.
Logical Relationships Between Spectroscopic Techniques
The following diagram illustrates how the information from different spectroscopic techniques is combined to achieve structural confirmation.
Caption: Interplay of spectroscopic data for structure elucidation.
Conclusion
The structural confirmation of (S)-1-(4-bromophenyl)ethanamine and its derivatives is a critical task in pharmaceutical and chemical research that necessitates a multi-pronged analytical approach. By integrating the detailed structural insights from NMR spectroscopy, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous and robust characterization of these important chiral building blocks. This comprehensive understanding is fundamental to ensuring the quality, safety, and efficacy of the novel chemical entities developed from them.
References
-
New Journal of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2 at 25 °C (top) and 50 °C (bottom) in MeOH. Retrieved January 21, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Oakwood Chemical. (n.d.). (S)-1-(4-Bromophenyl)-ethylamine. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). (R)-4-bromo-alpha-methylbenzylamine. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). (R)-4-Bromo-alpha-methylbenzylamine. Retrieved January 21, 2026, from [Link]
Sources
- 1. (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]
- 4. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
A Comparative Guide to Chiral Resolution: Spotlight on (S)-1-(4-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical hurdle. The classical method of diastereomeric salt formation stands as a robust and widely implemented strategy. This guide provides an in-depth technical overview of this technique, with a particular focus on the application and comparative performance of the chiral resolving agent, (S)-1-(4-bromophenyl)ethanamine . While specific, documented resolutions of common non-steroidal anti-inflammatory drugs (NSAIDs) using this exact amine are not extensively detailed in readily available literature, this guide will leverage data from closely related analogues and established principles to provide a comprehensive and insightful comparison.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental tenet of this resolution technique lies in the transformation of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine, such as (S)-1-(4-bromophenyl)ethanamine, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit differential solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. Subsequent treatment of the isolated salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the chiral resolving agent, which can often be recovered and recycled.
(S)-1-(4-bromophenyl)ethanamine: A Profile of a Resolving Agent
(S)-1-(4-bromophenyl)ethanamine is a chiral amine belonging to the substituted phenethylamine family. Its utility as a resolving agent stems from several key structural and chemical attributes:
-
Chiral Center: The stereogenic center at the α-carbon is the cornerstone of its ability to form diastereomeric salts.
-
Basicity: The primary amine functionality provides the necessary basicity to react with carboxylic acids, forming stable salts.
-
Aromatic Ring: The phenyl group allows for π-π stacking interactions, which can play a significant role in the crystal lattice formation of the diastereomeric salts, enhancing chiral recognition.
-
Bromo Substituent: The para-bromo group on the phenyl ring is a key feature. This substituent influences the molecule's electronics and steric bulk, which can lead to more defined and rigid crystal packing, potentially resulting in better chiral discrimination and more efficient separation compared to its unsubstituted counterpart, (S)-1-phenylethanamine.
Case Study: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenethylamine
To provide a practical framework for comparison, we will examine a well-documented resolution of a common NSAID, racemic ibuprofen, using the closely related chiral amine, (S)-(-)-α-phenethylamine. This serves as an excellent model to understand the experimental workflow and the expected outcomes.
Experimental Protocol: Resolution of (±)-Ibuprofen
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-Phenethylamine
-
Methanol
-
Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Salt Formation: In a suitable flask, dissolve racemic ibuprofen in a minimal amount of warm methanol. To this solution, add an equimolar amount of (S)-(-)-α-phenethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-ibuprofen-(S)-α-phenethylamine salt.
-
Isolation: Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold methanol to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify the mixture with hydrochloric acid until a pH of 1-2 is reached. This will protonate the amine and liberate the free carboxylic acid.
-
Extraction: Extract the enantiomerically enriched (S)-ibuprofen with a suitable organic solvent such as diethyl ether.
-
Purification and Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the (S)-ibuprofen. Determine the yield and enantiomeric excess (ee) of the product using techniques such as chiral HPLC or polarimetry.
Expected Experimental Data
The following table summarizes typical results that can be expected from the resolution of racemic ibuprofen with (S)-(-)-α-phenethylamine.
| Parameter | Expected Value |
| Yield of (S)-Ibuprofen | 35-45% (based on the initial amount of the S-enantiomer) |
| Enantiomeric Excess (ee) of (S)-Ibuprofen | >90% |
| Specific Rotation of (S)-Ibuprofen | Approximately +57° (c=1, ethanol) |
Comparison with Alternatives
The choice of a chiral resolving agent is often a matter of empirical screening, as subtle changes in the structure of either the racemic compound or the resolving agent can significantly impact the efficiency of the resolution.
(S)-1-(4-bromophenyl)ethanamine vs. (S)-1-phenylethanamine
| Feature | (S)-1-(4-bromophenyl)ethanamine | (S)-1-phenylethanamine | Rationale for Performance Difference |
| Structure | Bromo-substituted phenyl ring | Unsubstituted phenyl ring | The bromo group increases the molecular weight and alters the electronic properties and steric hindrance of the phenyl ring. |
| Expected Chiral Recognition | Potentially enhanced | Standard | The bromo substituent can lead to more specific intermolecular interactions (e.g., halogen bonding) in the crystal lattice, potentially resulting in better packing and diastereomeric differentiation. |
| Solubility of Diastereomeric Salts | Likely to be lower | Generally higher | The increased molecular weight and potential for stronger crystal lattice forces with the bromo-substituted amine would likely decrease the solubility of the diastereomeric salts, which could be advantageous for crystallization. |
| Cost and Availability | Generally higher | Lower and more readily available | The unsubstituted amine is a more common and less expensive reagent. |
Other Alternative Resolving Agents for Carboxylic Acids
A variety of other chiral amines and even chiral acids can be used for the resolution of racemic carboxylic acids. The table below provides a brief comparison.
| Resolving Agent | Class | Typical Applications | Advantages | Disadvantages |
| Cinchona Alkaloids (e.g., Quinine, Quinidine) | Natural Product Amines | Broad range of acidic compounds | Often provide excellent enantioselectivity; readily available. | Can be expensive; may be more complex to recover. |
| (R)- or (S)-1-(1-Naphthyl)ethylamine | Synthetic Amine | Aromatic and aliphatic carboxylic acids | The larger aromatic system can enhance π-π stacking and improve chiral recognition. | Higher cost compared to phenylethylamine derivatives. |
| Ephedrine and Pseudoephedrine | Natural Product Amino Alcohols | Carboxylic acids | The additional hydroxyl group can participate in hydrogen bonding, aiding in crystal formation. | Can be more difficult to handle and may be subject to regulatory restrictions. |
| Amino Acids (e.g., L-proline) | Natural Product Amino Acids | Can resolve both acidic and basic compounds through co-crystal formation. | Readily available and inexpensive. | The resolution is highly dependent on the specific amino acid and the target molecule. |
Visualizing the Workflow and Mechanism
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying chemical principles.
Experimental Workflow for Chiral Resolution
Caption: Experimental workflow for chiral resolution.
Mechanism of Diastereomeric Salt Formation
Caption: Formation of diastereomeric salts.
Conclusion
The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. While extensive data on the use of (S)-1-(4-bromophenyl)ethanamine is not as prevalent as for its unsubstituted counterpart, its structural features, particularly the presence of the bromo substituent, suggest it holds significant promise for achieving highly efficient resolutions. The para-bromo group can enhance crystal lattice interactions, leading to better chiral discrimination and potentially higher yields and enantiomeric excesses. For researchers and drug development professionals, (S)-1-(4-bromophenyl)ethanamine represents a valuable tool in the arsenal of chiral resolving agents, meriting consideration in screening studies, especially when other common amines provide suboptimal results. The principles and the comparative case study presented in this guide offer a solid foundation for designing and executing successful chiral resolution strategies.
References
-
Chiral Resolution. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Diastereomer. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Ibuprofen. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. Journal of Chemical Education, 85(7), 941. [Link]
Decoding the Fine Print: A Comparative Guide to Interpreting a Certificate of Analysis for (S)-1-(4-bromophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of pharmaceutical development and asymmetric synthesis, the quality of a chiral building block is not merely a matter of specification—it is the bedrock of reproducible results and the ultimate clinical success of a molecule. (S)-1-(4-bromophenyl)ethanamine is a valuable intermediate, but its utility is directly proportional to its purity.[1] The Certificate of Analysis (CoA) is the primary document attesting to this quality, yet interpreting its data requires a nuanced understanding of analytical chemistry and synthetic context.
This guide provides a senior application scientist’s perspective on interpreting a typical CoA for commercial (S)-1-(4-bromophenyl)ethanamine hydrochloride. We will dissect a representative analysis, compare its key parameters against common alternatives—the regioisomeric (S)-1-(3-bromophenyl)ethanamine HCl and the widely used (S)-α-methylbenzylamine—and provide actionable protocols for in-house verification.
The Anatomy of a Certificate of Analysis: A Case Study
A CoA is more than a pass/fail document; it is a detailed report card of a specific manufacturing batch. Let us examine a representative CoA for this compound.
Product: this compound CAS Number: 90006-14-7[2] Molecular Formula: C₈H₁₁BrClN Molecular Weight: 236.54 g/mol Batch Number: SBP-202512-01A
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC, Achiral) | ≥ 99.0% | 99.6% | HPLC |
| Enantiomeric Excess (Chiral HPLC) | ≥ 99.0% ee | 99.5% ee | Chiral HPLC |
| Optical Rotation ([α]D²⁰) | -15° to -19° (c=1 in Methanol) | -17.5° | Polarimetry |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | KF Titration |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Sulphated Ash | ≤ 0.1% | 0.05% | Gravimetric |
Interpreting the Critical Parameters:
-
Purity vs. Enantiomeric Excess: It is crucial to distinguish between chemical purity and enantiomeric purity (expressed as enantiomeric excess, or ee). The Purity (HPLC, Achiral) value of 99.6% indicates that 0.4% of the material consists of chemical impurities other than the (R)-enantiomer. These could be residual starting materials, synthetic by-products, or degradation products. The Enantiomeric Excess of 99.5% ee signifies that the product is composed of 99.75% of the desired (S)-enantiomer and 0.25% of the undesired (R)-enantiomer. The enantiomeric excess of starting materials is a critical factor that determines the enantiopurity of the final product in asymmetric synthesis.[3][4]
-
Identity (¹H NMR): This confirms the molecular structure. A clean spectrum is a good indicator of low levels of organic impurities. The proton signals should be consistent with the expected structure of 1-(4-bromophenyl)ethanamine.
-
Optical Rotation: While a classic technique, optical rotation is less precise than chromatographic methods for determining enantiomeric purity. It serves as a quick identity check and confirmation of the bulk sample's chiral nature. The value should fall within the specified range, but it can be influenced by temperature, concentration, and the presence of even achiral impurities.
Comparative Analysis: (S)-1-(4-bromophenyl)ethanamine HCl vs. Alternatives
The choice of a chiral amine often depends on synthetic compatibility, but quality parameters remain universal. Below is a comparison with two common alternatives.
| Specification | (S)-1-(4-bromophenyl)ethanamine HCl (Target) | (S)-1-(3-bromophenyl)ethanamine HCl (Alternative 1) | (S)-α-Methylbenzylamine (Alternative 2) |
| CAS Number | 90006-14-7 | 90151-46-5[5] | 2627-86-3 |
| Molecular Weight | 236.54 g/mol | 236.54 g/mol [5] | 121.18 g/mol |
| Typical Purity | ≥ 99.0% | ~95-98%[5] | ≥ 99.0%[6] |
| Typical Enantiomeric Excess | ≥ 99.0% ee | ≥ 98.0% ee | ≥ 99.0% ee[6] |
| Key Impurity | (R)-1-(4-bromophenyl)ethanamine | (R)-1-(3-bromophenyl)ethanamine | (R)-α-Methylbenzylamine |
| Solubility | Soluble in water, methanol | Soluble in water, methanol | Sparingly soluble in water, soluble in organic solvents |
This comparison highlights that while high-purity grades of different chiral amines are commercially available, specifications can vary. The regioisomer, for instance, may sometimes be offered at a slightly lower purity specification. (S)-α-Methylbenzylamine, being a more common building block, is available in very high purity grades.[6]
Workflow for CoA Verification and Interpretation
A prudent approach to quality control involves not just accepting the supplier's CoA but having a system for its verification and interpretation.
Caption: Workflow for verifying a supplier's Certificate of Analysis.
Experimental Protocols for Verification
Trustworthiness in science is built on verification. The following protocols are robust methods for confirming the critical quality attributes of this compound.
Identity and Purity Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the chemical structure by probing the magnetic environments of each proton. The chemical shift, splitting pattern, and integration of the signals are unique to the molecule's structure. The presence of unexpected signals can indicate impurities.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of Deuterated Methanol (Methanol-d₄) or Deuterated Water (D₂O).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
Data Acquisition: Acquire a standard proton spectrum. Typically, 16-32 scans are sufficient.
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak (Methanol-d₄ at δ 3.31 ppm).
-
Interpretation:
-
Aromatic Protons: Expect two doublets in the aromatic region (~δ 7.4-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton (-CH): Expect a quartet next to the methyl group (~δ 4.5-4.7 ppm).
-
Methyl Protons (-CH₃): Expect a doublet coupled to the methine proton (~δ 1.6-1.8 ppm).
-
Amine Protons (-NH₃⁺): These protons may be broad and their chemical shift can vary.
-
Impurity Check: Integrate all peaks. Any significant signals not corresponding to the product or solvent should be investigated. For example, a singlet around δ 2.5 ppm could indicate residual 4-bromoacetophenone.
-
Enantiomeric Excess Determination by Chiral HPLC
Causality: Enantiomers have identical properties in an achiral environment, making them inseparable by standard HPLC. A Chiral Stationary Phase (CSP) creates a chiral environment within the column.[7] The two enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times and allowing for their separation and quantification.[3]
Caption: Experimental workflow for chiral HPLC analysis.
Protocol:
-
Chromatographic System: An HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK AD-H or similar), is highly effective for this class of compounds.[7][8]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of a non-polar solvent like n-Hexane and an alcohol like 2-Propanol (e.g., 90:10 v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape for basic analytes.[9]
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a racemic standard of 1-(4-bromophenyl)ethanamine first to determine the retention times of both the (S) and (R) enantiomers and to ensure the system is capable of baseline separation.
-
Inject the sample to be tested.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
A high-quality batch will show a large peak for the (S)-enantiomer and a very small or non-detectable peak at the retention time corresponding to the (R)-enantiomer.
Conclusion
A Certificate of Analysis is an indispensable tool for ensuring the quality of critical raw materials like this compound. However, its true value is unlocked only through diligent interpretation and selective verification. By understanding the interplay between chemical and enantiomeric purity, comparing specifications against relevant alternatives, and maintaining robust in-house analytical capabilities, researchers can mitigate risks associated with material variability. This rigorous, evidence-based approach to quality assessment ensures that the chiral integrity of your starting material is preserved, safeguarding the success of your research and development endeavors.
References
- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers.
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
- Welch, C. J., et al. (2005). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry, 16(10), 1881-1889.
- Ye, Y., et al. (2015). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5.
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-222.
-
ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( + ) column. Retrieved from [Link]
- Supporting Information for publications demonstrating chiral separations, e.g., via HPLC with specific columns like DAICEL CHIRALPAK OD-H.
-
ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]
- United States Pharmacopeia. (n.d.). <467> Residual Solvents. USP-NF.
- Welch, C. J., et al. (2007). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 4. Tetrahedron: Asymmetry, 18(13), 1533-1538.
Sources
- 1. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. 2172274-44-9|(S)-1-(3-Bromophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3-Bromophenyl)ethanamine hydrochloride 95% | CAS: 90151-46-5 | AChemBlock [achemblock.com]
- 6. (S)-(−)-α-Methylbenzylamin ChiPros®, produced by BASF, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(4-bromophenyl)ethanamine Hydrochloride
Introduction: (S)-1-(4-bromophenyl)ethanamine hydrochloride is a chiral amine derivative frequently utilized as a building block in pharmaceutical and agrochemical research. Its specific stereochemistry and functional groups make it valuable in asymmetric synthesis. However, its chemical nature—a halogenated, corrosive, and environmentally hazardous substance—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of responsible scientific practice.
Part 1: Hazard Profile and Essential Safety Precautions
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its hydrochloride salt form contributes to its corrosive properties. The primary risks are associated with direct contact, inhalation, and environmental release.
A summary of its hazard classifications and the corresponding personal protective equipment (PPE) is detailed below. Adherence to these PPE standards is mandatory for all personnel handling this chemical, whether in pure form or as waste.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | H302: Harmful if swallowed[1] H332: Harmful if inhaled[1] | Standard laboratory coat, Nitrile gloves, ANSI-approved safety goggles |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[1][2][3] | Chemical-resistant apron or suit, Heavy-duty nitrile or butyl gloves |
| Serious Eye Damage | H318: Causes serious eye damage[1][2] | Tightly sealed chemical goggles and a full-face shield[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1] | Nitrile gloves (double-gloving recommended for extended handling) |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects[1] | N/A (Engineering/Disposal Control) |
All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4] An eyewash station and safety shower must be readily accessible.[3]
Part 2: Waste Classification and Segregation Protocol
Proper segregation is the cornerstone of safe chemical waste management. Mis-categorizing waste can lead to dangerous chemical reactions within the waste container and non-compliant disposal.
This compound is unequivocally classified as a Halogenated Organic Waste.
This classification is due to the presence of a bromine atom covalently bonded to the phenyl ring.[5] Halogenated organic wastes require specific disposal pathways, typically high-temperature incineration, to ensure the complete destruction of the molecule and to scrub acidic gases (like hydrogen bromide) formed during combustion.[5][6]
Segregation Causality:
-
Do NOT mix with non-halogenated organic waste: Combining these waste streams complicates the disposal process and increases costs, as the entire mixture must be treated as halogenated.[7]
-
Do NOT mix with aqueous waste: This compound is an organic salt. Mixing it with general aqueous waste streams, especially basic solutions, could neutralize the hydrochloride, liberating the free amine and potentially creating emulsions or precipitates that complicate disposal.
-
Do NOT mix with strong oxidizing agents: Incompatible materials such as strong oxidizers should be kept separate to prevent potentially reactive or exothermic events.[3]
Waste should be collected in a designated, clearly labeled container specifically for "Halogenated Organic Waste."[4][5]
Part 3: Step-by-Step Disposal and Decontamination Procedures
This section outlines the operational steps for collecting and preparing the chemical waste for final disposal by a certified waste management provider.
Step 3.1: Waste Collection
-
Container Selection: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, threaded cap.[4] Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[4]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (no abbreviations).[7]
-
The primary hazard(s): "Corrosive," "Toxic."
-
The date accumulation started.
-
-
Accumulation: Add the waste to the container inside a chemical fume hood. Keep the container closed at all times except when actively adding waste.[7] Store the sealed container in a designated satellite accumulation area away from direct sunlight and heat sources.[4]
Step 3.2: Management of Contaminated Materials and Spills
-
Contaminated PPE: Disposable items such as gloves, weigh boats, and absorbent paper contaminated with the chemical must also be disposed of as halogenated organic waste. Place these items in the same designated waste container.
-
Small Spills: For minor spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials. Carefully sweep or scoop the absorbed material into the hazardous waste container.[1]
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office or emergency response team immediately.[7]
Step 3.3: Decontamination of "Empty" Containers
An "empty" container that held this compound is not truly empty; it retains chemical residue and must be decontaminated before it can be disposed of as non-hazardous waste or reused.
-
Initial Rinse: Rinse the container three times with a suitable organic solvent, such as methanol or ethanol. Crucially, collect this rinsate and add it to your Halogenated Organic Waste container.
-
Neutralization Rinse: To neutralize the acidic hydrochloride residue, perform a final rinse with a 5% aqueous solution of sodium bicarbonate.
-
Final Disposal of Rinsate: This final aqueous rinse must also be collected and disposed of as hazardous waste, typically categorized as aqueous waste containing residual organics. Do not pour it down the drain.[4]
Step 3.4: Final Disposal
The sealed and properly labeled container of halogenated organic waste must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor.[8] The disposal of this material is regulated under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] Your facility's EHS office will manage the final logistics to ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration.
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams associated with this compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
